PF-562271
Description
Properties
IUPAC Name |
N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N7O3S/c1-31(35(2,33)34)19-12(4-3-7-25-19)10-26-18-15(21(22,23)24)11-27-20(30-18)28-14-5-6-16-13(8-14)9-17(32)29-16/h3-8,11H,9-10H2,1-2H3,(H,29,32)(H2,26,27,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDKLVOWGIOKTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=CC=N1)CNC2=NC(=NC=C2C(F)(F)F)NC3=CC4=C(C=C3)NC(=O)C4)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N7O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10471000 | |
| Record name | PF-562271 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10471000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
717907-75-0 | |
| Record name | PF-00562271 free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0717907750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-562271 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10471000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PF-562271 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5BX8ZA7UF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of PF-562271 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-562271 is a potent, orally bioavailable, ATP-competitive small molecule inhibitor of Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3] FAK is a non-receptor tyrosine kinase that plays a critical role in signal transduction downstream of integrins and growth factor receptors.[4][5] Its overexpression and activation are correlated with the invasive and metastatic phenotypes of various human tumors, making it a compelling target for cancer therapy.[2][4][5] This technical guide provides an in-depth overview of the mechanism of action of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visual diagrams of the signaling pathways involved.
Core Mechanism of Action
This compound exerts its anti-tumor effects by binding to the ATP-binding pocket of FAK and Pyk2, thereby inhibiting their catalytic activity in a reversible manner.[2][6][7] This inhibition prevents the autophosphorylation of FAK at tyrosine residue 397 (Y397), a critical event for the recruitment and activation of downstream signaling molecules.[8][9] By blocking FAK signaling, this compound disrupts key cellular processes that contribute to tumor progression, including cell proliferation, survival, migration, and invasion.[3][4][8]
Signaling Pathway Inhibition
The primary signaling cascade disrupted by this compound is the FAK signaling pathway. Upon integrin engagement with the extracellular matrix (ECM) or growth factor receptor activation, FAK is recruited to focal adhesions and undergoes autophosphorylation at Y397. This phosphotyrosine residue serves as a docking site for Src family kinases, which in turn phosphorylate other tyrosine residues on FAK, leading to the full activation of the kinase. Activated FAK then phosphorylates a multitude of downstream substrates, propagating signals through pathways such as PI3K/Akt and MAPK/ERK, which are crucial for cell survival and proliferation.[3] this compound effectively abrogates these downstream signals by preventing the initial FAK autophosphorylation.[4]
Figure 1: FAK Signaling Pathway and Inhibition by this compound.
Quantitative Data
The potency and selectivity of this compound have been characterized in various in vitro and in vivo models.
In Vitro Kinase and Cell-Based Inhibition
| Target | Assay Type | IC50 (nM) | Reference |
| FAK | Cell-free recombinant enzyme | 1.5 | [1][2][6][10] |
| Pyk2 | Cell-free recombinant enzyme | 13-14 | [1][2][6][10] |
| FAK | Cell-based phospho-FAK (Y397) | 5-30 | [2][6][11] |
| CDK2/CyclinE | Cell-free recombinant enzyme | 30 | [6] |
| CDK3/CyclinE | Cell-free recombinant enzyme | 47 | [6] |
| CDK1/CyclinB | Cell-free recombinant enzyme | 58 | [6] |
In Vitro Anti-proliferative Activity
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| 143B | Osteosarcoma | 1.98 | [4] |
| MG63 | Osteosarcoma | 1.76 | [4] |
| TC32 | Ewing Sarcoma | 2.1 | [1] |
| A673 | Ewing Sarcoma | 1.7 | [1] |
| IST-MES1 | Mesothelioma | 49.89 | [6] |
| EKVX | Non-Small Cell Lung | 49.67 | [6] |
| NCI-H1395 | Lung Carcinoma | 49.05 | [6] |
In Vivo Efficacy
| Cancer Model | Dosing | Tumor Growth Inhibition | Reference |
| PC3M-luc-C6 Subcutaneous Xenograft | 25 mg/kg, p.o. bid | 62% | [6][12] |
| BxPc3 Xenograft | 50 mg/kg, p.o. bid | 86% | [6] |
| PC3-M Xenograft | 50 mg/kg, p.o. bid | 45% | [6] |
| U87MG-bearing mice | < 33 mg/kg p.o. | Dose-dependent FAK phosphorylation inhibition (EC50 = 93 ng/mL) | [2][6] |
Experimental Protocols
In Vitro Kinase Assay (Recombinant FAK)
This protocol outlines a method to determine the in vitro inhibitory activity of this compound against recombinant FAK.
Figure 2: Experimental Workflow for an In Vitro Kinase Assay.
Methodology:
-
Reaction Setup: In a 96-well plate, purified activated FAK kinase domain (e.g., 410–689 aa) is combined with a random peptide polymer substrate (e.g., 10 µ g/well of p(Glu/Tyr)) in a kinase buffer (e.g., 50 mM HEPES pH 7.5, 125 mM NaCl, 48 mM MgCl2).[6]
-
Inhibitor Addition: Serially diluted this compound is added to the wells, with each concentration tested in triplicate. A top concentration of 1 µM with 1/2-log dilutions is a common starting point.[6]
-
Reaction Initiation and Incubation: The kinase reaction is initiated by adding ATP (e.g., 50 µM) and incubated for a set time, for instance, 15 minutes at room temperature.[6]
-
Detection: The level of substrate phosphorylation is detected using an ELISA-based method. This involves the use of a general anti-phosphotyrosine antibody (e.g., PY20) followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. After the addition of an HRP substrate, the reaction is stopped, and the absorbance is read at 450 nm.[6]
-
Data Analysis: IC50 values are calculated from the dose-response curves using a suitable model, such as the Hill-Slope model.[6]
Cell Viability Assay (CCK-8)
This protocol details a method to assess the effect of this compound on the viability and proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5,000 cells per well.[4]
-
Serum Starvation: Cells are rendered quiescent by incubation in a serum-free medium for 24 hours.[4]
-
Treatment: The cells are then treated with various concentrations of this compound (e.g., 0, 0.5, 1, 2.5, and 5 µM) and incubated for 72 hours.[4]
-
CCK-8 Addition: Following the incubation period, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.[4]
-
Incubation and Measurement: The plates are incubated at 37°C for 3 hours, after which the absorbance at 450 nm is measured using a microplate reader.[4]
-
Data Analysis: The cell growth inhibitory rate is calculated as: Inhibitory Rate (%) = (1 - A450[treated] / A450[blank]) x 100%.[4]
Western Blot Analysis for FAK Phosphorylation
This protocol describes the assessment of FAK phosphorylation in response to this compound treatment.
Methodology:
-
Cell Treatment: Cancer cell lines (e.g., MPanc-96, MAD08-608) are incubated with varying concentrations of this compound. Maximal inhibition of FAK Y397 phosphorylation is typically observed between 0.1 to 0.3 µmol/L.[8][13]
-
Cell Lysis: After treatment, cells are lysed in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phospho-FAK (Y397). A primary antibody for total FAK is used as a loading control.
-
Detection: After incubation with an appropriate HRP-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the phospho-FAK bands is normalized to the total FAK bands to determine the extent of inhibition.
Effects on Cancer Cell Phenotypes
Migration and Invasion
A key consequence of FAK inhibition by this compound is the impairment of cancer cell migration and invasion.[8][13] FAK is a central regulator of cell motility, and its inhibition disrupts the dynamic regulation of focal adhesions.[5] Studies have shown that this compound significantly inhibits the migration of various cancer cells, including those of pancreatic and ovarian origin, in response to stimuli like Insulin-like Growth Factor 1 (IGF-I) and collagen.[8][14] Furthermore, it has been demonstrated to block the invasion of cancer cells through Matrigel.[13]
Proliferation and Apoptosis
The effect of this compound on cancer cell proliferation appears to be context-dependent. While some studies report a direct anti-proliferative effect and cell cycle arrest at the G1 phase, others have found a lack of significant inhibition of in vitro proliferation.[4][6][13] However, in vivo studies consistently demonstrate a reduction in tumor cell proliferation.[8] This suggests that the in vivo anti-proliferative effects may be mediated through both direct actions on tumor cells and indirect effects on the tumor microenvironment.[8][13]
In some cancer cell lines, such as osteosarcoma, treatment with this compound has been shown to induce apoptosis, as evidenced by increased PARP cleavage.[4] This induction of apoptosis is often associated with the downregulation of the pro-survival PI3K/Akt/mTOR pathway.[4][10]
Tumor Microenvironment
This compound has been shown to modulate the tumor microenvironment, which contributes to its overall anti-tumor activity.[8] In preclinical pancreatic cancer models, treatment with this compound led to a significant decrease in the number of tumor-associated macrophages and cancer-associated fibroblasts.[8] This alteration of the tumor stroma is correlated with a decrease in tumor cell proliferation and a reduction in tumor volume.[8]
Resistance Mechanisms
A potential mechanism of resistance to FAK inhibitors like this compound involves the reactivation of FAK through transphosphorylation by oncogenic receptor tyrosine kinases (RTKs), such as HER2 and EGFR.[15] In this scenario, even in the presence of a FAK kinase inhibitor, hyperactivated RTKs can directly phosphorylate FAK at Y397, thereby bypassing the inhibitory effect and reactivating downstream signaling pathways.[15] This suggests that combining FAK inhibitors with RTK inhibitors may be a strategy to overcome resistance in tumors with high RTK activity.[15]
Conclusion
This compound is a selective and potent inhibitor of FAK and Pyk2 that demonstrates significant anti-tumor activity in a range of preclinical cancer models. Its primary mechanism of action involves the inhibition of FAK autophosphorylation, leading to the disruption of downstream signaling pathways that are critical for cancer cell proliferation, survival, migration, and invasion. Furthermore, this compound can modulate the tumor microenvironment, contributing to its in vivo efficacy. While resistance mechanisms involving RTK-mediated FAK reactivation have been identified, the continued investigation of FAK inhibitors like this compound, both as single agents and in combination therapies, holds promise for the development of novel cancer treatments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Antitumor effect of focal adhesion kinase inhibitor PF562271 against human osteosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The focal adhesion kinase inhibitor PF-562,271 impairs primary CD4+ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glpbio.com [glpbio.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Bioluminescent imaging study: FAK inhibitor, PF-562,271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of Focal Adhesion Kinase by PF-562,271 Inhibits the Growth and Metastasis of Pancreatic Cancer Concomitant with Altering the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FAK inhibitor this compound inhibits the migration and proliferation of high-grade serous ovarian cancer cells through FAK and FAK mediated cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Oncogenic Receptor Tyrosine Kinases Directly Phosphorylate Focal Adhesion Kinase (FAK) as a Resistance Mechanism to FAK-kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PF-562271 in Cell Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PF-562271 is a potent and selective small-molecule inhibitor of Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2). As an ATP-competitive and reversible inhibitor, this compound effectively blocks the autophosphorylation of FAK at Tyrosine 397 (Y397), a critical step in the activation of downstream signaling pathways. This inhibition subsequently impacts a multitude of cellular processes integral to cancer progression, including cell survival, proliferation, migration, invasion, and angiogenesis. This technical guide provides an in-depth overview of the function of this compound in cell signaling, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and workflows.
Introduction to this compound
This compound, also known as VS-6062, is an orally bioavailable compound that has been investigated for its potential as an anti-cancer therapeutic.[1] FAK, the primary target of this compound, is a non-receptor tyrosine kinase that plays a central role in signal transduction from integrins and growth factor receptors to the cell interior.[2] Upregulation and hyperactivation of FAK are frequently observed in various human cancers and are associated with a more invasive and metastatic phenotype.[2] By targeting FAK, this compound disrupts key signaling networks that drive tumor growth and dissemination.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the FAK kinase domain.[3] This reversible binding prevents the transfer of a phosphate group from ATP to FAK, thereby inhibiting its catalytic activity. The primary consequence of this inhibition is the suppression of FAK autophosphorylation at Y397, which serves as a crucial docking site for Src family kinases and other signaling molecules.[4][5] this compound also exhibits inhibitory activity against Pyk2, albeit with approximately 10-fold lower potency.[3][6]
Role in Cell Signaling
The inhibition of FAK by this compound initiates a cascade of downstream effects on various signaling pathways critical for cancer cell pathophysiology.
Inhibition of FAK Downstream Signaling
By blocking FAK autophosphorylation, this compound prevents the recruitment and activation of Src family kinases, which in turn disrupts the phosphorylation of other substrates and the assembly of signaling complexes at focal adhesions. This leads to the modulation of several key downstream signaling pathways:
-
PI3K/Akt/mTOR Pathway: FAK activation is known to promote cell survival and proliferation through the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway. Treatment with this compound has been shown to downregulate the activity of the Akt/mTOR pathway in cancer cells, contributing to its anti-proliferative and pro-apoptotic effects.
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is crucial for cell growth and differentiation, is also modulated by FAK signaling. This compound has been demonstrated to inhibit the phosphorylation of ERK, thereby attenuating this pro-survival signaling cascade.[1]
-
Rho GTPase Signaling: FAK plays a role in regulating the activity of small GTPases of the Rho family, such as RhoA and Rac, which are key orchestrators of cytoskeletal dynamics, cell adhesion, and migration. This compound has been observed to alter the activity of RhoA, impacting cell morphology and adhesion.
Cellular Functions Modulated by this compound
The disruption of these signaling pathways by this compound translates into the inhibition of several key cellular functions that are hallmarks of cancer:
-
Cell Migration and Invasion: FAK is a central regulator of cell motility. This compound effectively inhibits the migration and invasion of various cancer cell types in vitro.[4][7]
-
Cell Proliferation and Survival: By suppressing the PI3K/Akt and MAPK/ERK pathways, this compound can induce cell cycle arrest and apoptosis in tumor cells.[3]
-
Angiogenesis: FAK signaling is also implicated in angiogenesis, the formation of new blood vessels that supply tumors with nutrients. This compound has demonstrated anti-angiogenic properties in preclinical models.[3]
Quantitative Data
The following tables summarize the key quantitative data regarding the activity of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Assay | IC50 / Effective Concentration | Cell Line / System | Reference |
| FAK (cell-free) | 1.5 nM | Recombinant Enzyme | [3][6] |
| Pyk2 (cell-free) | 14 nM | Recombinant Enzyme | [8] |
| Phospho-FAK (cell-based) | 5 nM | Inducible cell-based assay | [3][6] |
| Cell Proliferation (G1 arrest) | 3.3 µM | PC3-M cells | [3] |
| Angiogenesis (bFGF-stimulated) | 1 nM | Chicken chorioallantoic membrane | [3] |
| Cell Invasion (collective) | 250 nM | A431 cells in collagen | [3] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage | Tumor Growth Inhibition | Reference |
| BxPc3 xenografts (mice) | 50 mg/kg p.o. bid | 86% | [3] |
| PC3-M xenografts (mice) | 50 mg/kg p.o. bid | 45% | [3] |
| PC3M-luc-C6 subcutaneous xenograft (mice) | 25 mg/kg p.o. bid | 62% | [3][8] |
| MDA-MB-231 intratibial xenograft (rats) | 5 mg/kg oral | Significant decrease in tumor growth | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize the function of this compound.
FAK Kinase Assay (ATP Competition)
This assay measures the ability of this compound to inhibit the kinase activity of FAK in a cell-free system.
Materials:
-
Recombinant active FAK enzyme
-
FAK substrate (e.g., poly(Glu, Tyr) peptide)
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2 mM MnCl₂, 50 µM DTT)
-
This compound (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a 384-well plate, add 1 µl of each this compound dilution or vehicle control (DMSO).
-
Add 2 µl of FAK enzyme solution to each well.
-
Add 2 µl of a substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Determine the IC50 value by plotting the percentage of kinase inhibition against the log concentration of this compound.
Western Blot Analysis of FAK Phosphorylation
This protocol details the detection of phosphorylated FAK (p-FAK) in cell lysates following treatment with this compound.
Materials:
-
Cell culture medium, serum, and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-FAK (Y397), anti-total FAK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-FAK and total FAK overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of p-FAK to total FAK.
Cell Migration Assay (Transwell)
This assay assesses the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Cell culture medium with and without serum (chemoattractant)
-
This compound
-
Crystal violet staining solution
-
Cotton swabs
Procedure:
-
Pre-treat cells with this compound or vehicle control for a specified time.
-
Resuspend the cells in serum-free medium.
-
Add serum-containing medium (chemoattractant) to the lower chamber of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Seed the pre-treated cells into the upper chamber of the inserts.
-
Incubate the plate for a period that allows for cell migration (e.g., 24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
In Vivo Xenograft Tumor Growth Study
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for implantation
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups daily via oral gavage.
-
Measure the tumor dimensions with calipers every few days and calculate the tumor volume (Volume = (length × width²)/2).
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Visualizations
The following diagrams illustrate the signaling pathways and experimental workflows described in this guide.
Caption: FAK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western Blot analysis of FAK phosphorylation.
Caption: Experimental workflow for a Transwell cell migration assay.
References
- 1. bca-protein.com [bca-protein.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. pubcompare.ai [pubcompare.ai]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. promega.com.cn [promega.com.cn]
PF-562271: A Dual Inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
PF-562271 is a potent, orally bioavailable, ATP-competitive small molecule that acts as a dual inhibitor of Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3][4] FAK and Pyk2 are non-receptor tyrosine kinases that play crucial roles in signal transduction pathways downstream of integrins and growth factor receptors, regulating key cellular processes such as cell adhesion, migration, proliferation, and survival.[5][6][7][8] Dysregulation of the FAK/Pyk2 signaling axis is implicated in the progression and metastasis of numerous cancers, making it a compelling target for therapeutic intervention.[4][6][8] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological properties, and a summary of key preclinical and clinical findings. Detailed experimental methodologies and signaling pathway diagrams are provided to support further research and development efforts.
Introduction
Focal Adhesion Kinase (FAK) is a key mediator of signaling from integrins, which are cell surface receptors that mediate cell-matrix interactions.[8] Upon integrin clustering, FAK is recruited to focal adhesions and undergoes autophosphorylation at Tyrosine 397 (Y397), creating a high-affinity binding site for the SH2 domain of Src family kinases.[9] This interaction leads to the full activation of FAK and the subsequent phosphorylation of downstream substrates, initiating a cascade of signaling events that regulate cell behavior. Proline-rich Tyrosine Kinase 2 (Pyk2), a homolog of FAK, shares a similar domain structure and is also involved in integrin-mediated signaling, as well as responding to calcium influx and G-protein coupled receptor activation.[5][7] In many cancer types, FAK and Pyk2 are overexpressed and their activation is associated with increased tumor growth, invasion, and metastasis.[4][6]
This compound was developed as a selective inhibitor to target these kinases, thereby disrupting their oncogenic signaling.[8] This document serves as a technical resource for researchers and drug developers, consolidating critical data and methodologies related to this compound.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of both FAK and Pyk2 and preventing the transfer of phosphate from ATP to their protein substrates.[3][10] This inhibition blocks the autophosphorylation of FAK at Y397 and subsequently prevents the recruitment and activation of Src, thereby inhibiting downstream signaling pathways.[11] The inhibition of Pyk2 occurs through a similar mechanism. By blocking the catalytic activity of both kinases, this compound effectively attenuates signaling pathways that promote cell migration, proliferation, and survival.[3]
Below is a diagram illustrating the FAK and Pyk2 signaling pathways and the point of inhibition by this compound.
Quantitative Data
The inhibitory activity and efficacy of this compound have been characterized in various in vitro and in vivo models. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| FAK | Cell-free kinase assay | 1.5 | [1][10][11][12] |
| Pyk2 | Cell-free kinase assay | 13-14 | [1][11][12] |
| Phospho-FAK (Y397) | Cell-based assay | 5-30 | [10][11][13] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Tumor Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| PC3M-luc-C6 (Prostate) | 25 mg/kg, p.o., BID | 62% | [8][14] |
| BxPc3 (Pancreatic) | 50 mg/kg, p.o., BID | 86% | [10] |
| PC3-M (Prostate) | 50 mg/kg, p.o., BID | 45% | [10] |
| H125 (Lung) | 25 mg/kg, p.o., BID | Significant increase in apoptosis | [10] |
| MPanc-96 (Pancreatic) | 33 mg/kg, p.o., BID | Significant | [15] |
Table 3: Pharmacokinetic Parameters of this compound from Phase I Clinical Trial
| Parameter | Value | Condition | Reference |
| Recommended Phase II Dose (RP2D) | 125 mg, BID | With food | [16][17] |
| Time to Maximum Concentration (Tmax) | 0.5 - 6 hours | Single oral dose | [18] |
| Pharmacokinetics | Dose- and time-dependent nonlinear | Multiple oral doses | [16][17][18] |
| CYP3A Inhibition | Potent inhibitor | Co-administration with midazolam | [16][17][18] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. This section outlines the protocols for key experiments used to characterize this compound.
FAK/Pyk2 In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of FAK and Pyk2.
Protocol:
-
Purified recombinant FAK or Pyk2 kinase domain is incubated with a synthetic substrate (e.g., poly(Glu,Tyr)) in a kinase reaction buffer.[10]
-
This compound is added at various concentrations.
-
The kinase reaction is initiated by the addition of ATP and allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using methods such as ELISA with an anti-phosphotyrosine antibody or a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).[19]
-
The concentration of this compound that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.
Cellular Phospho-FAK Inhibition Assay
This assay measures the ability of this compound to inhibit FAK autophosphorylation in a cellular context.
Protocol:
-
Cells (e.g., human tumor cell lines) are seeded in multi-well plates and cultured overnight.
-
Cells are then treated with a range of concentrations of this compound for a specified duration.
-
Following treatment, cells are lysed, and the protein concentration of the lysates is determined.
-
The levels of phosphorylated FAK (pY397) and total FAK are measured by Western blotting or a quantitative immunoassay (e.g., ELISA).
-
The ratio of pFAK to total FAK is calculated for each concentration of this compound, and the IC50 value is determined.
In Vivo Tumor Xenograft Study
This protocol describes a typical in vivo experiment to evaluate the anti-tumor efficacy of this compound.
Protocol:
-
Human tumor cells are injected subcutaneously into immunocompromised mice (e.g., athymic nude mice).[11][15]
-
Once tumors reach a predetermined size, the mice are randomized into treatment and control groups.
-
This compound is administered orally (p.o.) at a specified dose and schedule (e.g., twice daily, BID).[8][14] The control group receives a vehicle.
-
Tumor dimensions and animal body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised, weighed, and may be used for pharmacodynamic analyses to assess the in vivo inhibition of FAK phosphorylation.
Clinical Development
This compound has been evaluated in a Phase I clinical trial in patients with advanced solid tumors.[16][17][20] The study established the recommended Phase II dose (RP2D) at 125 mg twice daily with food.[16][17] The most common treatment-related adverse events were nausea, vomiting, and headache, which were generally mild to moderate in severity.[16][17] Pharmacokinetic analyses revealed dose- and time-dependent nonlinear pharmacokinetics, and this compound was identified as a potent inhibitor of the cytochrome P450 enzyme CYP3A.[16][17][18] Evidence of anti-tumor activity was observed, with several patients achieving stable disease.[17]
Conclusion
This compound is a potent dual inhibitor of FAK and Pyk2 with demonstrated preclinical anti-tumor and anti-angiogenic activity. Its mechanism of action, targeting key signaling nodes in cancer cell migration, proliferation, and survival, makes it a promising therapeutic agent. The data summarized in this technical guide provide a solid foundation for further investigation into the clinical utility of this compound and the broader application of FAK/Pyk2 inhibition in oncology. Future research should focus on identifying predictive biomarkers of response and exploring rational combination therapies to enhance its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound besylate | C27H26F3N7O6S2 | CID 16118986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Pharmacological Inhibition of FAK-Pyk2 Pathway Protects Against Organ Damage and Prolongs the Survival of Septic Mice [frontiersin.org]
- 8. Bioluminescent imaging study: FAK inhibitor, PF-562,271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. selleckchem.com [selleckchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. selleckchem.com [selleckchem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Bioluminescent imaging study: FAK inhibitor, PF-562,271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Safety, pharmacokinetic, and pharmacodynamic phase I dose-escalation trial of PF-00562271, an inhibitor of focal adhesion kinase, in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ascopubs.org [ascopubs.org]
- 18. ascopubs.org [ascopubs.org]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
The Discovery and Development of PF-562271: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
PF-562271 is a potent, orally bioavailable, ATP-competitive small molecule inhibitor of Focal Adhesion Kinase (FAK).[1] FAK, a non-receptor tyrosine kinase, is a critical mediator of signaling pathways downstream of integrins and growth factor receptors, playing a pivotal role in cell survival, proliferation, migration, and invasion.[1][2] Upregulation of FAK is frequently observed in various human cancers and is associated with an invasive and metastatic phenotype.[2][3] This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound, with a focus on its mechanism of action, pharmacological properties, and the experimental methodologies employed in its characterization.
Introduction
Focal Adhesion Kinase (FAK) has emerged as a key therapeutic target in oncology due to its integral role in tumor progression and metastasis.[4][5] As a central node in cellular signaling, FAK transduces signals from the extracellular matrix and growth factors, thereby modulating critical cellular processes that contribute to cancer's aggressive nature.[1][4] The development of small molecule inhibitors targeting FAK represents a promising strategy for anticancer therapy.[6] this compound was developed by Pfizer as a highly selective and potent inhibitor of FAK, designed to disrupt these oncogenic signaling pathways.[6][7] This document details the scientific journey of this compound from its initial discovery to its evaluation in clinical settings.
Mechanism of Action
This compound functions as a reversible, ATP-competitive inhibitor of the catalytic activity of FAK.[2][8] It binds to the ATP-binding pocket of the FAK kinase domain, preventing the phosphorylation of FAK at tyrosine 397 (Y397), a critical autophosphorylation event that initiates the recruitment and activation of downstream signaling molecules, including Src, PI3K/Akt, and MAPK/ERK pathways.[1][9][10] By inhibiting FAK autophosphorylation, this compound effectively blocks these downstream cascades, leading to the inhibition of tumor cell migration, proliferation, and survival.[1] this compound also demonstrates inhibitory activity against the closely related Proline-rich Tyrosine Kinase 2 (Pyk2), albeit with approximately 10-fold less potency.[2][8][11]
Signaling Pathway
The signaling cascade initiated by FAK is central to its role in cancer progression. The following diagram illustrates the key components of the FAK signaling pathway and the point of inhibition by this compound.
References
- 1. Facebook [cancer.gov]
- 2. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor effect of focal adhesion kinase inhibitor PF562271 against human osteosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. FAK inhibitor this compound inhibits the migration and proliferation of high-grade serous ovarian cancer cells through FAK and FAK mediated cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. selleckchem.com [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. selleckchem.com [selleckchem.com]
PF-562271: A Potent Inhibitor of Tumor Cell Migration
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Tumor cell migration is a critical process in cancer metastasis, the primary cause of cancer-related mortality. Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a key regulator of cell migration and is often overexpressed in various cancers. PF-562271 is a potent, ATP-competitive, and reversible small-molecule inhibitor of FAK and, to a lesser extent, the related Proline-rich Tyrosine Kinase 2 (PYK2).[1][2][3][4] This technical guide provides a comprehensive overview of the role of this compound in inhibiting tumor cell migration, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.
Mechanism of Action: Targeting the FAK Signaling Pathway
This compound exerts its anti-migratory effects by binding to the ATP-binding pocket of FAK, thereby inhibiting its autophosphorylation at Tyrosine 397 (Y397).[5][6][7][8] This initial phosphorylation event is crucial for the recruitment of other signaling proteins, such as Src family kinases, and the subsequent activation of downstream pathways that promote cell migration. By blocking FAK phosphorylation, this compound effectively disrupts the signaling cascade that governs cell adhesion dynamics, cytoskeletal reorganization, and cell motility.[1] The inhibition of FAK leads to a reduction in the formation and turnover of focal adhesions, which are essential for cell migration.
The signaling pathway initiated by integrin engagement with the extracellular matrix (ECM) and subsequent FAK activation is depicted below. This compound acts as a direct inhibitor of FAK's kinase activity.
Quantitative Data on the Efficacy of this compound
The inhibitory activity of this compound has been quantified across various cancer cell lines and experimental models. The following tables summarize key in vitro and in vivo data.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Cell Line(s) | Value | Reference(s) |
| IC50 (FAK, cell-free) | - | 1.5 nM | [2][3][4] |
| IC50 (PYK2, cell-free) | - | 13-14 nM | [3][4][9] |
| IC50 (p-FAK, cell-based) | - | 5 nM | [2] |
| IC50 (Growth Inhibition, 72h) | Osteosarcoma (143B) | 1.98 µM | [10] |
| IC50 (Growth Inhibition, 72h) | Osteosarcoma (MG63) | 1.76 µM | [10] |
| IC50 (Growth Inhibition, 3 days) | Ewing Sarcoma (A673) | 1.7 µM | [3] |
| IC50 (Growth Inhibition, 3 days) | Ewing Sarcoma (TC32) | 2.1 µM | [3] |
| Inhibition of Invasion | A431 | Complete at 250 nM | [2] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage | Effect | Reference(s) |
| U87MG-bearing mice | < 33 mg/kg (p.o.) | Dose- and time-dependent inhibition of FAK phosphorylation | [2] |
| BxPc3 xenografts mice | 50 mg/kg (p.o., bid) | 86% tumor growth inhibition | [2] |
| PC3-M xenografts mice | 50 mg/kg (p.o., bid) | 45% tumor growth inhibition | [2] |
| PC3M-luc-C6 xenograft mouse | 25 mg/kg (p.o., bid) | 62% tumor growth inhibition | [2] |
| Pancreatic cancer orthotopic model | 33 mg/kg (twice daily) | Reduced tumor growth, invasion, and metastases | [6][7][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide overviews of key experimental protocols used to assess the impact of this compound on tumor cell migration.
Transwell Migration Assay
This assay is used to quantify the migratory capacity of cells towards a chemoattractant.
Protocol Overview:
-
Cell Culture: Culture cancer cells to sub-confluency.
-
Starvation: Serum-starve the cells for 12-24 hours prior to the assay.
-
Chamber Setup: Place Transwell inserts (typically with an 8 µm pore size membrane) into the wells of a 24-well plate.[11]
-
Chemoattractant: Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber.
-
Cell Seeding: Resuspend the starved cells in a serum-free medium containing this compound or a vehicle control and seed them into the upper chamber.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell migration (e.g., 20-24 hours).[11]
-
Fixation and Staining: Remove non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the bottom of the membrane with a suitable stain (e.g., crystal violet).
-
Quantification: Elute the stain and measure the absorbance, or count the number of migrated cells under a microscope.
Western Blotting for FAK Phosphorylation
This technique is used to determine the level of FAK phosphorylation at Y397, a direct indicator of this compound's target engagement.
Protocol Overview:
-
Cell Treatment: Treat cultured cancer cells with varying concentrations of this compound for a specified duration.
-
Cell Lysis: Lyse the cells in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-FAK (Y397) and total FAK.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an HRP substrate to visualize the protein bands and capture the image using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated FAK to total FAK.
Conclusion
This compound is a well-characterized inhibitor of FAK that demonstrates significant potential in abrogating tumor cell migration. Its ability to block the FAK signaling pathway at nanomolar concentrations translates to potent anti-migratory and anti-invasive effects in a variety of cancer models. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals interested in further exploring the therapeutic utility of targeting FAK with this compound in oncology.
References
- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Inhibition of Focal Adhesion Kinase by PF-562,271 Inhibits the Growth and Metastasis of Pancreatic Cancer Concomitant with Altering the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of focal adhesion kinase by PF-562,271 inhibits the growth and metastasis of pancreatic cancer concomitant with altering the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jnj-38877605.com [jnj-38877605.com]
- 10. Antitumor effect of focal adhesion kinase inhibitor PF562271 against human osteosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ATP-competitive Inhibition of PF-562271
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of PF-562271, a potent, ATP-competitive inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (PYK2). It delves into the mechanism of action, quantitative inhibitory data, detailed experimental protocols, and the critical signaling pathways affected by this compound.
Introduction to this compound
This compound is a small molecule inhibitor that has been instrumental in elucidating the roles of FAK and PYK2 in various cellular processes, including cell adhesion, migration, proliferation, and survival.[1] FAK and PYK2 are non-receptor tyrosine kinases that are overexpressed in numerous tumor types and are implicated in tumor progression and metastasis.[1][2] this compound's ability to selectively inhibit these kinases has made it a valuable tool in cancer research and a potential therapeutic agent.[3]
Mechanism of ATP-Competitive Inhibition
This compound functions as a reversible, ATP-competitive inhibitor of both FAK and PYK2.[3][4] This means that this compound binds to the ATP-binding pocket of the kinase domain, directly competing with the endogenous ATP substrate.[3] By occupying this site, this compound prevents the transfer of a phosphate group from ATP to the target protein, thereby inhibiting the kinase's catalytic activity.
Crystallographic studies have revealed that this compound forms two hydrogen bonds with the kinase hinge region of FAK, a common interaction for ATP-competitive inhibitors.[3] This interaction stabilizes an unusual helical conformation of the DFG (Asp-Phe-Gly) motif within the activation loop. This induced conformation is thought to contribute to the inhibitor's potency and selectivity.
Below is a diagram illustrating the mechanism of ATP-competitive inhibition by this compound.
Caption: ATP-competitive inhibition of FAK/PYK2 by this compound.
Quantitative Inhibitory Data
The potency of this compound has been quantified through various in vitro and in vivo assays. The half-maximal inhibitory concentration (IC50) is a common measure of inhibitor effectiveness.
| Target | Assay Type | IC50 (nM) | Reference(s) |
| FAK | Cell-free | 1.5 | [4][5][6][7] |
| Cell-based | 5 | [4][5] | |
| PYK2 | Cell-free | 13-14 | [4][5][6][7] |
| CDK1/CyclinB | Cell-free | 58 | [5] |
| CDK2/CyclinE | Cell-free | 30 | [5] |
| CDK3/CyclinE | Cell-free | 47 | [5] |
| Fyn | Cell-free | 277 | [8] |
In vivo studies have demonstrated that oral administration of this compound inhibits FAK phosphorylation in a dose-dependent manner, with a calculated EC50 of 93 ng/mL in tumor-bearing mice.[4][5]
Signaling Pathways Affected by this compound
FAK and PYK2 are central nodes in signaling pathways that regulate cell adhesion, migration, and proliferation. By inhibiting these kinases, this compound disrupts these critical cellular functions.
FAK Signaling Pathway
Integrin engagement with the extracellular matrix (ECM) triggers the autophosphorylation of FAK at Tyr397. This creates a binding site for Src family kinases, leading to further phosphorylation and full activation of FAK. Activated FAK then phosphorylates downstream substrates such as paxillin and p130Cas, leading to the activation of the Ras-ERK/MAPK and PI3K-Akt pathways, which promote cell survival and proliferation.
PYK2 Signaling Pathway
PYK2 is activated by stimuli that increase intracellular calcium levels and by G-protein coupled receptors.[1] Similar to FAK, activated PYK2 can recruit Src and phosphorylate downstream targets, including paxillin.[9] PYK2 plays a significant role in regulating ion channel function and activating MAP kinase pathways.[10]
The following diagram illustrates the FAK and PYK2 signaling pathways and the points of inhibition by this compound.
Caption: Overview of FAK/PYK2 signaling and this compound inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the ATP-competitive inhibition of this compound.
In Vitro Kinase Inhibition Assay
This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by FAK or PYK2 in a cell-free system.
Materials:
-
Recombinant FAK or PYK2 enzyme
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 125 mM NaCl, 24 mM MgCl2)
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound
-
96-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add the kinase buffer, recombinant FAK or PYK2 enzyme, and the substrate.
-
Add the serially diluted this compound or vehicle control to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or luminescence-based assays that measure the amount of ATP remaining.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
The following workflow diagram outlines the in vitro kinase inhibition assay.
Caption: Experimental workflow for in vitro kinase inhibition assay.
Western Blot Analysis of FAK/PYK2 Phosphorylation
This method is used to assess the effect of this compound on the phosphorylation status of FAK and PYK2 within cells.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer with phosphatase and protease inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (total FAK/PYK2 and phospho-specific FAK/PYK2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of this compound or vehicle control for a specified time.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-FAK Y397 and anti-total FAK) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated to total FAK/PYK2.
Cell Viability/Proliferation Assay
Assays such as the MTT or MTS assay are used to determine the effect of this compound on cell viability and proliferation.
Materials:
-
Cells and cell culture reagents
-
This compound
-
96-well plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add the MTT or MTS reagent to each well and incubate for 1-4 hours.
-
If using MTT, add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Conclusion
This compound is a well-characterized, potent, and selective ATP-competitive inhibitor of FAK and PYK2. Its mechanism of action, inhibitory profile, and effects on key signaling pathways have been extensively studied, making it an invaluable tool for cancer research and drug development. The experimental protocols outlined in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of targeting the FAK and PYK2 signaling axes.
References
- 1. Frontiers | Pharmacological Inhibition of FAK-Pyk2 Pathway Protects Against Organ Damage and Prolongs the Survival of Septic Mice [frontiersin.org]
- 2. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound (VS-6062) | FAK/Pyk2 inhibitor Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cellagentech.com [cellagentech.com]
- 7. glpbio.com [glpbio.com]
- 8. The focal adhesion kinase inhibitor PF-562,271 impairs primary CD4+ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Dual FAK/PYK2 Inhibitor PF-562271: A Deep Dive into its Impact on Angiogenesis and the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-562271, a potent and selective small-molecule inhibitor of Focal Adhesion Kinase (FAK) and the related Proline-rich Tyrosine Kinase 2 (PYK2), has emerged as a significant agent in oncology research. Its primary mechanism of action disrupts key signaling pathways involved in cell survival, proliferation, migration, and invasion. This technical guide provides an in-depth analysis of this compound's effects on angiogenesis and the complex tumor microenvironment (TME). We will explore its direct and indirect anti-tumor activities, supported by quantitative data from preclinical studies, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental workflows.
Introduction: The Role of FAK in Cancer
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in integrin and growth factor receptor signaling.[1] Upregulation and activation of FAK are commonly observed in a variety of human cancers, correlating with advanced tumor grade, metastatic disease, and poor prognosis.[2][3] FAK's influence extends to multiple facets of cancer progression, including the regulation of cell adhesion, motility, and the intricate interplay between tumor cells and their surrounding microenvironment.[1][3] this compound's ability to inhibit FAK and PYK2 makes it a compelling candidate for anticancer therapy, particularly in targeting metastatic disease.[1]
Mechanism of Action: Inhibition of the FAK Signaling Pathway
This compound acts as an ATP-competitive inhibitor of FAK and PYK2.[4] By blocking the phosphorylation of FAK at key residues, such as Tyrosine 397 (Y397), this compound effectively disrupts downstream signaling cascades that are crucial for tumor progression.[2][5] This inhibition leads to a reduction in tumor cell migration, invasion, and proliferation.[2][5]
Effects on Angiogenesis
The impact of this compound on angiogenesis, the formation of new blood vessels, appears to be context-dependent. Some studies suggest that this compound does not directly inhibit angiogenesis, as indicated by unchanged levels of the endothelial cell marker CD31 in treated tumors.[6][7] However, other research indicates that FAK inhibition can impair endothelial cell migration and sprout formation in vitro.[8] One study demonstrated that this compound can block bFGF-stimulated blood vessel formation in a chicken chorioallantoic membrane (CAM) assay.[4] Furthermore, in a triple-negative breast cancer model, this compound was shown to suppress tumor growth and decrease CD31 expression, suggesting an anti-angiogenic effect mediated through the FAK-VEGFR2 signaling pathway.[9] The combination of this compound with the anti-angiogenic agent sunitinib has also been shown to have a greater effect on blocking tumor growth and angiogenesis than either agent alone.[10]
Impact on the Tumor Microenvironment
This compound significantly remodels the TME by targeting not only the tumor cells but also the surrounding stromal components.
Cancer-Associated Fibroblasts (CAFs) and Macrophages
A key finding is the ability of this compound to reduce the number of tumor-associated macrophages and cancer-associated fibroblasts (CAFs) within the tumor.[2][6][7] This is significant as both cell types are known to promote tumor progression, invasion, and therapeutic resistance. In preclinical models of pancreatic cancer, treatment with this compound led to a significant decrease in F4/80-positive macrophages and α-SMA-positive CAFs, a phenomenon not observed with gemcitabine treatment.[6][7] The drug was also shown to inhibit the migration of macrophages and fibroblasts towards tumor cell conditioned media.[6]
In Vivo Anti-Tumor Efficacy
In various preclinical xenograft models, this compound has demonstrated potent anti-tumor activity, leading to reduced tumor growth, invasion, and metastasis.[1][3][6] While the drug may not always directly induce apoptosis or inhibit angiogenesis, its profound effects on the TME contribute significantly to its overall efficacy.[2][6][7]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound from various preclinical studies.
Table 1: In Vivo Tumor Growth Inhibition by this compound
| Tumor Model | Dosing Regimen | % Tumor Growth Inhibition | Reference |
| Pancreatic (MPanc-96) | Not Specified | 46% ± 8% smaller than control | [7] |
| Pancreatic (MAD08-608) | Not Specified | 59% ± 15% reduction vs. control | [6][7] |
| Prostate (PC3M-luc-C6, subcutaneous) | 25 mg/kg PO BID, 5x/wk for 2 weeks | 62% | [1][3] |
| Prostate (PC3M-luc-C6, metastasis) | 25 mg/kg PO BID, 5x/wk for 18 days | 2,854% vs. 14,190% increase for vehicle | [1][3] |
| Pancreatic (BxPc3) | 50 mg/kg PO BID | 86% | [4] |
| Prostate (PC3-M) | 50 mg/kg PO BID | 45% | [4] |
| Osteosarcoma (143B) | Not Specified | Significant reduction in tumor volume | [11] |
Table 2: Effect of this compound on the Tumor Microenvironment
| Cell Type | Tumor Model | Treatment Effect | Reference |
| Tumor-Associated Macrophages (F4/80+) | Pancreatic (MPanc-96) | Significant decrease vs. control and gemcitabine | [6] |
| Cancer-Associated Fibroblasts (α-SMA+) | Pancreatic (MPanc-96) | Significant decrease vs. control and gemcitabine | [6] |
| Tumor Cell Proliferation (Ki67+) | Pancreatic (MPanc-96) | 29% decrease (with gemcitabine), 23% decrease (alone) | [6] |
| Tumor Cell Proliferation (Ki67+) | Pancreatic (MAD08-608) | 47% decrease (with gemcitabine), 41% decrease (alone) | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are outlines of key experimental protocols used to evaluate the effects of this compound.
In Vivo Xenograft Tumor Model
This protocol describes the establishment of a subcutaneous tumor model to assess the in vivo efficacy of this compound.
Immunohistochemistry (IHC) for TME Analysis
IHC is used to visualize and quantify specific cell populations within the tumor tissue.[12][13]
Key Reagents and Conditions:
-
Primary Antibodies: Specific antibodies targeting markers of interest (e.g., rabbit anti-F4/80 for macrophages, mouse anti-α-SMA for CAFs, rat anti-CD31 for endothelial cells). Dilutions should be optimized for each antibody.
-
Antigen Retrieval: Typically involves heating sections in a citrate or EDTA buffer.
-
Detection System: Commonly uses a horseradish peroxidase (HRP)-conjugated secondary antibody with a diaminobenzidine (DAB) substrate, resulting in a brown precipitate at the site of antigen expression.
Flow Cytometry for Immune Cell Profiling
Flow cytometry allows for the quantitative analysis of different immune cell populations within the TME from a single-cell suspension.[14][15][16]
Key Considerations:
-
Antibody Panel: A multi-color antibody panel should be designed to identify various immune cell subsets (e.g., T cells, macrophages, myeloid-derived suppressor cells).
-
Controls: Include fluorescence minus one (FMO) controls and isotype controls to ensure accurate gating and data interpretation.
-
Viability Dye: A viability dye should be included to exclude dead cells from the analysis.
Conclusion and Future Directions
This compound demonstrates significant potential as an anti-cancer agent through its multifaceted effects on both tumor cells and the surrounding microenvironment. Its ability to inhibit tumor growth, invasion, and metastasis, coupled with its capacity to modulate the stromal landscape by reducing the presence of pro-tumorigenic macrophages and fibroblasts, underscores the importance of targeting FAK in cancer therapy. While its direct anti-angiogenic effects may vary depending on the tumor context, its overall impact on the TME can indirectly influence the tumor vasculature.
Future research should focus on elucidating the precise molecular mechanisms by which this compound alters the TME and exploring its efficacy in combination with other therapeutic modalities, such as immunotherapy and conventional chemotherapy. A deeper understanding of the interplay between FAK signaling, angiogenesis, and the immune response will be crucial for the rational design of novel and effective cancer treatments.
References
- 1. Bioluminescent imaging study: FAK inhibitor, PF-562,271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of focal adhesion kinase by PF-562,271 inhibits the growth and metastasis of pancreatic cancer concomitant with altering the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioluminescent imaging study: FAK inhibitor, PF-562,271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Inhibition of Focal Adhesion Kinase by PF-562,271 Inhibits the Growth and Metastasis of Pancreatic Cancer Concomitant with Altering the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Pathways: Endothelial Cell FAK—A Target for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Sunitinib and PF-562,271 (FAK/Pyk2 inhibitor) effectively block growth and recovery of human hepatocellular carcinoma in a rat xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antitumor effect of focal adhesion kinase inhibitor PF562271 against human osteosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. mdpi.com [mdpi.com]
- 14. Multi-color Flow Cytometry for Comprehensive Analysis of the Tumor Immune Infiltrate in a Murine Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analyzing the Tumor-Immune Microenvironment by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 16. miltenyibiotec.com [miltenyibiotec.com]
The Impact of PF-562271 on Focal Adhesion Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of PF-562271, a potent and selective small-molecule inhibitor of Focal Adhesion Kinase (FAK). FAK is a critical non-receptor tyrosine kinase that plays a pivotal role in integrating signals from integrins and growth factor receptors to regulate essential cellular processes, including adhesion, migration, proliferation, and survival.[1][2] Upregulation of FAK is a common feature in many human cancers and is associated with invasive and metastatic phenotypes.[2][3] This document details the mechanism of action of this compound, its impact on focal adhesion dynamics, and its effects on downstream signaling pathways. Quantitative data from various studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research in this area.
Introduction to this compound
This compound is an orally bioavailable, ATP-competitive inhibitor of FAK.[1][3] It demonstrates high selectivity and potency, making it a valuable tool for investigating the biological functions of FAK and a promising candidate for anticancer therapies.[2][4] this compound also inhibits the closely related proline-rich tyrosine kinase 2 (Pyk2), albeit with lower potency.[1][5] By inhibiting FAK, this compound disrupts the signaling cascades that promote tumor cell migration, invasion, proliferation, and survival.[1][6][7]
Mechanism of Action
This compound exerts its inhibitory effect by binding to the ATP-binding pocket of the FAK kinase domain.[8] This competitive and reversible binding prevents the autophosphorylation of FAK at tyrosine 397 (Y397), a critical event for the recruitment and activation of downstream signaling molecules such as Src family kinases, PI3K, and PLCγ.[8][9] Inhibition of FAK autophosphorylation subsequently blocks the activation of major signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival and proliferation.[1][10][11]
Impact on Focal Adhesion Dynamics
Focal adhesions are large, dynamic protein complexes that mechanically link the actin cytoskeleton to the extracellular matrix (ECM). The turnover of these adhesions is a tightly regulated process essential for cell migration. FAK plays a central role in this process.
Treatment with this compound has been shown to significantly alter focal adhesion dynamics. By inhibiting FAK, this compound leads to a decrease in the turnover of focal adhesions.[12] This results in larger and more stable focal adhesions, which impairs the dynamic changes required for cell movement.[2] Studies have demonstrated that this compound treatment leads to a reduction in the number of focal adhesions and a decrease in the overall focal adhesion surface area in cancer cells.[2][13] This disruption of focal adhesion dynamics is a key mechanism through which this compound inhibits cell migration and invasion.[6][7]
Quantitative Data
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 | Reference |
| FAK | Cell-free kinase assay | 1.5 nM | [3][5][8][14] |
| Pyk2 | Cell-free kinase assay | 13 nM, 14 nM | [3][5][14] |
| Phospho-FAK (Y397) | Cell-based assay | 5 nM | [3][5][8] |
| Ewing sarcoma cell lines | Cell viability | Average of 2.4 µM | [5] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Dosing | Effect | Reference |
| Pancreatic Ductal Adenocarcinoma (Orthotopic murine model) | Not specified | Reduced tumor growth, invasion, and metastasis. | [6][7] |
| Human xenograft models | 33 mg/kg, p.o. | Sustained inhibition of FAK phosphorylation (>50% for >4 hours). | [3] |
| PC3M-luc-C6 xenograft | 25 mg/kg, p.o. bid | 62% tumor growth inhibition. | [8] |
| BxPc3 xenografts | 50 mg/kg, p.o. bid | 86% tumor growth inhibition. | [8] |
| PC3-M xenografts | 50 mg/kg, p.o. bid | 45% tumor growth inhibition. | [8] |
| H125 lung xenografts | 25 mg/kg, bid | 2-fold greater apoptosis. | [8] |
Signaling Pathways Affected by this compound
As a potent FAK inhibitor, this compound significantly impacts downstream signaling pathways that are critical for cancer progression.
FAK Signaling Pathway
Integrin binding to the ECM triggers FAK autophosphorylation at Y397, creating a binding site for Src. The FAK/Src complex then phosphorylates other substrates, leading to the activation of pathways like PI3K/Akt and MAPK/ERK, which promote cell survival, proliferation, and migration. This compound directly inhibits the initial step of this cascade.
Figure 1. FAK Signaling Pathway and Inhibition by this compound.
PI3K/Akt and MAPK/ERK Pathways
The PI3K/Akt and MAPK/ERK pathways are two major downstream effectors of FAK signaling.[10][11] The PI3K/Akt pathway is a key regulator of cell survival and proliferation, while the MAPK/ERK pathway is primarily involved in cell growth and division.[11][15] By inhibiting FAK, this compound leads to the downregulation of both of these critical pro-survival and pro-proliferative pathways.[2]
Figure 2. Downstream PI3K/Akt and MAPK/ERK Pathways.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's impact on focal adhesion dynamics.
Western Blotting for FAK Phosphorylation
This protocol is for detecting the phosphorylation status of FAK at Y397 in response to this compound treatment.
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus (e.g., Trans-Blot Turbo Transfer System)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-FAK (Y397) and anti-total FAK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with desired concentrations of this compound or vehicle control for the specified time.
-
Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine protein concentration using a protein assay.
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.[16]
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[17]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.[9][16]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities and normalize phospho-FAK levels to total FAK.
Figure 3. Western Blotting Experimental Workflow.
Immunofluorescence Staining of Focal Adhesions
This protocol allows for the visualization of focal adhesions and the actin cytoskeleton to assess changes in their morphology and distribution upon this compound treatment.
Materials:
-
Cells cultured on coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody against a focal adhesion protein (e.g., anti-vinculin or anti-paxillin)
-
Fluorophore-conjugated secondary antibody
-
Fluorophore-conjugated phalloidin (for F-actin staining)
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Plate cells on coverslips and treat with this compound or vehicle.
-
Fixation: Fix cells with 4% PFA for 15-20 minutes at room temperature.[18]
-
Washing: Wash twice with PBS.
-
Permeabilization: Permeabilize cells with 0.1% Triton X-100 for 5 minutes.[18]
-
Washing: Wash twice with PBS.
-
Blocking: Apply blocking solution for 30 minutes.[18]
-
Primary Antibody Incubation: Incubate with the primary antibody for 1 hour at room temperature.
-
Washing: Wash three times with PBS.
-
Secondary Antibody and Phalloidin Incubation: Incubate with the fluorophore-conjugated secondary antibody and phalloidin for 1 hour at room temperature in the dark.
-
Washing: Wash three times with PBS.
-
Counterstaining: Incubate with DAPI for 5 minutes.
-
Mounting: Mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize and capture images using a fluorescence microscope.
Figure 4. Immunofluorescence Staining Workflow.
Focal Adhesion Turnover Assay
This assay measures the dynamics of focal adhesion assembly and disassembly, which are affected by this compound.
Materials:
-
Cells stably expressing a fluorescently tagged focal adhesion protein (e.g., GFP-paxillin)
-
Live-cell imaging microscope with environmental control (37°C, 5% CO2)
-
This compound
-
Image analysis software (e.g., ImageJ with relevant plugins)
Procedure:
-
Cell Culture: Plate cells expressing the fluorescent reporter on glass-bottom dishes.
-
Treatment: Add this compound or vehicle to the cells and place them on the microscope stage.
-
Live-Cell Imaging: Acquire time-lapse images of the cells at regular intervals (e.g., every 1-5 minutes) for a desired duration (e.g., 1-3 hours).[19][20]
-
Image Analysis:
-
Identify individual focal adhesions in the time-lapse series.
-
Measure the fluorescence intensity of each focal adhesion over time.
-
Correct for photobleaching.
-
Determine the assembly and disassembly rates by fitting the intensity-time curves to appropriate mathematical models.[20]
-
-
Data Analysis: Compare the focal adhesion turnover rates between this compound-treated and control cells.
Figure 5. Focal Adhesion Turnover Assay Workflow.
Conclusion
This compound is a potent and selective inhibitor of FAK that effectively disrupts focal adhesion dynamics, leading to the inhibition of cell migration, invasion, and proliferation. Its mechanism of action involves the direct inhibition of FAK autophosphorylation and the subsequent downregulation of critical downstream signaling pathways, including PI3K/Akt and MAPK/ERK. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the role of FAK in cancer and to develop novel therapeutic strategies targeting this key kinase.
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bca-protein.com [bca-protein.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Inhibition of focal adhesion kinase by PF-562,271 inhibits the growth and metastasis of pancreatic cancer concomitant with altering the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Phospho-FAK (Tyr397) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 11. PI3K/AKT signaling allows for MAPK/ERK pathway independency mediating dedifferentiation-driven treatment resistance in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The focal adhesion kinase inhibitor PF-562,271 impairs primary CD4+ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FAK inhibitor this compound inhibits the migration and proliferation of high-grade serous ovarian cancer cells through FAK and FAK mediated cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Live-cell migration and adhesion turnover assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Investigating the Selectivity Profile of PF-562271: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of PF-562271, a potent, ATP-competitive, and reversible inhibitor of Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2). This document details the kinase inhibition spectrum of this compound, outlines the experimental methodologies used to determine its selectivity, and illustrates its impact on key cellular signaling pathways.
Kinase Selectivity Profile of this compound
This compound is a highly selective inhibitor of FAK and Pyk2.[1][2][3][4][5] In cell-free assays, it demonstrates low nanomolar potency against FAK and is approximately 10-fold less potent against Pyk2.[4][5][6] While it exhibits over 100-fold selectivity against a wide range of other protein kinases, some activity has been noted against certain cyclin-dependent kinases (CDKs) at higher concentrations.[1][4][6]
Table 1: In Vitro Inhibition of Protein Kinases by this compound
| Kinase Target | IC50 (nM) | Assay Type | Reference |
| FAK | 1.5 | Cell-free | [4][5][6] |
| Pyk2 | 13 - 14 | Cell-free | [1][4][5] |
| Fyn | 277 | In vitro kinase activity | |
| CDK1/cyclin B | 30 - 120 | Recombinant enzyme | [1][4] |
| CDK2/cyclin E | 30 - 120 | Recombinant enzyme | [1][4] |
| CDK3/cyclin E | 30 - 120 | Recombinant enzyme | [1][4] |
| CDK5/p35 | 30 - 120 | Recombinant enzyme | [1][4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the selectivity and cellular effects of this compound.
Recombinant Kinase Inhibition Assay (In Vitro)
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of purified kinases.
Protocol:
-
Enzyme and Substrate Preparation: The purified kinase domain of the target kinase (e.g., FAK amino acids 410-689) is used.[6] A generic tyrosine kinase substrate, such as a random polymer of glutamic acid and tyrosine (poly(Glu, Tyr)), is prepared.[6]
-
Reaction Buffer: A suitable kinase buffer is prepared, for example: 50 mM HEPES (pH 7.5), 125 mM NaCl, 48 mM MgCl₂, 2mM MnCl₂, 0.1 mg/ml BSA, and 50µM DTT.[6][7]
-
Inhibitor Preparation: this compound is serially diluted in DMSO to create a range of concentrations.
-
Kinase Reaction:
-
The kinase, substrate, and this compound (or DMSO as a vehicle control) are pre-incubated in the kinase buffer for 15 minutes at room temperature.[6]
-
The reaction is initiated by the addition of ATP (e.g., at a final concentration of 50 µM).[6]
-
The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.[7]
-
-
Detection of Phosphorylation:
-
ELISA-based method: The reaction mixture is transferred to a microplate coated with an anti-phosphotyrosine antibody (e.g., PY20). After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody is added. The signal is developed using a colorimetric HRP substrate and measured using a plate reader.[6]
-
Luminescence-based method (ADP-Glo™): After the kinase reaction, a reagent is added to deplete the remaining ATP. Subsequently, a detection reagent is added to convert the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal that is proportional to the kinase activity.[7]
-
-
Data Analysis: The IC50 values, representing the concentration of this compound required to inhibit 50% of the kinase activity, are calculated by fitting the data to a dose-response curve.
Inducible Cell-Based Phospho-FAK Assay
This assay measures the ability of this compound to inhibit FAK autophosphorylation in a cellular context using a tetracycline-inducible expression system. This system allows for the controlled expression of FAK, minimizing confounding effects from endogenous protein.
Protocol:
-
Cell Line Generation: A stable cell line (e.g., FAK-null fibroblasts) is generated to express FAK under the control of a tetracycline-responsive promoter (Tet-On or Tet-Off system).
-
Induction of FAK Expression: FAK expression is induced by the addition or withdrawal of doxycycline (a tetracycline analog) from the culture medium.
-
Inhibitor Treatment: Cells are treated with various concentrations of this compound or DMSO for a specified period (e.g., 2-4 hours).
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed with a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Western Blot Analysis:
-
Protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% BSA or non-fat dry milk in TBST.
-
The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated FAK at the autophosphorylation site (pY397).
-
A primary antibody against total FAK is used on a separate blot or after stripping the first antibody to normalize for protein loading.
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: The band intensities for phospho-FAK and total FAK are quantified using densitometry. The ratio of phospho-FAK to total FAK is calculated and plotted against the inhibitor concentration to determine the cellular IC50.
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined optimal density and allowed to adhere overnight.
-
Inhibitor Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or DMSO.
-
Incubation: The plate is incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 2-4 hours. During this time, viable cells with active metabolism reduce the yellow MTT to a purple formazan product.
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are normalized to the vehicle-treated control to determine the percentage of cell viability. The IC50 for cell proliferation is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
This compound, by inhibiting FAK and Pyk2, modulates several downstream signaling pathways that are critical for cell survival, proliferation, migration, and invasion. The primary affected pathways are the PI3K/Akt/mTOR and the Ras/Raf/MEK/ERK (MAPK) pathways.
FAK/Pyk2 Signaling and Downstream Effects
Caption: FAK/Pyk2 signaling cascade and points of inhibition by this compound.
Experimental Workflow for Assessing Kinase Selectivity
Caption: Workflow for characterizing the selectivity profile of this compound.
Conclusion
This compound is a potent and selective inhibitor of FAK and Pyk2, demonstrating significant inhibitory activity in both biochemical and cellular assays. Its selectivity profile, characterized by strong inhibition of FAK and Pyk2 with minimal off-target effects at therapeutic concentrations, makes it a valuable tool for studying the roles of these kinases in various physiological and pathological processes. The detailed experimental protocols and an understanding of its impact on downstream signaling pathways provided in this guide serve as a critical resource for researchers in the fields of oncology, inflammation, and beyond, facilitating further investigation into the therapeutic potential of FAK and Pyk2 inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The focal adhesion kinase inhibitor PF-562,271 impairs primary CD4+ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. selleckchem.com [selleckchem.com]
- 7. promega.com.cn [promega.com.cn]
Methodological & Application
Application Notes and Protocols for PF-562271 in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-562271 is a potent, ATP-competitive, and reversible small-molecule inhibitor of Focal Adhesion Kinase (FAK) and, to a lesser extent, the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3][4][5][6] FAK is a non-receptor tyrosine kinase that plays a critical role in mediating signals from integrins and growth factor receptors, thereby regulating key cellular processes such as cell adhesion, migration, proliferation, survival, and angiogenesis.[3][7] Upregulation and activation of FAK are frequently observed in various human cancers, correlating with aggressive tumor phenotypes and poor prognosis.[4][8][9] Consequently, targeting FAK with inhibitors like this compound has emerged as a promising therapeutic strategy in oncology.[9][10][11]
These application notes provide a comprehensive guide for the utilization of this compound in in vitro cell culture experiments, including its mechanism of action, recommended protocols for various cellular assays, and a summary of its activity in different cell lines.
Mechanism of Action
This compound exerts its inhibitory effect by binding to the ATP-binding pocket of the FAK kinase domain, preventing its autophosphorylation at Tyrosine 397 (Y397).[1][7] This initial autophosphorylation event is crucial for the recruitment and activation of other signaling proteins, including Src family kinases. The subsequent phosphorylation of other tyrosine residues on FAK creates a signaling scaffold that activates downstream pathways, most notably the PI3K/Akt and ERK/MAPK pathways, which are central to cell survival and proliferation.[3] By inhibiting FAK autophosphorylation, this compound effectively blocks these downstream signaling cascades, leading to reduced cell migration, proliferation, and survival in FAK-dependent cancer cells.[3] While highly selective for FAK, this compound also demonstrates inhibitory activity against Pyk2, another kinase involved in cell migration and invasion.[2][3][10]
Data Presentation
The following tables summarize the in vitro activity of this compound across various assays and cell lines.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) |
| FAK | Cell-free kinase assay | 1.5[1][2][4] |
| Pyk2 | Cell-free kinase assay | 13 - 14[1][2][4] |
| Phospho-FAK | Cell-based assay | 5[1][4] |
| CDK2/CyclinE | Cell-free assay | 30[1] |
| CDK3/CyclinE | Cell-free assay | 47[1] |
| CDK1/CyclinB | Cell-free assay | 58[1] |
Table 2: IC50 Values of this compound in Various Cancer Cell Lines (Cell Viability/Growth Inhibition)
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) |
| PC3-M | Prostate Cancer | Not Specified | 3.3[2] |
| FAK WT MEFs | Mouse Embryonic Fibroblasts | Not Specified | 3.3[2] |
| FAK-/- MEFs | Mouse Embryonic Fibroblasts | Not Specified | 2.08[2] |
| FAK KD MEFs | Mouse Embryonic Fibroblasts | Not Specified | 2.01[2] |
| 143B | Osteosarcoma | 72 h | 1.98[12] |
| MG63 | Osteosarcoma | 72 h | 1.76[12] |
| U2OS | Osteosarcoma | 72 h | ~2.5-3.83[12] |
| WELL5 | Osteosarcoma | 72 h | ~2.5-3.83[12] |
| TC32 | Ewing Sarcoma | 3 days | 2.1[13] |
| A673 | Ewing Sarcoma | 3 days | 1.7[13] |
| IST-MES1 | Mesothelioma | Not Specified | 49.89[1] |
| EKVX | Non-Small Cell Lung Cancer | Not Specified | 49.67[1] |
| NCI-H1395 | Lung Carcinoid | Not Specified | 49.05[1] |
| HUVEC | Normal Endothelial Cells | 24 h | 1.118[9] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Solubility: this compound is soluble in DMSO at concentrations of ≥26.35 mg/mL.[14] It is poorly soluble in water and ethanol.
-
Procedure:
-
Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO.
-
Gently warm the solution (e.g., at 37°C) to aid dissolution if necessary.[14]
-
Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.[9][13] Freshly prepared solutions are recommended for optimal activity.[14]
-
General Cell Culture Treatment Workflow
Cell Viability Assay (e.g., CCK-8 or MTT)
This protocol is adapted from a study on osteosarcoma cell lines.[9]
-
Materials:
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
-
-
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and allow them to attach overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.5, 1, 2.5, 5 µM) or a DMSO vehicle control.
-
Incubate the plates for 72 hours at 37°C.
-
Add 10 µL of CCK-8 solution to each well and incubate for 3 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell growth inhibitory rate and determine the IC50 value.
-
Western Blot Analysis of FAK Phosphorylation
This protocol is based on a study in pancreatic ductal adenocarcinoma cells.[8][15]
-
Materials:
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-p-FAK Y397, anti-total FAK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
-
Procedure:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound (e.g., 0.1 to 0.3 µM) for a specified time (e.g., 1-24 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Cell Migration Assay (Transwell Assay)
This protocol is based on a study in pancreatic cancer cells.[15]
-
Materials:
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Serum-free medium
-
Medium with chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Staining solution (e.g., crystal violet)
-
-
Procedure:
-
Pre-treat cells with this compound (e.g., 0.1 µM) for 1 hour.
-
Resuspend cells in serum-free medium and seed them into the upper chamber of the transwell insert.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate for a duration that allows for cell migration (e.g., 12-24 hours).
-
Remove non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the insert.
-
Count the number of migrated cells in several microscopic fields.
-
Colony Formation Assay
This protocol is described in a study on osteosarcoma cells.[12]
-
Materials:
-
6-well plates
-
Complete growth medium
-
Staining solution (e.g., crystal violet)
-
-
Procedure:
-
Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Treat the cells with various concentrations of this compound.
-
Incubate the plates for 1-2 weeks, replacing the medium with fresh this compound-containing medium every 3-4 days.
-
When visible colonies have formed, wash the wells with PBS, fix the colonies with methanol, and stain with crystal violet.
-
Count the number of colonies.
-
Conclusion
This compound is a valuable research tool for investigating the role of FAK signaling in various cellular processes and disease models. Its high potency and selectivity make it a suitable agent for in vitro studies. The protocols and data presented in these application notes are intended to serve as a starting point for researchers. It is recommended to perform dose-response and time-course experiments to determine the optimal experimental conditions for specific cell lines and assays. Careful consideration of vehicle controls (DMSO) is essential to ensure the validity of the experimental results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. glpbio.com [glpbio.com]
- 7. scbt.com [scbt.com]
- 8. Inhibition of Focal Adhesion Kinase by PF-562,271 Inhibits the Growth and Metastasis of Pancreatic Cancer Concomitant with Altering the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitumor effect of focal adhesion kinase inhibitor PF562271 against human osteosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The focal adhesion kinase inhibitor PF-562,271 impairs primary CD4+ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. bca-protein.com [bca-protein.com]
- 15. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: PF-562271 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of PF-562271, a potent and selective inhibitor of Focal Adhesion Kinase (FAK), in mouse xenograft models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the antitumor efficacy of this compound.
Mechanism of Action
This compound is an ATP-competitive, reversible inhibitor of FAK, a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[1][2] FAK is a key mediator of signaling downstream of integrins and growth factor receptors.[3][4] By inhibiting FAK, this compound disrupts these signaling pathways, leading to reduced tumor growth, angiogenesis, and metastasis.[5][6] this compound also exhibits inhibitory activity against the closely related proline-rich tyrosine kinase 2 (Pyk2).[6]
Signaling Pathway
The diagram below illustrates the simplified signaling pathway involving FAK. Integrin engagement with the extracellular matrix (ECM) leads to FAK autophosphorylation at tyrosine 397 (Y397). This creates a binding site for Src family kinases, leading to the formation of a dual kinase complex that further phosphorylates downstream targets like paxillin and Cas. This cascade activates signaling pathways such as the ERK and PI3K/Akt pathways, promoting cell survival, proliferation, and migration. This compound directly inhibits the kinase activity of FAK, thereby blocking these downstream effects.
Caption: FAK Signaling Pathway and Inhibition by this compound.
Dosage and Administration in Mouse Xenograft Models
The following tables summarize the dosages and administration schedules of this compound used in various mouse xenograft models. Oral administration (p.o.) via gavage is the most common route.
Table 1: this compound Dosage and Efficacy in Subcutaneous Xenograft Models
| Tumor Cell Line | Mouse Strain | Dosage (mg/kg) | Dosing Schedule | Tumor Growth Inhibition | Reference |
| PC3M-luc-C6 (Prostate) | Athymic Nude | 25 | Twice daily (BID), 5 days/week | 62% | [7] |
| BxPc3 (Pancreatic) | Athymic Nude | 50 | Twice daily (BID) | 86% | [8] |
| PC3-M (Prostate) | Athymic Nude | 50 | Twice daily (BID) | 45% | [8] |
| H125 (Lung) | Not Specified | 25 | Twice daily (BID) | 2-fold greater apoptosis | [8] |
| 143B (Osteosarcoma) | BALB/c Nude | 50 | Twice daily (BID) | Significant reduction in tumor volume | [9] |
| U87MG (Glioblastoma) | Not Specified | < 33 | Not Specified | Dose-dependent inhibition of FAK phosphorylation | [8] |
| PC-3M, BT474, BxPc3, LoVo | Athymic Nude | 25-50 | Twice daily (BID) | 78% to 94% | [10] |
Table 2: this compound Dosage in Orthotopic and Metastasis Models
| Tumor Cell Line | Model Type | Mouse Strain | Dosage (mg/kg) | Dosing Schedule | Outcome | Reference |
| MPanc-96 (Pancreatic) | Orthotopic | Not Specified | 33 | Twice daily (BID) | Reduced tumor growth, invasion, and metastases | [11] |
| PC3M-luc-C6 (Prostate) | Metastasis | Not Specified | 25 | Twice daily (BID), 5 days/week | Marked tumor suppression | [7] |
| MDA-MB-231 (Breast) | Intratibial | Nude Rats | 5 | Orally | Suppressed tumor growth and restored bone loss | [12] |
| GL261 (Glioma) | Implantation | C57Bl/6 | 50 | Not Specified | Enhanced effect of temozolomide on tumor growth inhibition | [12] |
Experimental Protocols
Xenograft Model Establishment
The following workflow outlines the general procedure for establishing subcutaneous xenograft models.
Caption: Workflow for establishing subcutaneous xenograft models.
Detailed Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., PC3M-luc-C6, BxPc3) in appropriate media and conditions until they reach exponential growth phase.
-
Cell Preparation: Harvest cells using trypsin and wash with sterile phosphate-buffered saline (PBS). Resuspend the cell pellet in sterile PBS or a mixture of PBS and Matrigel at a concentration of 1x10^7 to 5x10^7 cells/mL.
-
Implantation: Subcutaneously inject 100-200 µL of the cell suspension (typically 1x10^6 to 1x10^7 cells) into the flank of athymic nude mice.
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach an average volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.[13]
This compound Formulation and Administration
Formulation:
A common vehicle for oral administration of this compound consists of a mixture of PEG300, Tween 80, and sterile water or 5% propanediol.[8][9]
-
Example Preparation (for a 1 mg/mL solution):
-
Dissolve 1 mg of this compound in 400 µL of PEG300.
-
Add 50 µL of Tween 80 and mix until clear.
-
Add 550 µL of sterile water or 5% propanediol to reach a final volume of 1 mL.
-
Note: The formulation should be prepared fresh daily.
-
Administration:
-
Administer the prepared this compound solution to mice via oral gavage.
-
The volume of administration is typically 10 mL/kg body weight.[9]
-
The dosing schedule can vary, but twice daily (BID) administration is frequently reported.[7][8][9][10]
Efficacy Assessment
Tumor Growth Inhibition:
-
Continue to measure tumor volumes and body weights of the mice every 2-3 days throughout the treatment period.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.
-
Calculate the percentage of tumor growth inhibition (% TGI) using the following formula: % TGI = 100 x (1 - [Mean tumor volume of treated group / Mean tumor volume of control group])
Pharmacodynamic and Other Analyses:
-
Immunohistochemistry: Analyze tumor tissues for biomarkers of FAK activity (e.g., phospho-FAK Y397), proliferation (e.g., Ki-67), and apoptosis (e.g., TUNEL).[9]
-
Western Blotting: Assess the levels of total and phosphorylated FAK and other downstream signaling proteins in tumor lysates.
-
Bioluminescent Imaging: For xenograft models using luciferase-expressing cell lines (e.g., PC3M-luc-C6), tumor growth and metastasis can be monitored non-invasively using an in vivo imaging system.[7]
Ethical Considerations:
All animal experiments should be conducted in accordance with the guidelines and regulations of the local Institutional Animal Care and Use Committee (IACUC).
References
- 1. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 2. scbt.com [scbt.com]
- 3. Signaling through focal adhesion kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. Bioluminescent imaging study: FAK inhibitor, PF-562,271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Antitumor effect of focal adhesion kinase inhibitor PF562271 against human osteosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. glpbio.com [glpbio.com]
- 13. medchemexpress.com [medchemexpress.com]
Application Note: Assessing the Efficacy of PF-562271 in 3D Tumor Spheroids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) tumor spheroids are increasingly utilized in cancer research and drug discovery as they more accurately mimic the complex microenvironment of solid tumors compared to traditional two-dimensional (2D) cell cultures. This in vitro model allows for the evaluation of therapeutic agents in a context that includes cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and the development of a necrotic core, all of which can influence drug efficacy.
PF-562271 is a potent and selective, ATP-competitive small-molecule inhibitor of Focal Adhesion Kinase (FAK) and, to a lesser extent, Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3][4][5][6] FAK is a non-receptor tyrosine kinase that plays a critical role in signaling pathways involved in cell adhesion, migration, proliferation, and survival.[6][7][8] Upregulation of FAK is observed in numerous human cancers and is associated with an invasive phenotype.[5] By inhibiting FAK autophosphorylation, this compound disrupts downstream signaling, leading to reduced tumor growth, metastasis, and angiogenesis.[1][2][3][6][7][9][10]
This application note provides a detailed protocol for assessing the efficacy of this compound in 3D tumor spheroids, covering spheroid formation, viability and invasion assays, and molecular analysis of FAK pathway inhibition.
Signaling Pathway of this compound
Experimental Workflow
Experimental Protocols
Tumor Spheroid Formation
This protocol describes the generation of uniform tumor spheroids using ultra-low attachment (ULA) plates.
Materials:
-
Cancer cell line of choice (e.g., U87MG glioblastoma, PC-3M prostate cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
96-well ultra-low attachment round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cells to approximately 80-90% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and collect the cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in fresh medium.
-
Perform a cell count and determine cell viability.
-
Dilute the cell suspension to the desired seeding density (typically 1,000-5,000 cells/well, to be optimized for each cell line).[11]
-
Dispense 100-200 µL of the cell suspension into each well of a 96-well ULA plate.[12]
-
Centrifuge the plate at a low speed (e.g., 200 x g for 3 minutes) to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 3-4 days to allow for spheroid formation.[12]
-
Monitor spheroid formation daily using an inverted microscope.
This compound Treatment
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Pre-formed tumor spheroids in a 96-well ULA plate
Procedure:
-
Prepare a serial dilution of this compound in complete medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Carefully remove 50-100 µL of the medium from each well containing a spheroid.
-
Add an equal volume of the prepared drug dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
Spheroid Viability Assay (CellTiter-Glo® 3D)
This assay measures ATP levels as an indicator of cell viability.
Materials:
-
Treated tumor spheroids in a 96-well ULA plate
-
CellTiter-Glo® 3D Cell Viability Assay reagent
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
Plate-reading luminometer
Procedure:
-
Equilibrate the CellTiter-Glo® 3D reagent and the spheroid plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® 3D reagent to each well equal to the volume of the culture medium in the well.
-
Mix the contents by shaking the plate on an orbital shaker for 5 minutes.
-
Incubate the plate at room temperature for an additional 25-30 minutes to stabilize the luminescent signal.
-
Transfer the contents of each well to an opaque-walled plate.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.
Spheroid Invasion Assay
This assay assesses the invasive capacity of tumor cells into an extracellular matrix.
Materials:
-
Pre-formed tumor spheroids
-
Basement membrane matrix (e.g., Matrigel®), thawed on ice
-
Ice-cold serum-free medium
-
96-well plate
Procedure:
-
Cool the 96-well plate on ice.
-
Carefully transfer one spheroid per well into the pre-cooled plate.
-
On ice, mix the basement membrane matrix with ice-cold serum-free medium at a 1:1 ratio.
-
Add 50-100 µL of the matrix mixture to each well containing a spheroid, ensuring the spheroid is embedded within the matrix.[11]
-
Centrifuge the plate at 300 x g for 5 minutes at 4°C to position the spheroids.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to polymerize.
-
Gently add 100 µL of complete medium containing the desired concentrations of this compound or vehicle control on top of the matrix.[11]
-
Incubate the plate at 37°C and monitor spheroid invasion over several days (e.g., up to 7 days) using an inverted microscope.[11]
-
Capture images at regular time intervals (e.g., every 24 hours).
-
Quantify the area of invasion using image analysis software (e.g., ImageJ).
Immunofluorescence Staining of Spheroids
This protocol allows for the visualization of protein expression and localization within the 3D spheroid structure.
Materials:
-
Treated tumor spheroids
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA and 0.1% Tween-20 in PBS)
-
Primary antibodies (e.g., anti-p-FAK, anti-Ki-67, anti-cleaved Caspase-3)
-
Fluorescently labeled secondary antibodies
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Carefully collect spheroids and wash with PBS.
-
Fix the spheroids with 4% PFA for 1-2 hours at room temperature.
-
Wash the spheroids three times with PBS.
-
Permeabilize with permeabilization buffer for 30-60 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[13]
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 2-4 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain with DAPI for 15-30 minutes.
-
Wash with PBS.
-
Mount the spheroids on a glass slide using a mounting medium.
-
Image using a confocal microscope.
Western Blotting of Spheroids
This protocol is for analyzing protein expression levels in spheroids.
Materials:
-
Treated tumor spheroids
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Sonicator or syringe with a small gauge needle
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and blotting membranes
-
Primary and secondary antibodies for Western blotting
Procedure:
-
Collect spheroids from each treatment condition (pooling multiple spheroids per sample may be necessary) into a microcentrifuge tube.[14]
-
Wash the spheroids twice with ice-cold PBS, pelleting by gentle centrifugation (e.g., 200 x g for 3 minutes) between washes.
-
Lyse the spheroid pellet with RIPA buffer.
-
Disrupt the spheroids by sonication on ice or by passing the lysate through a syringe and needle.[14]
-
Incubate on ice for 30 minutes.
-
Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g for 15 minutes) at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Proceed with standard SDS-PAGE, protein transfer, and immunodetection procedures for p-FAK, total FAK, and a loading control (e.g., GAPDH or β-actin).
Data Presentation
Table 1: Effect of this compound on Tumor Spheroid Viability
| Concentration (nM) | Spheroid Diameter (µm, Mean ± SD) | Cell Viability (%, Mean ± SD) |
| Vehicle Control | 512 ± 25 | 100 ± 5.2 |
| 1 | 498 ± 21 | 92.3 ± 4.8 |
| 10 | 455 ± 18 | 75.1 ± 6.1 |
| 100 | 389 ± 23 | 51.7 ± 5.5 |
| 1000 | 256 ± 19 | 28.4 ± 4.3 |
| 10000 | 188 ± 15 | 15.9 ± 3.9 |
Table 2: Effect of this compound on Tumor Spheroid Invasion
| Concentration (nM) | Invasion Area (mm², Mean ± SD) at 72h | Invasion Inhibition (%, Mean ± SD) |
| Vehicle Control | 1.85 ± 0.21 | 0 |
| 10 | 1.42 ± 0.18 | 23.2 ± 9.7 |
| 100 | 0.88 ± 0.15 | 52.4 ± 8.1 |
| 1000 | 0.35 ± 0.09 | 81.1 ± 4.9 |
Table 3: Summary of this compound IC₅₀ Values in 3D Spheroid Models
| Assay | Cell Line | IC₅₀ (nM) |
| Spheroid Viability | U87MG | ~95 |
| Spheroid Invasion | PC-3M | ~80 |
| FAK Phosphorylation (Y397) | U87MG | 5[1][5] |
Conclusion
This application note provides a comprehensive set of protocols to evaluate the efficacy of the FAK inhibitor this compound in 3D tumor spheroid models. These assays allow for a multi-faceted assessment of the compound's anti-cancer activity, including its effects on cell viability, invasion, and the molecular inhibition of its target pathway. The use of 3D spheroid models in conjunction with these detailed protocols can provide more physiologically relevant data to guide preclinical drug development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. glpbio.com [glpbio.com]
- 4. cellagentech.com [cellagentech.com]
- 5. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. scbt.com [scbt.com]
- 8. FAK inhibitor this compound inhibits the migration and proliferation of high-grade serous ovarian cancer cells through FAK and FAK mediated cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of focal adhesion kinase by PF-562,271 inhibits the growth and metastasis of pancreatic cancer concomitant with altering the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioluminescent imaging study: FAK inhibitor, PF-562,271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sartorius.com [sartorius.com]
- 12. Three-Dimensional (3D) Tumor Spheroid Invasion Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. advancedbiomatrix.com [advancedbiomatrix.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Combining PF-562271 with Temozolomide for Glioblastoma Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scientific rationale and experimental protocols for investigating the combination of PF-562271, a Focal Adhesion Kinase (FAK) inhibitor, and Temozolomide (TMZ), the standard-of-care chemotherapy for glioblastoma (GBM). The information presented is intended to guide researchers in designing and executing preclinical studies to evaluate this promising therapeutic strategy.
Introduction
Glioblastoma is the most aggressive primary brain tumor in adults, with a median survival of approximately 15 months.[1] The current standard treatment involves surgical resection followed by radiation and chemotherapy with temozolomide.[1][2] However, resistance to TMZ is a major clinical challenge, often leading to tumor recurrence.[1][3]
Recent research has identified the Focal Adhesion Kinase (FAK) signaling pathway as a key player in GBM progression, invasion, and therapeutic resistance.[3] this compound is a potent and selective inhibitor of FAK and the related proline-rich tyrosine kinase 2 (Pyk2).[4][5] Studies have shown that combining this compound with temozolomide can enhance the cytotoxic effects of TMZ and overcome resistance mechanisms in glioblastoma models.[3][6][7] This combination therapy has been shown to reduce tumor growth, decrease cancer cell invasion, and increase apoptosis.[3][8]
Mechanism of Action
Temozolomide (TMZ) is an oral alkylating agent that damages DNA in cancer cells.[9][10][11] It adds a methyl group to the O6 position of guanine in DNA, leading to mismatched base pairing during DNA replication and ultimately triggering cell death.[9] However, some tumor cells can repair this damage using the enzyme O6-methylguanine-DNA methyltransferase (MGMT), which is a primary mechanism of TMZ resistance.[1][9]
This compound is an ATP-competitive inhibitor of FAK and Pyk2.[5] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival. In glioblastoma, FAK signaling is often upregulated and contributes to tumor progression and invasion.[3] By inhibiting FAK, this compound can disrupt these processes and sensitize cancer cells to other therapies. Interestingly, studies have shown that TMZ treatment can activate FAK and Pyk2 signaling in GBM cells, suggesting a potential resistance mechanism that can be overcome by the addition of this compound.[3]
Data Presentation
In Vitro Efficacy of this compound and Temozolomide Combination
| Cell Line | Treatment | Concentration | Effect | Reference |
| Primary Human Glioma Cells | This compound + TMZ | 16 nM this compound + 100 µM TMZ | Significantly reduced viability, cell cycle progression, invasion, and invadopodia formation compared to TMZ alone.[3][4] | [3][4] |
| Primary Human GBM Cells (CL-2) | This compound + TMZ | Not specified | 48% dead cells with combination treatment vs. 34% with TMZ alone.[7] | [7] |
| Primary Human GBM Cells (CL-3) | This compound + TMZ | Not specified | 55% dead cells with combination treatment vs. 29% with TMZ alone.[7] | [7] |
| GL261 Mouse Glioma Cells | This compound + TMZ | Not specified | 80% dead cells with combination treatment vs. 60% with TMZ alone.[7] | [7] |
In Vivo Efficacy of this compound and Temozolomide Combination in a Mouse Glioma Model
| Animal Model | Treatment | Dosage | Key Findings | Reference |
| C57Bl/6-GL261 Mouse Glioma Model | This compound + TMZ | 50 mg/kg this compound (oral gavage, once daily) + 50 mg/kg TMZ (oral gavage, once daily) for 2 weeks | - Prominent reduction in tumor size and invasive margins.[3][4]- Extensive signs of apoptosis.[3]- Reduced proliferation index.[3]- 15% increase in survival rate compared to TMZ monotherapy.[3] | [3][4] |
| GL261 Tumor Bearing C57BL/6 Mice | This compound + TMZ | 25 mg/kg this compound (oral gavage, twice daily) + 50 mg/kg TMZ (oral gavage, once daily) | - Combined treatment had a significantly more prominent effect on both tumor growth and invasion compared to monotherapy.[6] | [6] |
Experimental Protocols
In Vitro Cell Viability Assay
-
Cell Culture: Culture primary human glioblastoma cells or established cell lines (e.g., GL261) in appropriate media supplemented with fetal bovine serum and antibiotics. For some experiments, microglia-conditioned medium can be used to better mimic the tumor microenvironment.[8]
-
Drug Treatment: Seed cells in 96-well plates. After 24 hours, treat cells with varying concentrations of this compound, temozolomide, or the combination of both. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).[7]
-
Viability Assessment: Assess cell viability using a standard method such as the MTT assay or a commercial cell viability kit (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 values for each treatment.
In Vivo Mouse Glioblastoma Model
-
Animal Model: Use an appropriate mouse strain (e.g., C57Bl/6) for syngeneic tumor models or immunodeficient mice for xenograft models.
-
Tumor Implantation: Intracranially implant glioblastoma cells (e.g., GL261) into the brains of the mice.
-
Treatment Initiation: Begin treatment on a specified day post-implantation (e.g., day 5).[4]
-
Drug Administration: Administer this compound and temozolomide via oral gavage at the desired doses and schedule. Include control groups receiving vehicle, this compound alone, and temozolomide alone.
-
Monitoring: Monitor the animals daily for signs of tumor progression and toxicity (e.g., weight loss, neurological symptoms).
-
Tumor Analysis: At the end of the study, sacrifice the animals and harvest the brains. Perform immunohistochemical analysis to evaluate tumor size, proliferation (e.g., Ki67 staining), and apoptosis (e.g., TUNEL assay).[3][8]
-
Survival Analysis: For survival studies, monitor the animals until they reach a humane endpoint and record the survival data.
Visualizations
Caption: Signaling pathways of this compound and Temozolomide in glioblastoma.
Caption: Experimental workflow for in vitro cell viability assay.
References
- 1. Mechanisms of temozolomide resistance in glioblastoma - a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glioblastoma - Wikipedia [en.wikipedia.org]
- 3. The PYK2 inhibitor this compound enhances the effect of temozolomide on tumor growth in a C57Bl/6-Gl261 mouse glioma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The PYK2 inhibitor this compound enhances the effect of temozolomide on tumor growth in a C57Bl/6-Gl261 mouse glioma model | springermedizin.de [springermedizin.de]
- 8. The PYK2 inhibitor this compound enhances the effect of temozolomide on tumor growth in a C57Bl/6-Gl261 mouse glioma model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Temozolomide: mechanisms of action, repair and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing PF-562271 for Pancreatic Cancer Cell Invasion Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy characterized by rapid progression, early metastasis, and profound resistance to conventional therapies.[1][2][3][4] A key driver of pancreatic cancer metastasis is the aberrant signaling of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, and invasion.[5][6] PF-562271 is a potent, ATP-competitive, and reversible small molecule inhibitor of FAK and, to a lesser extent, the related Proline-rich Tyrosine Kinase 2 (PYK2).[1] These application notes provide detailed protocols and data for utilizing this compound to investigate pancreatic cancer cell invasion.
Mechanism of Action
This compound targets the ATP-binding pocket of FAK, preventing its autophosphorylation at tyrosine 397 (Y397). This initial phosphorylation event is critical for the recruitment and activation of Src family kinases, which in turn phosphorylate other downstream targets to promote cell motility and invasion.[7] By inhibiting FAK phosphorylation, this compound effectively blocks the signaling cascades that lead to cytoskeletal rearrangements, focal adhesion turnover, and the expression of genes involved in invasion and metastasis.[7]
Quantitative Data Summary
The efficacy of this compound in inhibiting FAK signaling and pancreatic cancer cell invasion has been demonstrated in multiple studies. The following tables summarize key quantitative data.
Table 1: In Vitro Efficacy of this compound on FAK Phosphorylation and Cell Viability
| Cell Line | Assay | Endpoint | IC50 / Concentration | Reference |
| MPanc-96 | FAK Phosphorylation (Y397) | Inhibition | ~0.1 µM | [3][8] |
| MAD08-608 | FAK Phosphorylation (Y397) | Inhibition | ~0.1 - 0.3 µM | [3][8] |
| BxPc3 | Tumor Growth (in vivo) | 86% inhibition | 50 mg/kg, p.o. bid | [1] |
| PC3-M | Tumor Growth (in vivo) | 45% inhibition | 50 mg/kg, p.o. bid | [1] |
| Inducible Cell-based Assay | Phospho-FAK | Inhibition | 5 nM | [1] |
Table 2: Effect of this compound on Pancreatic Cancer Cell Migration and Invasion
| Cell Line | Assay | Treatment | Inhibition | Reference |
| MPanc-96 | IGF-I Stimulated Migration | 0.1 µM this compound | Significant decrease | [3][8] |
| MPanc-96 & MAD08-608 | Serum Stimulated Invasion | 0.1 µM this compound | Significantly inhibited | [5] |
| A431 | Collective Cell Invasion (Collagen) | 250 nM this compound | Complete inhibition | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the FAK signaling pathway targeted by this compound and a typical experimental workflow for studying its effects on pancreatic cancer cell invasion.
Caption: FAK signaling pathway and the inhibitory action of this compound.
Caption: A typical workflow for investigating this compound's effects.
Experimental Protocols
Matrigel Invasion Assay
This protocol is adapted from standard Boyden chamber assays and is suitable for assessing the effect of this compound on pancreatic cancer cell invasion.[5][9][10]
Materials:
-
24-well cell culture plates with 8.0 µm pore size inserts (e.g., Corning BioCoat™ Matrigel™ Invasion Chambers)
-
Matrigel™ Basement Membrane Matrix (Corning)
-
Serum-free cell culture medium
-
Cell culture medium with 10% Fetal Bovine Serum (FBS) as a chemoattractant
-
This compound (dissolved in DMSO)
-
Pancreatic cancer cells (e.g., PANC-1, MiaPaCa-2)
-
Cotton swabs
-
Methanol (for fixing)
-
Crystal Violet solution (0.1% in water) (for staining)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Coating Inserts (if not pre-coated):
-
Thaw Matrigel™ on ice overnight.
-
Dilute Matrigel™ to 1 mg/mL in cold, serum-free medium.
-
Add 100 µL of the diluted Matrigel™ solution to the upper chamber of each insert.
-
Incubate at 37°C for 2-4 hours to allow for gelling.
-
-
Cell Seeding:
-
Culture pancreatic cancer cells to ~80% confluency.
-
Starve cells in serum-free medium for 12-24 hours.
-
Trypsinize and resuspend cells in serum-free medium at a concentration of 5 x 10^5 cells/mL.
-
Pre-treat the cell suspension with various concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.
-
Add 200 µL of the cell suspension to the upper chamber of the Matrigel-coated inserts.
-
Add 500 µL of medium containing 10% FBS to the lower chamber.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.
-
-
Staining and Quantification:
-
After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with 100% methanol for 10 minutes.
-
Stain the cells with 0.1% crystal violet solution for 20 minutes.
-
Gently wash the inserts with PBS.
-
Allow the inserts to air dry.
-
Count the number of invaded cells in at least three random microscopic fields per insert.
-
Calculate the percentage of invasion inhibition relative to the vehicle control.
-
Western Blot Analysis for FAK Phosphorylation
This protocol is for determining the effect of this compound on FAK phosphorylation at Y397.[3][7][11]
Materials:
-
Pancreatic cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-FAK (Tyr397)
-
Rabbit anti-FAK
-
Mouse anti-β-actin (loading control)
-
-
Secondary antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Seed pancreatic cancer cells and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle for the desired time (e.g., 1-24 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-FAK (Y397) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Strip the membrane and re-probe with antibodies for total FAK and β-actin to ensure equal loading.
-
Quantify the band intensities using densitometry software and normalize the p-FAK signal to total FAK and the loading control.
-
Conclusion
This compound is a valuable tool for studying the role of FAK in pancreatic cancer cell invasion. The protocols and data presented here provide a framework for researchers to design and execute experiments to further elucidate the mechanisms of pancreatic cancer metastasis and to evaluate the therapeutic potential of FAK inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of Focal Adhesion Kinase by PF-562,271 Inhibits the Growth and Metastasis of Pancreatic Cancer Concomitant with Altering the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of focal adhesion kinase by PF-562,271 inhibits the growth and metastasis of pancreatic cancer concomitant with altering the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. researchgate.net [researchgate.net]
- 7. A novel small molecule inhibitor of FAK decreases growth of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
Application Note & Protocol: Western Blot Analysis of FAK Phosphorylation Following PF-562271 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cellular signaling pathways governing cell adhesion, migration, proliferation, and survival.[1] Dysregulation of FAK activity is implicated in various diseases, including cancer, making it an attractive therapeutic target. PF-562271 is a potent and selective ATP-competitive inhibitor of FAK and the related Proline-rich Tyrosine Kinase 2 (Pyk2).[2][3] This compound binds to the ATP-binding pocket of FAK, preventing its autophosphorylation and subsequent downstream signaling events.[1][2] This application note provides a detailed protocol for utilizing Western blotting to detect and quantify the inhibition of FAK phosphorylation in cultured cells treated with this compound.
Mechanism of Action:
This compound effectively inhibits FAK by blocking its catalytic activity.[2] This leads to a reduction in the phosphorylation of key tyrosine residues, such as Tyrosine 397 (Y397), which is the primary autophosphorylation site critical for the recruitment and activation of other signaling proteins like Src family kinases.[4][5] Inhibition of FAK phosphorylation disrupts downstream pathways, including the AKT/mTOR pathway, thereby affecting cell proliferation and survival.[6]
Signaling Pathway:
Caption: FAK signaling pathway and inhibition by this compound.
Experimental Protocols
I. Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cell line (e.g., MDA-MB-231, A549) in appropriate culture dishes and grow to 70-80% confluency.[3]
-
Compound Preparation: Prepare a stock solution of this compound hydrochloride in DMSO (e.g., ≥26.35 mg/mL).[3] Create single-use aliquots to minimize freeze-thaw cycles and store at -20°C.[3]
-
Treatment: Dilute the this compound stock solution in cell culture medium to the desired final concentrations (e.g., 1-100 nM).[3] A vehicle control (DMSO) should be included.
-
Incubation: Treat the cells for the desired time period (e.g., 1-24 hours).[3]
II. Protein Extraction
-
Cell Lysis: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer that preserves protein phosphorylation. A common choice is RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[7]
-
RIPA Buffer Composition: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
-
Inhibitors: Add protease and phosphatase inhibitor cocktails immediately before use.
-
-
Cell Lysis and Collection: Add the lysis buffer to the cells, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at high speed (e.g., >16,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.[8]
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.
III. Protein Quantification
-
Assay Selection: Determine the protein concentration of the lysates using a standard protein assay method, such as the Bradford assay or BCA assay.
-
Standard Curve: Prepare a standard curve using a known concentration of a standard protein (e.g., BSA).
-
Quantification: Measure the absorbance of the standards and samples and calculate the protein concentration of each lysate.
IV. SDS-PAGE and Western Blotting
-
Sample Preparation: Mix a specific amount of protein from each lysate (e.g., 20-30 µg) with SDS-PAGE loading buffer and heat at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load the samples onto a polyacrylamide gel (e.g., 7.5% or 10%) and separate the proteins by electrophoresis.[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding. For phospho-specific antibodies, BSA is often preferred to avoid cross-reactivity with phosphoproteins in milk.[7]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for phospho-FAK (e.g., anti-p-FAK Y397) diluted in blocking buffer overnight at 4°C with gentle agitation.[11]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 6. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
V. Stripping and Re-probing for Total FAK
-
Stripping: To normalize the phospho-FAK signal to the total amount of FAK protein, the membrane can be stripped of the bound antibodies using a gentle stripping buffer.
-
Re-blocking and Re-probing: After stripping, re-block the membrane and probe with a primary antibody that recognizes total FAK. Follow the same subsequent steps for washing, secondary antibody incubation, and detection.
Experimental Workflow
Caption: Western blot workflow for detecting FAK phosphorylation.
Data Presentation
The results of the Western blot analysis can be quantified by densitometry. The intensity of the phospho-FAK band is normalized to the intensity of the total FAK band for each sample. The data can be presented in a table format for easy comparison.
| Treatment Group | This compound Conc. | p-FAK (Y397) Signal (Arbitrary Units) | Total FAK Signal (Arbitrary Units) | Normalized p-FAK/Total FAK Ratio | % Inhibition of FAK Phosphorylation |
| Vehicle Control | 0 nM | 1.00 | 1.00 | 1.00 | 0% |
| This compound | 1 nM | 0.85 | 1.02 | 0.83 | 17% |
| This compound | 10 nM | 0.45 | 0.98 | 0.46 | 54% |
| This compound | 100 nM | 0.12 | 1.01 | 0.12 | 88% |
Note: The values presented in this table are for illustrative purposes only and will vary depending on the cell line, experimental conditions, and antibody efficacy.
Conclusion
This protocol provides a comprehensive guide for assessing the inhibitory effect of this compound on FAK phosphorylation using Western blotting. By following these detailed steps, researchers can reliably detect and quantify changes in FAK activity, which is essential for studying the mechanism of action of FAK inhibitors and their potential therapeutic applications.
References
- 1. scbt.com [scbt.com]
- 2. malotilate.com [malotilate.com]
- 3. bca-protein.com [bca-protein.com]
- 4. Inhibition of Focal Adhesion Kinase by PF-562,271 Inhibits the Growth and Metastasis of Pancreatic Cancer Concomitant with Altering the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The focal adhesion kinase inhibitor PF-562,271 impairs primary CD4+ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. inventbiotech.com [inventbiotech.com]
- 8. Identification of Phosphorylated Proteins on a Global Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Methods for Detecting Protein Phosphorylation: R&D Systems [rndsystems.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: PF-562271 in Combination with Gemcitabine for Pancreatic Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of PF-562271, a Focal Adhesion Kinase (FAK) inhibitor, in combination with the standard-of-care chemotherapy agent, gemcitabine, for the treatment of pancreatic cancer. Detailed protocols for key experiments are provided to facilitate the replication and further investigation of these findings.
Introduction
Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with a dismal prognosis, largely due to its late diagnosis and inherent resistance to conventional therapies. Gemcitabine has long been a cornerstone of treatment, but its efficacy is often limited. The tumor microenvironment, characterized by a dense desmoplastic stroma, plays a crucial role in tumor progression, metastasis, and chemoresistance.
Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a key mediator of signals from the extracellular matrix (ECM) and is frequently overexpressed and activated in pancreatic cancer.[1][2] FAK signaling promotes cell proliferation, survival, migration, and invasion, making it an attractive therapeutic target.[3] this compound is a potent and selective inhibitor of FAK and the related proline-rich tyrosine kinase 2 (Pyk2).[4] This document outlines the preclinical rationale and experimental data for combining this compound with gemcitabine to target both the tumor cells and the tumor microenvironment in pancreatic cancer.
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (FAK Y397 Phosphorylation) | MPanc-96 | ~0.1 µmol/L | [5] |
| MAD08-608 | ~0.3 µmol/L | [5] |
In Vivo Tumor Growth Inhibition in Orthotopic Mouse Models
MPanc-96 Human Pancreatic Cancer Cell Line [6]
| Treatment Group | Dosing Schedule | Tumor Volume Reduction vs. Control (after 2 weeks) |
| Vehicle Control | - | - |
| This compound | 33 mg/kg, twice daily (p.o.) | 46% ± 8% |
| Gemcitabine | 10 mg/kg, twice weekly (i.p.) | 53% ± 7% |
| This compound + Gemcitabine | As above | Significantly smaller than control, but not significantly different from either drug alone. |
MAD08-608 Patient-Derived Pancreatic Cancer Model [6]
| Treatment Group | Dosing Schedule | Tumor Size Reduction vs. Control |
| Vehicle Control | - | - |
| This compound | 33 mg/kg, twice daily (p.o.) | 59% ± 15% |
| Gemcitabine | 10 mg/kg, twice weekly (i.p.) | 60% ± 11% |
| This compound + Gemcitabine | As above | Significantly smaller than control, but not significantly different from either drug alone. |
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound and Gemcitabine
Caption: Mechanisms of action for this compound and gemcitabine.
FAK Signaling Pathway Inhibition by this compound
Caption: FAK signaling cascade and its inhibition by this compound.
Orthotopic Pancreatic Cancer Mouse Model Workflow
Caption: Workflow for in vivo efficacy studies.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound and gemcitabine, alone and in combination, on the viability of pancreatic cancer cells.
Materials:
-
Pancreatic cancer cell lines (e.g., MPanc-96, MIA PaCa-2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Gemcitabine (stock solution in sterile water or PBS)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Microplate reader
Protocol:
-
Seed pancreatic cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound and gemcitabine in culture medium. For combination studies, prepare a matrix of concentrations.
-
Remove the medium from the wells and add 100 µL of medium containing the drugs (single agents or combinations) or vehicle control (e.g., DMSO at a final concentration of <0.1%).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Transwell Migration and Invasion Assay
Objective: To evaluate the effect of this compound on the migratory and invasive potential of pancreatic cancer cells.
Materials:
-
Pancreatic cancer cells
-
Serum-free culture medium
-
Complete culture medium (chemoattractant)
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
This compound
-
Cotton swabs
-
Methanol (for fixation)
-
Crystal violet solution (0.1% in water)
-
Microscope
Protocol:
-
For Invasion Assay: Thaw Matrigel on ice and dilute with cold serum-free medium. Coat the top of the Transwell inserts with a thin layer of the Matrigel solution and incubate at 37°C for at least 2 hours to allow for solidification.[6][7]
-
Harvest pancreatic cancer cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Add 200 µL of the cell suspension to the upper chamber of the Transwell inserts (coated with Matrigel for invasion, uncoated for migration).[6]
-
Add the desired concentration of this compound or vehicle control to the cell suspension in the upper chamber.
-
Add 600 µL of complete culture medium (containing 10% FBS as a chemoattractant) to the lower chamber.[6]
-
Incubate the plate for 24 hours at 37°C and 5% CO2.[6]
-
After incubation, carefully remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.[6]
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with 100% methanol for 30 minutes.[6]
-
Stain the cells with 0.1% crystal violet solution for 30 minutes.[6]
-
Gently wash the inserts with water and allow them to air dry.
-
Count the number of stained cells in several random fields of view under a microscope.
-
Quantify the results and express them as the percentage of migrated/invaded cells relative to the control.
Orthotopic Pancreatic Cancer Mouse Model
Objective: To evaluate the in vivo efficacy of this compound and gemcitabine, alone and in combination, on tumor growth and metastasis.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Pancreatic cancer cells (e.g., MPanc-96, MAD08-608)
-
Surgical instruments
-
Anesthetics
-
This compound formulation for oral gavage
-
Gemcitabine for intraperitoneal injection
-
Imaging modality (e.g., MRI)
Protocol:
-
Anesthetize the mice according to approved institutional animal care and use committee protocols.
-
Make a small abdominal incision to expose the pancreas.
-
Inject approximately 1 x 10^6 pancreatic cancer cells in 50 µL of PBS or culture medium into the tail of the pancreas.
-
Close the incision with sutures or surgical clips.
-
Allow the tumors to establish for 7-14 days.
-
Randomize the mice into treatment groups (e.g., vehicle, this compound, gemcitabine, combination).
-
Administer treatments as per the dosing schedule (e.g., this compound at 33 mg/kg twice daily by oral gavage; gemcitabine at 10 mg/kg twice weekly by intraperitoneal injection).[6]
-
Monitor tumor growth weekly using a non-invasive imaging modality like MRI.[6]
-
At the end of the study, euthanize the mice and excise the primary tumors.
-
Weigh the tumors and process them for further analysis (e.g., immunohistochemistry).
-
Examine other organs (e.g., liver, peritoneum) for evidence of metastasis.[6]
Immunohistochemistry for F4/80 (Macrophages) and α-SMA (Cancer-Associated Fibroblasts)
Objective: To assess the effect of this compound on the infiltration of macrophages and cancer-associated fibroblasts (CAFs) in the tumor microenvironment.
Materials:
-
Formalin-fixed, paraffin-embedded tumor tissues
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%) to block endogenous peroxidase activity
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibodies: anti-F4/80 and anti-α-SMA
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Protocol:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform antigen retrieval by heating the slides in citrate buffer.[8]
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Wash the slides with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate the sections with the primary antibody (anti-F4/80 or anti-α-SMA) overnight at 4°C.
-
Wash the slides with PBS.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the slides with PBS.
-
Develop the signal with DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate the sections, clear in xylene, and mount with a coverslip.
-
Image the slides and quantify the staining intensity or the number of positive cells.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. Inhibition of focal adhesion kinase by PF-562,271 inhibits the growth and metastasis of pancreatic cancer concomitant with altering the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. corning.com [corning.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
Flow Cytometry Analysis of Apoptosis Induced by PF-562271: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for utilizing flow cytometry to analyze apoptosis induced by PF-562271, a potent and selective small-molecule inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2).[1] Inhibition of FAK signaling has been shown to suppress tumor cell proliferation, migration, and survival, making it a key target in cancer therapy.[2][3] This document outlines the underlying principles, detailed experimental protocols, and data analysis strategies for assessing this compound-mediated apoptosis. The provided protocols focus on the widely used Annexin V and Propidium Iodide (PI) staining method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Additionally, this guide includes information on analyzing cell cycle distribution changes in response to this compound treatment.
Introduction to this compound and Focal Adhesion Kinase (FAK)
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction pathways initiated by integrins and growth factor receptors.[3] Upregulation of FAK is observed in numerous cancer types and is associated with tumor progression, invasion, and metastasis.[2] FAK activation promotes cell survival by modulating downstream signaling cascades, including the PI3K/Akt/mTOR pathway, thereby inhibiting apoptosis.[2][4]
This compound is an ATP-competitive inhibitor that targets the kinase activity of FAK, and to a lesser extent, the related kinase Pyk2.[3][4] By inhibiting FAK phosphorylation, this compound disrupts downstream survival signals, leading to the induction of apoptosis in cancer cells.[2][3] This makes this compound a valuable tool for cancer research and a potential therapeutic agent.
Principle of Apoptosis Detection by Flow Cytometry
Flow cytometry is a powerful technique for the rapid, quantitative analysis of apoptosis in individual cells within a heterogeneous population. The most common method for detecting apoptosis by flow cytometry involves the dual staining of cells with Annexin V and a viability dye such as Propidium Iodide (PI).
-
Annexin V: In healthy cells, the phospholipid phosphatidylserine (PS) is exclusively located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet. Annexin V is a calcium-dependent protein with a high affinity for PS. When conjugated to a fluorochrome (e.g., FITC, PE, or APC), Annexin V can be used to identify early apoptotic cells.
-
Propidium Iodide (PI): PI is a fluorescent intercalating agent that stains DNA. It cannot cross the intact plasma membrane of live or early apoptotic cells. However, in late-stage apoptosis and necrosis, the cell membrane becomes permeable, allowing PI to enter and stain the nucleus.
By using both Annexin V and PI, it is possible to distinguish between four cell populations:
-
Annexin V- / PI- : Live, healthy cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells (due to primary necrosis).
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on apoptosis and cell viability in various cancer cell lines.
Table 1: IC50 Values of this compound in Human Osteosarcoma Cell Lines (72h treatment) [2][5]
| Cell Line | IC50 (µM) |
| 143B | 1.98 |
| MG63 | 1.76 |
| U2OS | 3.83 |
| WELL5 | 2.54 |
Table 2: Dose-Dependent Induction of Apoptosis by this compound in Osteosarcoma Cell Lines (48h treatment) [2]
| Cell Line | This compound Concentration (µM) | Total Apoptotic Cells (%) (Annexin V+) |
| 143B | 0 (Control) | ~5% |
| 1 | ~15% | |
| 2.5 | ~30% | |
| 5 | ~50% | |
| MG63 | 0 (Control) | ~4% |
| 1 | ~12% | |
| 2.5 | ~25% | |
| 5 | ~45% |
Table 3: Effect of this compound on Cell Cycle Distribution in SKOV3 Ovarian Cancer Cells (48h treatment) [6]
| This compound Concentration (µM) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | ~55% | ~30% | ~15% |
| 1 | ~65% | ~25% | ~10% |
| 5 | ~75% | ~15% | ~10% |
Experimental Protocols
Protocol 1: Analysis of Apoptosis using Annexin V/PI Staining
Materials:
-
Cancer cell line of interest (e.g., 143B osteosarcoma cells)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), calcium- and magnesium-free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to be in the logarithmic growth phase at the time of treatment.
-
Cell Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0, 1, 2.5, 5 µM). Include a vehicle control (DMSO) at the same concentration as the highest drug treatment. Incubate for the desired period (e.g., 48 hours).
-
Cell Harvesting:
-
Suspension cells: Gently transfer the cells to centrifuge tubes.
-
Adherent cells: Carefully collect the culture medium (which may contain floating apoptotic cells). Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use appropriate controls (unstained cells, Annexin V-FITC only, and PI only) to set up compensation and gates.
Protocol 2: Analysis of Cell Cycle Distribution
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting and Washing: Follow steps 3 and 4 from Protocol 1.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use the PI signal to generate a histogram of DNA content and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: FAK signaling pathway and the inhibitory effect of this compound.
Caption: Experimental workflow for apoptosis analysis.
Caption: Interpretation of Annexin V/PI flow cytometry data.
References
- 1. glpbio.com [glpbio.com]
- 2. Antitumor effect of focal adhesion kinase inhibitor PF562271 against human osteosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Targeted Inhibition of FAK, PYK2 and BCL-XL Synergistically Enhances Apoptosis in Ovarian Clear Cell Carcinoma Cell Lines | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting PF-562271 solubility issues for in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PF-562271 in in vitro assays. The information is tailored for researchers, scientists, and drug development professionals to address common challenges, particularly those related to solubility.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound precipitated when I added it to my cell culture medium. How can I prevent this?
A1: Precipitation in aqueous solutions is a common issue due to the hydrophobic nature of this compound. Here are several steps to mitigate this problem:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low, typically below 0.1% (v/v), to avoid solvent-induced cytotoxicity and compound precipitation.
-
Serial Dilutions: Instead of adding a highly concentrated DMSO stock solution directly to your medium, perform serial dilutions in your medium. Add the diluted inhibitor dropwise while gently vortexing or swirling the medium to facilitate mixing.
-
Pre-warming Medium: Warm your cell culture medium to 37°C before adding the inhibitor. This can help improve the solubility of the compound.
-
Use of a Surfactant: For certain applications, a biocompatible surfactant like Tween-80 can be used to improve solubility, though this should be tested for its effects on your specific assay.
Q2: What is the best solvent to dissolve this compound for in vitro studies?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. The compound is highly soluble in DMSO, with reported solubilities well above what is typically required for in vitro experiments. It is practically insoluble in water and ethanol. For optimal results, use fresh, anhydrous (moisture-free) DMSO, as absorbed moisture can reduce solubility.
Q3: I'm observing inconsistent results in my cell-based assays. Could this be related to this compound solubility?
A3: Yes, inconsistent results can often be traced back to issues with compound solubility and stability. Here's a checklist to ensure consistency:
-
Freshly Prepared Solutions: Prepare working solutions fresh from a DMSO stock for each experiment. Avoid long-term storage of diluted aqueous solutions, as the compound can precipitate or degrade over time.
-
Minimize Freeze-Thaw Cycles: Aliquot your DMSO stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Complete Dissolution: Ensure your stock solution is fully dissolved before use. If you observe any precipitate in your DMSO stock, gently warm the tube to 37°C and use an ultrasonic bath to aid dissolution.
-
Visual Inspection: Before adding the compound to your cells, visually inspect the diluted solution for any signs of precipitation. If precipitation is observed, you may need to optimize your dilution protocol.
Q4: What are the recommended concentrations of this compound for cell-based assays?
A4: The effective concentration of this compound can vary significantly depending on the cell line and the specific endpoint being measured. IC50 values in cell-based assays for FAK phosphorylation are in the low nanomolar range (around 5 nM). However, for other endpoints like cell viability or cell cycle arrest, concentrations in the micromolar range (e.g., 1.7 µM to 3.3 µM) are often reported. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Quantitative Data Summary
The following tables summarize the solubility and inhibitory concentrations of this compound.
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | >25.4 mg/mL | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility. Gentle warming and sonication can aid dissolution. |
| 66.67 mg/mL (131.37 mM) | ||
| 100 mg/mL (197.04 mM) | ||
| Water | <1 mg/mL | Insoluble |
| Ethanol | <1 mg/mL | Insoluble |
Table 2: In Vitro Inhibitory Concentrations of this compound
| Target/Assay | IC50/Effective Concentration | Cell Line/System | Reference |
| FAK (cell-free) | 1.5 nM | Recombinant enzyme | |
| Pyk2 (cell-free) | 13-14 nM | Recombinant enzyme | |
| FAK phosphorylation (cell-based) | 5 nM | Inducible cell-based assay | |
| Cell Viability | Average IC50 of 2.4 µM | Ewing sarcoma cell lines | |
| Cell Cycle Arrest (G1) | 3.3 µM | PC3-M cells | |
| Cell Invasion | 250 nM | A431 cells in collagen gel |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution thoroughly to dissolve the compound. If necessary, gently warm the tube to 37°C and sonicate for a few minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm that no particulate matter is present.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
Protocol 2: Dilution of this compound for Cell-Based Assays
-
Materials: this compound DMSO stock solution, pre-warmed sterile cell culture medium.
-
Procedure:
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed (37°C) cell culture medium to achieve the final desired concentrations.
-
When adding the inhibitor to the final volume of medium for your experiment, add it dropwise while gently swirling the plate or tube to ensure rapid and uniform mixing.
-
The final concentration of DMSO in the cell culture medium should not exceed 0.1% (v/v).
-
Include a vehicle control (medium with the same final concentration of DMSO) in your experimental design.
-
Visualizations
Caption: FAK Signaling Pathway and Inhibition by this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
Technical Support Center: Optimizing PF-562271 for Maximal FAK Inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective use of PF-562271, a potent FAK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, ATP-competitive, and reversible inhibitor of Focal Adhesion Kinase (FAK).[1][2][3] It binds to the ATP-binding pocket of FAK, preventing its autophosphorylation at Tyrosine 397 (Y397) and subsequent downstream signaling.[4][5][6] This disruption of the FAK signaling cascade can inhibit tumor cell migration, proliferation, and survival.[7]
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A2: A good starting point for most cell-based assays is in the low nanomolar to low micromolar range. Maximal inhibition of FAK phosphorylation (p-FAK Y397) is often observed between 0.1 to 0.3 μM in various cell lines.[5][6] However, the optimal concentration is highly dependent on the cell type and the specific biological endpoint being measured. We recommend performing a dose-response experiment to determine the IC50 for your specific cell line and assay.[2][8]
Q3: What is the solubility of this compound?
A3: this compound is soluble in DMSO at concentrations of ≥26.35 mg/mL.[9][10] It is insoluble in water and ethanol.[9][10] For cell culture experiments, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it in culture media to the final working concentration. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) to avoid solvent-induced toxicity.[9][10]
Q4: Does this compound have off-target effects?
A4: this compound is a selective FAK inhibitor but does exhibit activity against other kinases. It is approximately 10-fold less potent against Proline-rich tyrosine kinase 2 (Pyk2) than FAK.[1][2][11] It also shows some activity against certain cyclin-dependent kinases (CDKs), although at much higher concentrations.[1][2] Some studies suggest that at the concentrations used to inhibit FAK, off-target effects on kinases like Fyn might occur.[12] It is important to consider these potential off-target effects when interpreting experimental results.
Data Summary
In Vitro Efficacy of this compound
| Parameter | Value | Context | Reference |
| IC50 (FAK, cell-free) | 1.5 nM | Cell-free kinase assay | [1][2][11] |
| IC50 (Pyk2, cell-free) | 13-14 nM | Cell-free kinase assay | [2][11][13] |
| IC50 (p-FAK, cell-based) | 5 nM | Inducible cell-based assay | [1][2] |
| Effective Concentration (p-FAK inhibition) | 0.1 - 0.3 µM | Maximal inhibition in pancreatic cancer cell lines | [5][6] |
| IC50 (Cell Viability, Ewing Sarcoma) | Average of 2.4 µM | 3-day treatment of seven cell lines | [2] |
| IC50 (Cell Viability, Osteosarcoma) | Varies by cell line (e.g., 1.118 µM in HUVECs) | 72-hour treatment | [8] |
| IC50 (Cell Viability, JAK2 V617F positive cells) | 3.90 µM (HEL), 3.12 µM (SET-2) | MTT assay | [14] |
Experimental Protocols
Western Blot for Phospho-FAK (Y397) Inhibition
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 0.01, 0.1, 1, 10 µM) and a vehicle control (DMSO) for the desired time (e.g., 1-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for phospho-FAK (Y397). Subsequently, probe with an antibody for total FAK as a loading control.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.
-
Analysis: Quantify band intensities to determine the extent of FAK phosphorylation inhibition at different this compound concentrations.
Cell Viability (MTT/CCK-8) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Addition: Treat cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control for cell death.
-
Reagent Incubation: Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value.
Troubleshooting Guide
Q: I am not seeing a significant decrease in FAK phosphorylation even at high concentrations of this compound.
A:
-
Compound Integrity: Ensure the this compound has been stored correctly at -20°C and that the DMSO stock solution is fresh.[9][10] Repeated freeze-thaw cycles can degrade the compound.
-
Cell Line Specificity: The expression and activation levels of FAK can vary between cell lines.[8] Confirm that your cell line expresses a detectable level of active (phosphorylated) FAK.
-
Assay Conditions: Optimize the treatment time. Inhibition of FAK phosphorylation is often a rapid event, so shorter incubation times (e.g., 1-4 hours) may be more effective.
-
Antibody Quality: Verify the specificity and sensitivity of your phospho-FAK antibody.
Q: I am observing significant cell death at concentrations where FAK inhibition is not yet maximal.
A:
-
Off-Target Effects: At higher concentrations, this compound can inhibit other kinases, such as CDKs, which could contribute to cytotoxicity.[1][2] Consider using a lower concentration range that is more selective for FAK.
-
DMSO Toxicity: Ensure the final concentration of DMSO in your culture medium is not exceeding cytotoxic levels (typically <0.1%).[9][10] Always include a vehicle-only control.
-
Cell Line Sensitivity: Some cell lines may be particularly sensitive to the inhibition of FAK signaling for survival.
Q: My this compound precipitates out of solution when I add it to the cell culture medium.
A:
-
Solubility Issues: this compound is poorly soluble in aqueous solutions.[9][10] To avoid precipitation, add the DMSO stock solution dropwise to the pre-warmed culture medium while gently vortexing. Avoid preparing large volumes of diluted compound that will sit for extended periods.
Visual Guides
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. scbt.com [scbt.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Inhibition of Focal Adhesion Kinase by PF-562,271 Inhibits the Growth and Metastasis of Pancreatic Cancer Concomitant with Altering the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. Antitumor effect of focal adhesion kinase inhibitor PF562271 against human osteosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bca-protein.com [bca-protein.com]
- 10. jnj-38877605.com [jnj-38877605.com]
- 11. selleckchem.com [selleckchem.com]
- 12. The focal adhesion kinase inhibitor PF-562,271 impairs primary CD4+ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. glpbio.com [glpbio.com]
- 14. researchgate.net [researchgate.net]
Why is PF-562271 not inhibiting cell proliferation in my assay?
This technical support resource provides troubleshooting guidance for researchers observing a lack of anti-proliferative effect with PF-562271 in their cellular assays. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: I'm treating my cells with this compound, but I'm not seeing any inhibition of cell proliferation. Is the inhibitor not working?
While it's possible the inhibitor itself is compromised, it is more likely that other biological or experimental factors are influencing the outcome. Here are several key areas to investigate:
-
Cell Line-Specific Resistance: Not all cell lines are equally sensitive to FAK inhibition for proliferation. Some cancer cells may have redundant or alternative signaling pathways that bypass the need for FAK in driving cell division. For instance, studies on pancreatic ductal adenocarcinoma (PDA) cell lines like MPanc-96 showed that this compound inhibited migration and invasion but failed to block cell proliferation in culture.[1][2] This suggests that in certain contexts, FAK's role in migration is more critical than its role in proliferation.
-
Inhibitor Concentration and Potency (IC50): The effective concentration of this compound can vary significantly between cell lines. While it inhibits purified FAK with a very low IC50 of approximately 1.5 nM, the IC50 for inhibiting cell proliferation is much higher and cell-type dependent.[3] For example, the IC50 for growth inhibition in some cell lines can be in the micromolar range.[4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Assay Duration and Endpoint: The effects of FAK inhibition on proliferation may not be apparent in short-term assays. This compound can induce a G1 cell cycle arrest, and it may take several cell cycles for a significant difference in cell number to be observed.[4] Consider extending the duration of your proliferation assay (e.g., 72 hours or longer).
-
Confirmation of Target Engagement: Before assessing downstream effects like proliferation, it's essential to confirm that this compound is inhibiting its primary target, FAK, in your cellular system. This can be done by measuring the phosphorylation status of FAK at its autophosphorylation site, Tyrosine 397 (Y397). A reduction in p-FAK (Y397) levels upon treatment is a direct indicator of target engagement.[1]
-
Off-Target Effects and Secondary Targets: this compound also inhibits Proline-rich tyrosine kinase 2 (Pyk2), with an IC50 of around 14 nM.[3] The overall effect on the cell will be a combination of inhibiting both FAK and Pyk2, which can sometimes lead to complex or unexpected outcomes.
Q2: How can I be sure my this compound is active and my experimental setup is correct?
Here are some positive and negative controls to consider:
-
Positive Control Cell Line: Use a cell line known to be sensitive to this compound for proliferation, such as PC-3M or BxPc3 cells.[3][4]
-
Orthogonal Assay: In addition to proliferation, assess other FAK-dependent processes like cell migration or invasion. This compound has been shown to be a potent inhibitor of cell migration even in cell lines where it doesn't affect proliferation.[1][2] An anti-migratory effect would confirm the inhibitor's activity.
-
Western Blotting: As mentioned, performing a Western blot for p-FAK (Y397) is a direct way to verify that the inhibitor is hitting its target within the cell.
Q3: What if my cell line is genuinely resistant to proliferation inhibition by this compound?
If you have confirmed target engagement and ruled out experimental error, it is likely your cell model has intrinsic resistance mechanisms. These can include:
-
Activation of Bypass Pathways: Cancer cells can activate alternative signaling pathways to maintain proliferation when a primary pathway is blocked. For example, signaling through other receptor tyrosine kinases could compensate for the loss of FAK signaling.
-
Mutations in Downstream Effectors: If components of the signaling pathway downstream of FAK are constitutively active (e.g., mutations in Ras or PI3K), inhibiting FAK may not be sufficient to block proliferation.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from various studies.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (FAK kinase activity) | 1.5 nM | Purified enzyme | [3] |
| IC50 (Pyk2 kinase activity) | 14 nM | Purified enzyme | [3] |
| IC50 (Cell-based p-FAK) | 5 nM | Inducible cell-based assay | [4] |
| IC50 (Growth Inhibition) | 3.3 µM | PC3-M cells | [3] |
| IC50 (Growth Inhibition) | 49.89 µM | IST-MES1 cells | [4] |
| IC50 (Growth Inhibition) | 49.67 µM | EKVX cells | [4] |
| Effective Concentration (Invasion) | 250 nM | A431 cells | [4] |
| Effect on Cell Cycle | G1 arrest | PC3-M cells (at 3.3 µM) | [4] |
Experimental Protocols
Western Blot for Phospho-FAK (Y397)
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for the desired time (e.g., 2-24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-FAK (Y397) and total FAK overnight at 4°C. A loading control like GAPDH or β-actin should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system. A decrease in the p-FAK/Total FAK ratio indicates target inhibition.
Signaling Pathway and Experimental Workflow
Caption: FAK signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting the lack of this compound effect.
References
- 1. Inhibition of Focal Adhesion Kinase by PF-562,271 Inhibits the Growth and Metastasis of Pancreatic Cancer Concomitant with Altering the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
Addressing off-target effects of PF-562271 in experimental models
Welcome to the technical support center for PF-562271. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in experimental models and addressing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, ATP-competitive, and reversible inhibitor of Focal Adhesion Kinase (FAK).[1][2][3][4] It binds to the ATP-binding pocket of FAK, preventing its autophosphorylation and subsequent activation of downstream signaling pathways involved in cell migration, proliferation, and survival.[2][5]
Q2: What are the primary on-target and known off-target activities of this compound?
A2: The primary on-target of this compound is FAK. Its most significant and well-characterized off-target is the closely related kinase, Proline-rich Tyrosine Kinase 2 (Pyk2), for which it exhibits approximately 10-fold lower potency.[1][3][4][6][7][8] this compound has also been shown to inhibit some Cyclin-Dependent Kinases (CDKs) at higher concentrations.[6] Studies have indicated that some cellular effects of this compound, such as inhibition of T-cell proliferation and platelet aggregation, may be attributable to these off-target activities rather than FAK inhibition alone.[9][10]
Q3: I am observing a phenotype in my experiment that doesn't align with the known functions of FAK. Could this be an off-target effect?
A3: It is possible. While this compound is highly selective for FAK, off-target effects, particularly at higher concentrations, can lead to unexpected phenotypes.[9][10][11] To investigate this, consider the following troubleshooting steps outlined in the guide below.
Troubleshooting Guide
Issue 1: Unexpected or inconsistent results in cell-based assays.
-
Question: Have you confirmed the inhibition of FAK phosphorylation at the concentration of this compound you are using?
-
Question: Are you using the lowest effective concentration of this compound?
-
Question: Could the observed phenotype be due to effects on Pyk2 or CDKs?
-
Answer: If your experimental system expresses high levels of Pyk2 or if the observed phenotype is related to cell cycle progression, consider the possibility of off-target inhibition.[6][9] You can investigate this by using a structurally different FAK inhibitor or by genetic approaches like siRNA or CRISPR to validate that the phenotype is FAK-dependent.[14]
-
Issue 2: Toxicity observed in cell culture experiments.
-
Question: At what concentration are you observing toxicity?
-
Answer: High concentrations of this compound (typically in the micromolar range) can lead to off-target effects and cellular toxicity.[6][7] Compare the toxic concentration to the IC50 for FAK inhibition. If toxicity occurs at concentrations significantly higher than what is required for FAK inhibition, it is likely an off-target effect.[13]
-
-
Question: Have you checked your solvent concentration?
Issue 3: Lack of efficacy in an in vivo model.
-
Question: Have you confirmed target engagement in vivo?
-
Question: Is your dosing regimen appropriate?
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 | Reference |
| FAK | Cell-free | 1.5 nM | [1][3][4][6][7][8][19] |
| Pyk2 | Cell-free | 13-14 nM | [3][6][7][8][19] |
| FAK | Cell-based (p-FAK) | 5 nM | [1][3][6] |
| CDK2/E | Cell-free | 30-120 nM | [6] |
| CDK5/p35 | Cell-free | 30-120 nM | [6] |
| CDK1/B | Cell-free | 30-120 nM | [6] |
| CDK3/E | Cell-free | 30-120 nM | [6] |
Table 2: Effective Concentrations of this compound in Experimental Models
| Model System | Effect | Concentration/Dose | Reference |
| PC3-M cells | G1 arrest | 3.3 µM | [1] |
| A431 cells | Inhibition of cell invasion | 250 nM | [1] |
| Ewing sarcoma cell lines | Inhibition of cell viability (average) | 2.4 µM | [6] |
| Osteosarcoma cell lines | Inhibition of cell viability | 0.5-5 µM | [17] |
| U87MG tumor-bearing mice | FAK phosphorylation inhibition | < 33 mg/kg (p.o.) | [1] |
| BxPc3 xenografts in mice | 86% tumor growth inhibition | 50 mg/kg (p.o. bid) | [1] |
| PC3M-luc-C6 xenografts in mice | 62% tumor growth inhibition | 25 mg/kg (p.o. bid) | [18] |
Key Experimental Protocols
Protocol 1: Western Blot for FAK Phosphorylation
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a range of this compound concentrations (e.g., 1 nM to 1 µM) for the desired time (e.g., 1-24 hours). Include a vehicle control (DMSO).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against phospho-FAK (Tyr397). Subsequently, probe with an antibody for total FAK as a loading control.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.[6]
Protocol 2: In Vitro Cell Migration Assay (Transwell)
-
Cell Preparation: Serum-starve cells overnight.
-
Assay Setup: Coat the top of a transwell insert with a suitable extracellular matrix protein (e.g., collagen). Place the insert into a well containing medium with a chemoattractant (e.g., serum or a specific growth factor).
-
Cell Seeding: Resuspend the serum-starved cells in serum-free medium containing various concentrations of this compound or a vehicle control. Seed the cells into the upper chamber of the transwell insert.
-
Incubation: Incubate for a sufficient time to allow for cell migration (e.g., 12-24 hours).
-
Analysis: Remove non-migrated cells from the top of the insert. Fix and stain the migrated cells on the bottom of the membrane. Count the number of migrated cells in several fields of view under a microscope.[12][16]
Protocol 3: In Vivo Tumor Xenograft Study
-
Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice.[7][17]
-
Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.
-
Treatment Administration: Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[6] Administer the drug or vehicle control to the mice via oral gavage at the desired dose and schedule (e.g., 25-50 mg/kg, twice daily).[7][12]
-
Monitoring: Measure tumor volume with calipers regularly (e.g., 2-3 times per week). Monitor the body weight and overall health of the mice.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, Western blot).[17]
Visualizations
Caption: FAK signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for experimenting with this compound.
Caption: A decision tree for troubleshooting unexpected experimental results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. scbt.com [scbt.com]
- 3. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleck.co.jp [selleck.co.jp]
- 5. Facebook [cancer.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. glpbio.com [glpbio.com]
- 9. The focal adhesion kinase inhibitor PF-562,271 impairs primary CD4+ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Off-targets effects underlie the inhibitory effect of FAK inhibitors on platelet activation: studies using Fak-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. icr.ac.uk [icr.ac.uk]
- 12. aacrjournals.org [aacrjournals.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. jnj-38877605.com [jnj-38877605.com]
- 16. bca-protein.com [bca-protein.com]
- 17. Antitumor effect of focal adhesion kinase inhibitor PF562271 against human osteosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bioluminescent imaging study: FAK inhibitor, PF-562,271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cellagentech.com [cellagentech.com]
Improving the bioavailability of PF-562271 for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the bioavailability of PF-562271 for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective, ATP-competitive inhibitor of Focal Adhesion Kinase (FAK) and the related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2] FAK is a non-receptor tyrosine kinase that plays a crucial role in signal transduction from integrins and growth factor receptors, thereby regulating cell migration, proliferation, and survival.[3] By inhibiting FAK, this compound can disrupt these signaling pathways, which are often upregulated in cancer, leading to anti-tumor and anti-angiogenic effects.[3]
Q2: What are the main challenges in using this compound for in vivo studies?
The primary challenge with this compound is its low aqueous solubility, which can lead to poor oral bioavailability and inconsistent results in in vivo experiments.[4][5][6] This necessitates the use of specialized formulation strategies to ensure adequate dissolution and absorption of the compound.
Q3: What are some recommended formulation strategies to improve the bioavailability of this compound?
Several strategies can be employed to enhance the in vivo bioavailability of this compound. These generally involve the use of co-solvents, surfactants, and other excipients to create a suitable vehicle for administration. Common approaches include:
-
Co-solvent formulations: Utilizing a mixture of solvents to dissolve the compound.
-
Suspensions: Creating a uniform dispersion of the drug particles in a liquid vehicle, often with the help of suspending agents.
-
Lipid-based formulations: Incorporating the drug into lipidic excipients to improve solubility and absorption.[4][5]
-
Amorphous solid dispersions: Dispersing the drug in a polymer matrix to enhance its dissolution rate.
The choice of formulation will depend on the specific experimental requirements, including the route of administration and the desired dosage.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution |
| Poor or variable tumor growth inhibition | Low bioavailability of this compound due to improper formulation. | Review and optimize the formulation. Consider using a vehicle with better solubilizing properties. Refer to the detailed experimental protocols below for recommended formulations. |
| Inconsistent dosing due to precipitation of the compound in the vehicle. | Ensure the compound is fully dissolved or uniformly suspended before each administration. Prepare fresh formulations regularly. Sonication may aid in dissolution.[7] | |
| Development of drug resistance. | While less common in short-term studies, consider this possibility. Analyze FAK phosphorylation levels in tumor tissue to confirm target engagement. | |
| Precipitation of this compound in the formulation | The compound's low aqueous solubility. | Increase the proportion of organic co-solvents like DMSO or PEG-400. Add a surfactant such as Tween 80 to improve stability. Consider using a cyclodextrin-based vehicle. |
| Temperature changes affecting solubility. | Prepare formulations at room temperature or slightly warm to aid dissolution, but be mindful of the compound's stability at higher temperatures. Store formulations as recommended. | |
| Animal toxicity or adverse effects | Vehicle-related toxicity. | Run a vehicle-only control group to assess any adverse effects of the formulation itself. |
| High dose of this compound. | If toxicity is observed, consider reducing the dose or the frequency of administration. The reported efficacious and well-tolerated dose range is typically 25-50 mg/kg administered orally once or twice daily.[1][8][9] |
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₀F₃N₇O₃S | [10] |
| Molecular Weight | 507.49 g/mol | [1] |
| Appearance | White to brown powder | [10] |
| Solubility | DMSO: ≥26.35 mg/mL | [11] |
| Water: Insoluble | [2] | |
| Ethanol: Insoluble | [2] |
Experimental Protocols
Protocol 1: Oral Gavage Formulation (Suspension)
This protocol is adapted from a study on human osteosarcoma xenografts.[8]
Materials:
-
This compound powder
-
Polyethylene glycol (PEG-300 or PEG-400)
-
Tween 80 (Polysorbate 80)
-
Propylene glycol
-
Sterile water
Procedure:
-
Weigh the required amount of this compound powder based on the desired concentration and the number of animals to be dosed.
-
Prepare the vehicle by mixing 30% PEG, 0.5% Tween 80, and 5% propylene glycol in sterile water.
-
Add the this compound powder to the vehicle.
-
Vortex the mixture thoroughly to ensure a uniform suspension. Gentle warming and sonication can be used to aid dispersion.
-
Administer the suspension to the animals via oral gavage at the desired volume (e.g., 10 mL/kg).
-
Ensure the suspension is well-mixed before dosing each animal to maintain homogeneity.
Protocol 2: Oral Gavage Formulation (Solution with Co-solvents)
This protocol is based on a formulation used in a glioma mouse model.[3]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water
Procedure:
-
Calculate the required amount of this compound.
-
Prepare the vehicle by first dissolving the required amount of HP-β-CD in sterile water to make a 10% solution.
-
Dissolve the this compound powder in DMSO to create a concentrated stock solution.
-
Add the this compound/DMSO stock solution to the 10% HP-β-CD solution to achieve the final desired concentration of this compound and a final DMSO concentration of 5%.
-
Mix thoroughly until a clear solution is obtained.
-
Administer the solution via oral gavage.
Protocol 3: Intraperitoneal Injection Formulation
This protocol is adapted from a preclinical study in a prostate cancer model.[9]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG-400)
-
Sterile saline
Procedure:
-
Prepare a stock solution of this compound at 12.5 mg/mL by dissolving the drug in a solution of 50% DMSO and 50% PEG-400.
-
Store this stock solution in aliquots at -20°C.
-
Immediately prior to treatment, dilute the required aliquot of the stock solution in sterile saline to the final desired dosing concentration.
-
Administer the final solution via intraperitoneal injection.
Visualizations
Caption: FAK Signaling and Inhibition by this compound.
Caption: General workflow for an in vivo efficacy study.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The PYK2 inhibitor this compound enhances the effect of temozolomide on tumor growth in a C57Bl/6-Gl261 mouse glioma model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound hydrochloride | CDK | FAK | PYK2 | TargetMol [targetmol.com]
- 8. Antitumor effect of focal adhesion kinase inhibitor PF562271 against human osteosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioluminescent imaging study: FAK inhibitor, PF-562,271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PF-562,271 = 98 HPLC 939791-38-5 [sigmaaldrich.com]
- 11. malotilate.com [malotilate.com]
Technical Support Center: Overcoming Resistance to PF-562271 in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the Focal Adhesion Kinase (FAK) inhibitor, PF-562271, in cancer cell lines.
Troubleshooting Guides
Issue 1: Decreased Sensitivity or Acquired Resistance to this compound
Question: My cancer cell line, which was initially sensitive to this compound, is now showing reduced sensitivity or has become completely resistant. What are the potential mechanisms and how can I troubleshoot this?
Answer:
Reduced sensitivity or acquired resistance to this compound is often linked to the activation of bypass signaling pathways that compensate for FAK inhibition. A primary mechanism is the transphosphorylation of FAK at its critical tyrosine residue, Y397, by receptor tyrosine kinases (RTKs) such as EGFR and HER2.[1][2] This "oncogenic protection" allows cancer cells to maintain downstream signaling through pathways like AKT and ERK, even in the presence of a FAK kinase inhibitor.[1]
Troubleshooting Workflow:
Caption: A workflow for troubleshooting resistance to this compound.
Experimental Protocols:
-
Western Blot for Phosphorylated Proteins:
-
Cell Lysis: Treat sensitive and resistant cells with this compound (e.g., 0.1-1 µM for 2-24 hours). Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies against p-FAK (Y397), FAK, p-EGFR, EGFR, p-HER2, HER2, p-AKT, AKT, p-ERK, and ERK overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Co-Immunoprecipitation:
-
Cell Lysis: Lyse cells with a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate 500-1000 µg of protein lysate with an antibody against FAK or the suspected RTK (e.g., HER2) overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G agarose beads to capture the antibody-protein complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the protein complexes.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the interacting partners (e.g., blot for HER2 after IP with FAK).
-
Issue 2: Intrinsic Resistance to this compound Monotherapy
Question: My cancer cell line of interest shows little to no response to this compound, even at high concentrations. Why might this be the case?
Answer:
Intrinsic resistance to this compound can be multifactorial. In some cancer types, such as BRAF-mutant colorectal cancer, inhibition of the primary oncogenic pathway can trigger a rapid feedback activation of FAK.[3] This adaptive resistance mechanism involves FAK-mediated activation of the Wnt/β-catenin pathway, which promotes cell survival.[3] Additionally, high basal expression of RTKs can render cells inherently less dependent on FAK's intrinsic kinase activity for survival signals.[1]
Troubleshooting and Experimental Strategy:
Caption: A logical diagram for investigating intrinsic resistance to this compound.
Experimental Protocols:
-
Cell Viability Assay (e.g., MTT or CCK-8):
-
Cell Seeding: Seed cells in 96-well plates and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a dose range of this compound alone and in combination with a second inhibitor (e.g., a MEK inhibitor like trametinib or a Wnt/β-catenin inhibitor).
-
Incubation: Incubate for 72 hours.
-
Assay: Add MTT or CCK-8 reagent and incubate as per the manufacturer's instructions.
-
Measurement: Measure the absorbance to determine cell viability. Calculate IC50 values and combination indices.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable, ATP-competitive, and reversible inhibitor of Focal Adhesion Kinase (FAK).[4][5][6] It binds to the ATP-binding site of FAK, preventing its autophosphorylation at Y397 and subsequent downstream signaling.[5][7] It also inhibits Proline-rich Tyrosine Kinase 2 (Pyk2), though with approximately 10-fold lower potency.[4][8] Inhibition of FAK disrupts cell migration, proliferation, and survival.[6]
Q2: What are the typical working concentrations for this compound in cell culture?
A2: The effective concentration of this compound can vary depending on the cell line and the specific assay. For in vitro cell-based assays, typical working concentrations range from 0.1 nM to 1 µM.[8][9] Inhibition of FAK phosphorylation at Y397 is often observed at concentrations between 0.1 to 0.3 µM.[10] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line.
Q3: Are there known synergistic drug combinations with this compound to overcome resistance?
A3: Yes, several combination strategies have shown promise in preclinical models:
-
With RTK Inhibitors: For cells with high EGFR or HER2 activity, co-treatment with inhibitors like gefitinib or lapatinib can be effective.[1]
-
With MEK Inhibitors: In BRAF or KRAS mutant cancers, combining this compound with a MEK inhibitor (e.g., trametinib) can prevent the feedback activation of FAK and synergistically inhibit tumor growth.[11][12]
-
With Chemotherapy: this compound has been shown to enhance the efficacy of chemotherapeutic agents like gemcitabine and temozolomide.[10][13]
-
With Immunotherapy: FAK inhibition can modulate the tumor microenvironment, and combining this compound with immune checkpoint inhibitors is an area of active investigation.[12][14]
Q4: How does FAK inhibition lead to resistance via RTK activation?
A4: Inhibition of FAK's kinase activity can trigger a compensatory reprogramming of RTKs.[1] This can occur through two main mechanisms: rapid phosphorylation and activation of existing RTKs, or long-term acquisition of novel RTK expression.[2] These activated RTKs can then directly phosphorylate FAK at Y397, thereby bypassing the inhibitory effect of this compound and reactivating downstream pro-survival pathways like PI3K/AKT and MAPK/ERK.[1]
Caption: Signaling pathway illustrating RTK-mediated bypass of FAK inhibition.
Quantitative Data Summary
| Inhibitor | Target(s) | IC50 (FAK) | IC50 (Pyk2) | Cell Line | IC50 (Cell Viability) | Reference |
| This compound | FAK, Pyk2 | 1.5 nM | 14 nM | FAK WT | 3.3 µM | [4] |
| This compound | FAK, Pyk2 | 1.5 nM | 14 nM | FAK -/- | 2.08 µM | [4] |
| This compound | FAK, Pyk2 | 1.5 nM | 14 nM | FAK KD | 2.01 µM | [4] |
| This compound | FAK, Pyk2 | 1.5 nM | 14 nM | 143B (Osteosarcoma) | 1.98 µM | [15] |
| This compound | FAK, Pyk2 | 1.5 nM | 14 nM | MG63 (Osteosarcoma) | 1.76 µM | [15] |
| PF-573228 | FAK | - | - | SNU-119 (Ovarian) | 19.1 µM | [16] |
| This compound | FAK, Pyk2 | 1.5 nM | 14 nM | SNU-119 (Ovarian) | 4.41 µM | [16] |
Note: IC50 values are highly dependent on the specific experimental conditions and cell line used. The data presented here are for comparative purposes.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Oncogenic Receptor Tyrosine Kinases Directly Phosphorylate Focal Adhesion Kinase (FAK) as a Resistance Mechanism to FAK-Kinase Inhibitors. | R. Ken Coit College of Pharmacy [pharmacy.arizona.edu]
- 3. Adaptive resistance to chemotherapy, a multi-FAK-torial linkage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. scbt.com [scbt.com]
- 6. Facebook [cancer.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. jnj-38877605.com [jnj-38877605.com]
- 9. bca-protein.com [bca-protein.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Frontiers | Roles and inhibitors of FAK in cancer: current advances and future directions [frontiersin.org]
- 12. Targeting FAK in anti-cancer combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The PYK2 inhibitor this compound enhances the effect of temozolomide on tumor growth in a C57Bl/6-Gl261 mouse glioma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antitumor effect of focal adhesion kinase inhibitor PF562271 against human osteosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Best practices for long-term storage of PF-562271
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of PF-562271. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and optimal performance of the compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should solid this compound be stored for long-term stability?
A1: Solid this compound should be stored at -20°C, protected from light and moisture.[1] Under these conditions, the compound is stable for at least three to four years.[2][3][4]
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for this compound is dimethyl sulfoxide (DMSO).[1][5] The compound is soluble in DMSO at concentrations of ≥26.35 mg/mL, and gentle warming can aid dissolution.[1][6] It is important to use fresh, anhydrous DMSO, as moisture can reduce solubility.[2][7][8] this compound is insoluble in water and ethanol.[1][5]
Q3: How should I store stock solutions of this compound?
A3: For long-term storage, stock solutions of this compound in DMSO should be aliquoted into small, single-use volumes to minimize freeze-thaw cycles and stored at -80°C.[2][3] Under these conditions, the solution is stable for up to one year.[2][3] For shorter-term storage of up to one month, -20°C is acceptable.[2] It is highly recommended to use freshly prepared solutions for experiments to ensure maximum activity.[1][5]
Q4: What are the typical working concentrations for this compound in cell-based assays?
A4: The typical working concentrations for cell-based assays range from 0.1 nM to 1 µM, depending on the cell type and the experimental endpoint.[1] For example, in some cell viability assays, an average IC50 of 2.4 μM was observed after 3 days of treatment.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in stock solution | The compound may have come out of solution due to improper storage or solvent quality. | Gently warm the solution to help redissolve the compound.[1] Ensure you are using fresh, anhydrous DMSO as moisture can decrease solubility.[2][7][8] For future preparations, ensure the compound is fully dissolved before storage. |
| Inconsistent or weaker than expected experimental results | 1. Compound degradation due to multiple freeze-thaw cycles. 2. Degradation of the compound in solution over time. 3. High DMSO concentration affecting cell health. | 1. Always aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.[1][2] 2. Prepare working solutions fresh from a stock solution immediately before each experiment. Long-term storage of dilute solutions is not recommended.[1][5] 3. Ensure the final concentration of DMSO in your cell culture medium is below cytotoxic levels, typically less than 0.1% (v/v).[1] |
| Difficulty dissolving the compound | The compound may require gentle warming to fully dissolve in DMSO. | Warm the solution gently (e.g., in a 37°C water bath) to facilitate dissolution.[6] |
Storage Conditions Summary
| Form | Storage Temperature | Duration | Additional Notes |
| Solid (Powder) | -20°C | ≥ 3 years[2][3][7] | Protect from light and moisture.[1] |
| Stock Solution (in DMSO) | -80°C | 1 year[2][3] | Aliquot to avoid freeze-thaw cycles. |
| Stock Solution (in DMSO) | -20°C | 1 month[2] | Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO:
-
Weigh out the required amount of solid this compound (Molecular Weight: 507.49 g/mol for the free base). For 1 mg of this compound, you will need 197.04 µL of DMSO.
-
Add the appropriate volume of anhydrous DMSO to the solid compound.
-
Vortex and gently warm the vial until the solid is completely dissolved.
-
Aliquot the stock solution into single-use vials and store at -80°C.
This compound Signaling Pathway
This compound is a potent and reversible ATP-competitive inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2).[2][3][9] FAK is a key regulator of cell adhesion, migration, and survival. The diagram below illustrates the simplified signaling pathway inhibited by this compound.
Caption: Simplified FAK/Pyk2 signaling pathway inhibited by this compound.
References
- 1. jnj-38877605.com [jnj-38877605.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. malotilate.com [malotilate.com]
- 6. bca-protein.com [bca-protein.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. glpbio.com [glpbio.com]
Technical Support Center: PF-562271 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the FAK inhibitor, PF-562271, in animal models. The information is designed to help minimize toxicity and ensure the successful execution of preclinical experiments.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and potential off-target effects of this compound that might contribute to toxicity?
A1: this compound is a potent and ATP-competitive inhibitor of Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2] On-target inhibition of FAK and Pyk2 is central to its anti-tumor activity but can also contribute to toxicities. Off-target activities have been reported against Cyclin-Dependent Kinases (CDKs) and the Src family kinase Fyn, which may lead to additional adverse effects.[3]
Q2: What are the common clinical signs of toxicity observed with this compound in animal models?
A2: While preclinical studies often report no significant weight loss or mortality at therapeutic doses, it is crucial to monitor for subtle signs of toxicity.[1] Based on human clinical trials and the known roles of FAK/Pyk2, potential signs of toxicity in animal models may include:
-
Gastrointestinal issues: Diarrhea, poor appetite, and weight loss.
-
General malaise: Lethargy, ruffled fur, and hunched posture.
-
Dehydration: Skin tenting and reduced urine output.
-
Edema: Swelling in the limbs or other areas.
-
Neurological signs: Headache (in humans, may manifest as altered behavior in animals).
Q3: How can I prepare this compound for oral administration to improve tolerability?
A3: The formulation of this compound is critical for its bioavailability and can impact its toxicity profile. Several vehicles have been successfully used for oral gavage in animal studies. It is recommended to prepare fresh solutions and consider pilot studies to determine the optimal formulation for your specific experimental conditions.
Q4: What are the best practices for oral gavage to minimize stress and potential complications?
A4: Proper oral gavage technique is essential to prevent injury and reduce stress, which can confound experimental results. Key recommendations include:
-
Use of appropriate gavage needles: Flexible or soft-tipped needles are preferred over rigid metal needles to minimize the risk of esophageal or gastric injury.
-
Correct animal restraint: Ensure the animal is properly restrained with its head and body in a straight line to facilitate smooth passage of the gavage needle.
-
Gentle insertion: Never force the needle; allow the animal to swallow it naturally.
-
Palatable coatings: Pre-coating the gavage needle with a sweet solution like sucrose can make the procedure less stressful for the animal.
Q5: What supportive care measures can be implemented if signs of toxicity are observed?
A5: Proactive supportive care can help manage toxicities and maintain the well-being of the animals.
-
Hydration: Provide supplemental hydration with subcutaneous injections of sterile saline if dehydration is suspected.
-
Nutritional support: Offer palatable, high-calorie food supplements to encourage eating if appetite loss and weight loss are observed.
-
Anti-diarrheal agents: In cases of severe diarrhea, and after consulting with a veterinarian, the use of anti-diarrheal medications like loperamide may be considered.[4]
-
Warmth: Provide a supplemental heat source for animals that appear lethargic or unwell.
II. Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during in vivo studies with this compound.
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Significant Weight Loss (>15%) and Dehydration | - High dose of this compound- Gastrointestinal toxicity (nausea, diarrhea)- Dehydration due to poor water intake or diarrhea | - Dose Reduction: Consider reducing the dose of this compound.- Hydration Support: Administer subcutaneous fluids (e.g., sterile saline).- Nutritional Support: Provide wet mash or a highly palatable gel diet.- Monitor Fluid Intake: Measure daily water consumption.- Formulation Check: Ensure the vehicle is well-tolerated. |
| Diarrhea | - On-target FAK/Pyk2 inhibition affecting intestinal homeostasis- Off-target effects on other kinases- Formulation/vehicle intolerance | - Dietary Modification: Provide a more easily digestible diet.- Anti-diarrheal Medication: Consult with a veterinarian about the use of loperamide.[4]- Probiotics: Consider co-administration of probiotics, which have been shown to ameliorate chemotherapy-induced diarrhea in mice.[5]- Dose Adjustment: Evaluate if a lower dose alleviates the diarrhea. |
| Lethargy, Ruffled Fur, Hunched Posture | - General malaise due to drug toxicity- Dehydration or malnutrition- Off-target effects | - Increase Monitoring: Observe animals more frequently.- Supportive Care: Provide supplemental heat, hydration, and nutritional support.- Dose Holiday: Consider a brief "drug holiday" to allow the animal to recover, if the experimental design permits.- Bloodwork: If possible, collect a small blood sample for a complete blood count and chemistry panel to assess organ toxicity. |
| Reduced Tumor Growth Inhibition | - Suboptimal dosing or schedule- Poor bioavailability due to formulation issues- Development of drug resistance | - Pharmacodynamic Analysis: Confirm target inhibition in tumor tissue by measuring p-FAK levels.- Dosing Schedule Optimization: Twice-daily dosing has been shown to be more effective than once-daily dosing.[6]- Formulation Re-evaluation: Ensure the compound is fully dissolved or suspended and is being administered consistently.- Combination Therapy: Consider combining this compound with other agents to enhance efficacy.[7] |
III. Experimental Protocols
A. Formulation of this compound for Oral Gavage
Below are examples of formulations reported in the literature. It is recommended to perform small-scale solubility and stability tests before preparing large batches.
| Formulation Components | Preparation Protocol | Reference Animal Model |
| Aqueous Suspension | Suspend this compound in 0.5% methylcellulose in sterile water. | Mice |
| Solution 1 | Dissolve this compound in a vehicle of 5% Gelucire in sterile water. | Mice[6] |
| Solution 2 | Prepare a stock solution of this compound in DMSO. For the final dosing solution, dilute the stock in a vehicle of 5% DMSO, 40% PEG300, 5% Tween80, and sterile water. | Mice |
| Solution 3 | Prepare a stock solution of this compound in DMSO. For the final dosing solution, dilute the stock in a vehicle of gastric lavage. | Mice[8][9] |
B. Animal Monitoring and Supportive Care Protocol
-
Baseline Data Collection: Before the start of the experiment, record the body weight and assess the overall health of each animal.
-
Daily Monitoring:
-
Record body weight daily.
-
Observe for clinical signs of toxicity, including changes in posture, fur condition, activity level, and feces consistency.
-
Monitor food and water intake.
-
-
Supportive Care Intervention (as needed):
-
Weight Loss (10-15%): Provide supplemental wet mash or gel diet.
-
Dehydration: Administer 1-2 mL of subcutaneous sterile saline.
-
Diarrhea: Clean the animal to prevent skin irritation and provide easily digestible food. Consult a veterinarian for persistent or severe cases.
-
Lethargy: Provide a supplemental heat source.
-
-
Humane Endpoints: Establish clear humane endpoints before the study begins, such as >20% body weight loss, severe unrelieved distress, or inability to access food and water.
IV. Signaling Pathways and Experimental Workflows
A. FAK and Pyk2 Signaling Pathways
This compound primarily targets FAK and Pyk2, which are key regulators of cell adhesion, migration, proliferation, and survival. Inhibition of these kinases disrupts downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.
Caption: FAK and Pyk2 signaling pathways inhibited by this compound.
B. Experimental Workflow for In Vivo Toxicity Assessment
A systematic workflow is essential for evaluating the toxicity of this compound in animal models.
Caption: Experimental workflow for managing this compound toxicity.
C. Logical Relationship for Troubleshooting Diarrhea
This diagram illustrates the decision-making process when diarrhea is observed in animal models.
Caption: Troubleshooting guide for diarrhea in this compound treated animals.
References
- 1. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The focal adhesion kinase inhibitor PF-562,271 impairs primary CD4+ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Managing Chemotherapy-Induced Diarrhea: Efficacy of Interventions for Cancer Patients – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. Amelioration of Chemotherapy-Induced Intestinal Mucositis by Orally Administered Probiotics in a Mouse Model | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Roles and inhibitors of FAK in cancer: current advances and future directions [frontiersin.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Inhibition of Focal Adhesion Kinase by PF-562,271 Inhibits the Growth and Metastasis of Pancreatic Cancer Concomitant with Altering the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating PF-562271 Target Engagement in Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-562271. The content is designed to address specific issues that may be encountered during the validation of this compound target engagement in a cellular context.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary cellular target?
A1: this compound is a potent, ATP-competitive, and reversible small molecule inhibitor of Focal Adhesion Kinase (FAK).[1][2][3][4] It also exhibits inhibitory activity against the closely related Proline-rich Tyrosine Kinase 2 (Pyk2), though it is approximately 10-fold less potent for Pyk2 than for FAK.[1][5][6][7] The primary mechanism of action of this compound is to bind to the ATP-binding pocket of FAK, thereby preventing its autophosphorylation at Tyrosine 397 (Y397), a critical event for FAK activation and downstream signaling.[2][6]
Q2: How can I confirm that this compound is engaging FAK in my cells?
A2: Target engagement can be confirmed through several methods:
-
Western Blotting: The most common method is to assess the phosphorylation status of FAK at Y397. Effective target engagement will result in a dose-dependent decrease in p-FAK (Y397) levels, while the total FAK protein levels should remain unchanged.[8][9]
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay confirms the direct binding of this compound to FAK in intact cells by measuring changes in the thermal stability of the FAK protein.[10][11][12]
-
Downstream Signaling Analysis: Inhibition of FAK should lead to reduced phosphorylation of downstream signaling molecules such as AKT and mTOR.[8]
Q3: I am not seeing a decrease in FAK phosphorylation after treating my cells with this compound. What could be the issue?
A3: Several factors could contribute to this issue. Please refer to the troubleshooting guide below.
Q4: What are the typical working concentrations for this compound in cell-based assays?
A4: The effective concentration of this compound can vary depending on the cell type and the duration of treatment. However, a good starting point for dose-response experiments is a range from 0.1 nM to 1 µM.[13][14] For many cell lines, significant inhibition of FAK phosphorylation is observed in the low nanomolar range.[1][3][7]
Q5: Are there any known off-target effects of this compound?
A5: While this compound is highly selective for FAK and Pyk2, some activity against certain cyclin-dependent kinases (CDKs) has been reported at higher concentrations.[1][7] To confirm that the observed phenotype is due to FAK inhibition, consider using a secondary FAK inhibitor with a different chemical scaffold or employing genetic approaches like siRNA or CRISPR/Cas9 to knockdown FAK as a control.[13]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No change in p-FAK (Y397) levels after this compound treatment. | Compound Instability: this compound may have degraded. | Prepare fresh stock solutions in DMSO and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4][7][13] |
| Compound Precipitation: The compound may have precipitated out of the cell culture medium. | Ensure the final DMSO concentration in your cell culture medium is low (typically <0.1% v/v) to maintain solubility.[13][14] Visually inspect the medium for any signs of precipitation. | |
| Incorrect Dosing: The concentration of this compound may be too low for the specific cell line. | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 10 µM) to determine the IC50 for FAK phosphorylation inhibition in your cell line.[13] | |
| Suboptimal Treatment Time: The incubation time may be too short. | Conduct a time-course experiment (e.g., 1, 4, 8, 24 hours) to identify the optimal treatment duration for observing a significant decrease in p-FAK levels.[3] | |
| High background in Western blot for p-FAK. | Antibody Specificity: The primary antibody may have low specificity. | Use a well-validated phospho-specific antibody for FAK (Y397). Include appropriate controls, such as untreated and vehicle-treated cells.[15] |
| Blocking and Washing: Inadequate blocking or washing steps. | Optimize your Western blot protocol by using an appropriate blocking buffer (e.g., 5% BSA in TBST) and increasing the number or duration of wash steps.[15][16] | |
| Inconsistent results in functional assays (e.g., migration, invasion). | Cell Viability: High concentrations of this compound may be causing cytotoxicity, confounding the results of functional assays. | Perform a cell viability assay (e.g., MTT or CCK-8) in parallel with your functional assays to ensure that the observed effects are not due to cell death.[8][14] |
| Assay Variability: Inherent variability in the assay. | Increase the number of biological replicates and ensure consistent cell seeding density and assay conditions. |
Experimental Protocols
Protocol 1: Western Blot Analysis of FAK Phosphorylation
This protocol describes how to assess the phosphorylation status of FAK at Y397 in response to this compound treatment.
Materials:
-
Cell line of interest
-
This compound
-
DMSO (cell culture grade)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: anti-p-FAK (Y397) and anti-total FAK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0, 1, 10, 100, 1000 nM) for the desired time (e.g., 4 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, run them on an SDS-PAGE gel, and then transfer the proteins to a PVDF or nitrocellulose membrane.[16][17]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-FAK (Y397) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then detect the signal using a chemiluminescent substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total FAK to confirm equal protein loading.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps to confirm the direct binding of this compound to FAK in intact cells.[10][11][12]
Materials:
-
Cell line of interest
-
This compound
-
DMSO
-
Complete cell culture medium
-
PBS
-
PCR tubes or plates
-
Thermal cycler
-
Lysis buffer (without detergents for initial lysis)
-
Ultracentrifuge
-
Western blot reagents (as described in Protocol 1)
Procedure:
-
Treatment: Treat a suspension of cells with this compound or vehicle (DMSO) for a specified time (e.g., 1 hour at 37°C).
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding a mild lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.[11]
-
Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble FAK at each temperature by Western blotting.
-
Data Interpretation: In the presence of this compound, the FAK protein should be stabilized, resulting in a higher amount of soluble FAK at elevated temperatures compared to the vehicle-treated control. This indicates direct target engagement.
Visualizations
Caption: FAK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of FAK phosphorylation.
Caption: Troubleshooting logic for validating this compound target engagement.
References
- 1. selleckchem.com [selleckchem.com]
- 2. scbt.com [scbt.com]
- 3. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cellagentech.com [cellagentech.com]
- 5. selleckchem.com [selleckchem.com]
- 6. The focal adhesion kinase inhibitor PF-562,271 impairs primary CD4+ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Antitumor effect of focal adhesion kinase inhibitor PF562271 against human osteosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jnj-38877605.com [jnj-38877605.com]
- 14. bca-protein.com [bca-protein.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. researchgate.net [researchgate.net]
Interpreting unexpected results from PF-562271 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PF-562271. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, ATP-competitive, and reversible inhibitor of Focal Adhesion Kinase (FAK).[1][2][3] It binds to the ATP-binding site of FAK, preventing its autophosphorylation at tyrosine 397 (Y397) and subsequent downstream signaling.[3][4] This disruption of the FAK signaling pathway affects cellular processes such as migration, proliferation, and survival.[5] this compound also exhibits inhibitory activity against Proline-rich Tyrosine Kinase 2 (Pyk2), though it is approximately 10-fold less potent for Pyk2 than for FAK.[1][2]
Q2: I am not observing the expected inhibition of cell proliferation in my 2D cell culture experiments. Is this a known issue?
Yes, this is a documented phenomenon. While this compound has been shown to inhibit tumor growth in vivo, some studies have reported a lack of significant anti-proliferative effects when cancer cells are cultured on rigid substrates like plastic in vitro.[4][6] The importance of the FAK/Pyk2 pathway in cell proliferation can differ between in vitro and in vivo environments.[4][6] For example, in pancreatic ductal adenocarcinoma (PDA) cell lines MPanc-96 and MAD08-608, PF-562,271 did not effectively inhibit proliferation in vitro but did show significant tumor inhibition in vivo.[4]
Q3: Are there any known off-target effects of this compound that could explain unexpected results?
While this compound is highly selective for FAK and Pyk2, some off-target effects have been reported. It has been shown to have over 100-fold selectivity against many other protein kinases, with the exception of some cyclin-dependent kinases (CDKs).[1][2] Studies on platelets have suggested that the inhibitory effects of this compound on platelet activation may be due to off-target effects rather than direct FAK inhibition.[7] Additionally, in primary CD4+ T cells, the potent anti-proliferative effect of this compound was not solely attributable to FAK inhibition, suggesting the involvement of other kinases.[8]
Q4: My results show an unexpected effect on the tumor microenvironment. Is this consistent with the literature?
Yes, this compound has been shown to significantly impact the tumor microenvironment. In a pancreatic cancer model, treatment with PF-562,271 resulted in fewer tumor-associated macrophages and fibroblasts.[4][9] The inhibitor can block the migration of cancer-associated fibroblasts and macrophages.[4] Therefore, observing changes in the stromal cell composition within the tumor microenvironment is a plausible outcome of this compound treatment.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for FAK inhibition.
Possible Cause 1: Different Assay Formats. IC50 values can vary significantly between cell-free and cell-based assays. In cell-free assays, the IC50 for FAK is approximately 1.5 nM.[1][2] In cell-based assays measuring FAK phosphorylation, the IC50 is around 5 nM.[1]
Possible Cause 2: Cell Line Variability. Different cell lines can exhibit varying sensitivity to this compound. For example, the IC50 for cell growth inhibition in osteosarcoma cell lines ranged from 1.76 to 3.83 μM after 72 hours of treatment.[10]
Solution:
-
Ensure you are comparing your results to literature values obtained using a similar assay format and cell line.
-
Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. Maximal inhibition of FAK Y397 phosphorylation has been observed at concentrations between 0.1 to 0.3 μM in some pancreatic cancer cell lines.[6]
Problem 2: Lack of effect on cell migration or invasion.
Possible Cause 1: Inappropriate migration stimulus. The effectiveness of this compound in blocking migration can be dependent on the specific chemoattractant used. For instance, PF-562,271 failed to block the migration of MPanc-96 cells towards Epidermal Growth Factor (EGF), suggesting that these cells may utilize alternative migration pathways.[4]
Solution:
-
Test a variety of migration and invasion stimuli (e.g., serum, specific growth factors like IGF-I, or extracellular matrix components like collagen).[4]
-
Confirm FAK activation (phosphorylation at Y397) in response to your chosen stimulus in your cell system.
Problem 3: Unexpected effects on T-cell activation and proliferation.
Possible Cause: Off-target effects and pathway complexity. this compound has been shown to impair primary CD4+ T cell activation.[8] However, the potent inhibition of T cell proliferation by PF-562,271 is not solely due to FAK inhibition, as genetic depletion of FAK did not produce the same effect.[8] The inhibitor may affect other kinases downstream of the T-cell receptor.[8]
Solution:
-
When studying immune responses, consider the potential for off-target effects.
-
Investigate downstream signaling pathways beyond FAK to understand the full mechanism of action in your specific immune cell population. For example, PF-562,271 was found to have different effects on ERK and p38 MAPK phosphorylation compared to the Src inhibitor PP2.[8]
Data Presentation
Table 1: In Vitro Potency of this compound
| Target/Assay | IC50 | Reference |
| FAK (cell-free) | 1.5 nM | [1][2] |
| Pyk2 (cell-free) | 14 nM | [2] |
| FAK phosphorylation (cell-based) | 5 nM | [1] |
| PC3-M cell proliferation (2D) | 3.3 µM | [2] |
| FAK WT cell proliferation (2D) | 3.3 µM | [2] |
| FAK-/- cell proliferation (2D) | 2.08 µM | [2] |
| FAK kinase-deficient cell proliferation (2D) | 2.01 µM | [2] |
| Osteosarcoma cell lines (cell growth) | 1.76 - 3.83 µM | [10] |
Table 2: In Vivo Efficacy of this compound
| Xenograft Model | Dosage | Effect | Reference |
| BxPc3 | 50 mg/kg p.o. bid | 86% tumor growth inhibition | [1] |
| PC3-M | 50 mg/kg p.o. bid | 45% tumor growth inhibition | [1] |
| H125 lung | 25 mg/kg bid | 2-fold greater apoptosis | [1] |
| PC3M-luc-C6 (subcutaneous) | 25 mg/kg p.o. | Significant decrease in tumor progression | [2] |
| PC3M-luc-C6 (bone metastasis) | 25 mg/kg p.o. | Significant decrease in tumor progression | [2] |
| MAD08-608 (orthotopic) | 33 mg/kg twice daily | 59% ± 15% reduction in tumor size | [6] |
Experimental Protocols
1. Western Blot for FAK Phosphorylation
-
Cell Treatment: Plate cells and allow them to adhere. Treat with desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified time.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against phospho-FAK (Y397) and total FAK overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
2. Cell Migration Assay (Wound Healing)
-
Cell Seeding: Plate cells in a multi-well plate and grow to confluence.
-
Wound Creation: Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash with PBS to remove detached cells and add fresh media containing this compound or vehicle control.
-
Imaging: Capture images of the wound at time 0 and at subsequent time points (e.g., 12, 24 hours).
-
Analysis: Measure the wound area at each time point to quantify cell migration.
3. In Vivo Tumor Xenograft Study
-
Cell Implantation: Inject tumor cells (e.g., PC-3M, BxPc3) subcutaneously into the flank of immunocompromised mice.[2]
-
Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers.
-
Treatment: Once tumors reach a specified size, randomize mice into treatment and control groups. Administer this compound or vehicle control orally (p.o.) at the desired dose and schedule (e.g., 25-50 mg/kg, twice daily).[2]
-
Monitoring: Monitor tumor volume and body weight throughout the study.
-
Endpoint Analysis: At the end of the study, excise tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Mandatory Visualizations
Caption: FAK signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound.
Caption: Logical troubleshooting workflow for unexpected results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. scbt.com [scbt.com]
- 4. Inhibition of Focal Adhesion Kinase by PF-562,271 Inhibits the Growth and Metastasis of Pancreatic Cancer Concomitant with Altering the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Off-targets effects underlie the inhibitory effect of FAK inhibitors on platelet activation: studies using Fak-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The focal adhesion kinase inhibitor PF-562,271 impairs primary CD4+ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Antitumor effect of focal adhesion kinase inhibitor PF562271 against human osteosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of PF-562271 and Other FAK Inhibitors in Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of the Focal Adhesion Kinase (FAK) inhibitor PF-562271 against other notable FAK inhibitors. This analysis is supported by a compilation of experimental data from various preclinical studies, offering insights into their biochemical potency, cellular effects, and in vivo anti-tumor activity.
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival. Its overexpression and activation are frequently observed in a multitude of human cancers, making it a compelling target for therapeutic intervention. This compound is a potent, ATP-competitive, and reversible inhibitor of FAK and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2] This guide will compare the efficacy of this compound with other well-characterized FAK inhibitors, including Defactinib (VS-6063), TAE226, and others, to aid researchers in selecting the most appropriate tool for their specific research needs.
Biochemical Potency and Selectivity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values of this compound and other FAK inhibitors against FAK and Pyk2. A broader kinase selectivity profile provides a more comprehensive understanding of a compound's potential off-target effects.
| Inhibitor | FAK IC50 (nM) | Pyk2 IC50 (nM) | Other Notable Kinase Inhibition | Reference(s) |
| This compound | 1.5 | 14 | >100-fold selectivity against a panel of other kinases, with some activity against CDKs. | [1][2] |
| Defactinib (VS-6063) | ~0.6 | ~0.6 | Potent dual inhibitor of FAK and Pyk2. | [3] |
| TAE226 | 5.5 | - | Also inhibits Insulin-like Growth Factor-I Receptor (IGF-1R). | [4][5] |
| PF-573,228 | 4 | >200 | Highly selective for FAK over Pyk2. | [6] |
| VS-4718 | 1.5 | - | Selective FAK inhibitor. | [3] |
| Y15 | 1000 (for autophosphorylation) | - | Targets the FAK autophosphorylation site Y397, not the ATP-binding pocket. | [5][7] |
Note: IC50 values can vary between different assay conditions and studies. This table presents a compilation of reported values.
In Vitro Efficacy: Inhibition of Cell Proliferation and Migration
The ability of FAK inhibitors to impede cancer cell proliferation and migration is a key indicator of their potential therapeutic efficacy.
Cell Proliferation
This compound has been shown to inhibit the proliferation of various cancer cell lines. For instance, in osteosarcoma cell lines, this compound demonstrated dose-dependent growth inhibition with IC50 values ranging from 1.76 to 3.83 μM.
Cell Migration
FAK's central role in cell motility makes its inhibition a promising strategy to block cancer metastasis. In vitro assays, such as the Transwell migration assay and wound healing (scratch) assay, are commonly used to evaluate the effect of inhibitors on cell migration. This compound has been shown to effectively inhibit the migration of pancreatic cancer cells, cancer-associated fibroblasts, and macrophages.
In Vivo Anti-Tumor Efficacy
Preclinical in vivo studies using xenograft models are crucial for evaluating the anti-tumor activity of FAK inhibitors. The following table summarizes some of the reported in vivo efficacy data for this compound.
| Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Reference(s) |
| Pancreatic Cancer (Orthotopic) | - | Reduced tumor growth, invasion, and metastasis. | [8] |
| Osteosarcoma (Xenograft) | - | Dramatically reduced tumor volume and weight. | |
| Breast Cancer (Orthotopic) | 30 mg/kg, twice daily (oral) | Blocked tumor growth and peritoneal metastasis. | [2] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided.
Caption: FAK Signaling Pathway and the inhibitory action of this compound.
Caption: Workflow for a Transwell Cell Migration Assay.
Caption: Logical framework for comparing FAK inhibitors.
Detailed Experimental Protocols
To ensure reproducibility and aid in experimental design, detailed methodologies for key experiments are provided below.
In Vitro FAK Kinase Inhibition Assay
Objective: To determine the in vitro potency (IC50) of a compound against FAK.
Materials:
-
Recombinant human FAK enzyme
-
FAK substrate (e.g., a synthetic peptide)
-
ATP
-
Test compound (e.g., this compound)
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound, recombinant FAK enzyme, and the FAK substrate diluted in kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like the ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions.
-
Calculate the percentage of FAK inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Transwell Cell Migration Assay
Objective: To assess the effect of a FAK inhibitor on cancer cell migration.
Materials:
-
Cancer cell line of interest
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Cell culture medium (serum-free and serum-containing)
-
Test compound (e.g., this compound)
-
Cotton swabs
-
Fixing solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Culture cancer cells to ~80% confluency.
-
Harvest the cells and resuspend them in serum-free medium.
-
Add serum-containing medium (chemoattractant) to the lower chamber of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Seed a defined number of cells (e.g., 1 x 10^5) into the upper chamber of the inserts.
-
Add the test compound at various concentrations to the upper chamber.
-
Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.
-
After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
-
Compare the number of migrated cells in the treated groups to the control group to determine the inhibitory effect.
In Vivo Orthotopic Pancreatic Cancer Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of a FAK inhibitor.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Pancreatic cancer cell line (e.g., MIA PaCa-2)
-
Matrigel
-
Test compound (e.g., this compound) formulated for oral administration
-
Vehicle control
-
Surgical instruments
-
Anesthesia
Procedure:
-
Culture pancreatic cancer cells and harvest them.
-
Resuspend the cells in a mixture of PBS and Matrigel.
-
Anesthetize the mice.
-
Make a small incision in the left abdominal flank to expose the pancreas.
-
Inject the cell suspension directly into the pancreas.
-
Suture the incision.
-
Allow the tumors to establish and grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the mice daily via oral gavage.
-
Monitor tumor growth by imaging (if using luciferase-expressing cells) or caliper measurements.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
-
Compare the tumor growth between the treated and control groups to determine the in vivo efficacy.
Conclusion
This compound is a potent and selective inhibitor of FAK with demonstrated efficacy in preclinical cancer models. When compared to other FAK inhibitors, its potency is among the highest, particularly against FAK. The choice of a FAK inhibitor for a specific research application will depend on the desired selectivity profile, the experimental system, and the specific research question being addressed. This guide provides a foundational comparison to aid in this decision-making process, emphasizing the importance of consulting primary literature for detailed experimental context. The provided protocols offer a starting point for researchers to design and execute robust experiments to further investigate the role of FAK in cancer and evaluate the therapeutic potential of its inhibitors.
References
- 1. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Focal adhesion kinase (FAK) inhibitors VS-6063 and VS-4718 target cancer stem cells. - ASCO [asco.org]
- 4. Crystal Structures of the FAK Kinase in Complex with TAE226 and Related Bis-Anilino Pyrimidine Inhibitors Reveal a Helical DFG Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Development of FAK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
PF-562271 versus PF-573228: a comparative analysis of FAK inhibitors
In the landscape of cancer therapeutics, Focal Adhesion Kinase (FAK) has emerged as a critical target due to its role in cell migration, proliferation, and survival. This guide provides a head-to-head comparison of two prominent FAK inhibitors, PF-562271 and PF-573228, offering a comprehensive overview for researchers and drug development professionals.
Biochemical Profile and Potency
Both this compound and PF-573228 are potent, ATP-competitive inhibitors of FAK. However, this compound demonstrates slightly greater potency for FAK in cell-free assays and also exhibits significant activity against Proline-rich tyrosine kinase 2 (Pyk2), a closely related kinase.
| Compound | FAK IC50 (cell-free) | Pyk2 IC50 (cell-free) | Cellular FAK Autophosphorylation IC50 (Y397) |
| This compound | 1.5 nM[1][2][3][4][5][6] | 13-14 nM[1][3][6][7] | 5-30 nM[1][2][6] |
| PF-573228 | 3-4 nM[1][8][9][10] | >100 nM (approx. 50-250 fold selective for FAK)[8][9] | 30-500 nM[9][11][12][13] |
Kinase Selectivity
This compound is a dual inhibitor of FAK and Pyk2.[14][15] It maintains a greater than 100-fold selectivity against a broad panel of other non-target kinases, with the exception of some cyclin-dependent kinases (CDKs).[1][2][16] In contrast, PF-573228 is more selective for FAK, exhibiting 50- to 250-fold greater selectivity for FAK over Pyk2 and other kinases like CDK1/7 and GSK-3β.[4][8][9]
Cellular Activity
In cellular contexts, both inhibitors effectively block FAK autophosphorylation at Tyr397, a key step in FAK activation. This compound generally shows higher potency in cellular assays.[1]
| Effect | This compound | PF-573228 |
| Inhibition of Cell Migration | Potent inhibitor of serum-stimulated cell migration.[1] | Blocks serum and fibronectin-directed migration.[8] |
| Effect on Cell Growth | Generally does not inhibit cell growth in adherent cultures at concentrations that inhibit FAK.[1] May induce G1 arrest at higher concentrations (3.3 μM).[2] | Does not inhibit cell growth at concentrations that inhibit FAK.[1][9][12] |
| Induction of Apoptosis | Does not induce apoptosis in adherent cells.[1] | Does not induce apoptosis.[1][9][12] |
A direct comparison in ovarian cancer cell lines revealed that cell lines were more sensitive to the dual FAK/Pyk2 inhibition of this compound than to the more selective FAK inhibition of PF-573228.[14][15]
In Vivo and Clinical Development
This compound has progressed further in clinical development, having entered Phase I clinical trials.[1][5] In preclinical animal models, orally administered this compound has demonstrated dose-dependent inhibition of FAK phosphorylation in tumors and antitumor efficacy in various human xenograft models, including prostate, breast, pancreatic, colon, glioblastoma, and lung cancer.[1] PF-573228 has been primarily utilized as a preclinical research tool to dissect the roles of FAK in cellular processes.[12]
Visualizing the FAK Signaling Pathway
The following diagram illustrates the central role of FAK in mediating signals from the extracellular matrix and growth factors to regulate key cellular processes.
Experimental Methodologies
In Vitro Kinase Assay (General Protocol)
A common method to determine the IC50 of FAK inhibitors in a cell-free system involves a phosphorylation assay.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. rndsystems.com [rndsystems.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. apexbt.com [apexbt.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Targeted Inhibition of FAK, PYK2 and BCL-XL Synergistically Enhances Apoptosis in Ovarian Clear Cell Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeted Inhibition of FAK, PYK2 and BCL-XL Synergistically Enhances Apoptosis in Ovarian Clear Cell Carcinoma Cell Lines | PLOS One [journals.plos.org]
- 16. researchgate.net [researchgate.net]
Cross-Validation of PF-562271's Effects in Different Cancer Types: A Comparative Guide
An Overview of PF-562271: A Dual Inhibitor of FAK and Pyk2
This compound, also known as VS-6062, is an orally bioavailable, ATP-competitive small molecule that acts as a potent and reversible inhibitor of Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3] FAK and Pyk2 are non-receptor tyrosine kinases that play crucial roles in cell adhesion, migration, proliferation, and survival, processes that are often dysregulated in cancer.[2] By inhibiting these kinases, this compound has demonstrated potential as an antineoplastic and antiangiogenic agent.[2] This guide provides a cross-validation of the effects of this compound across various cancer types, compares its performance with other FAK inhibitors, and details relevant experimental protocols.
Mechanism of Action and Signaling Pathway
This compound exerts its anticancer effects by binding to the ATP-binding pocket of FAK and Pyk2, thereby preventing their phosphorylation and subsequent activation.[4] Specifically, it has been shown to block the autophosphorylation of FAK at Tyrosine 397 (Tyr397), a critical step for the recruitment and activation of downstream signaling molecules.[1] The inhibition of FAK disrupts key signaling cascades involved in cancer progression, including the PI3K/Akt and ERK/MAPK pathways, which are known to regulate cell proliferation, survival, and migration.[2] this compound has a high degree of selectivity, with an IC50 of 1.5 nM for FAK and 14 nM for Pyk2 in cell-free assays.[4][5]
Caption: this compound inhibits FAK autophosphorylation, blocking downstream signaling pathways.
Cross-Validation of this compound's Efficacy Across Cancer Types
This compound has demonstrated antitumor activity in a wide range of preclinical cancer models. The following table summarizes its effects on various cancer types.
| Cancer Type | Cell Lines / Model | Key Findings |
| Pancreatic Ductal Adenocarcinoma (PDA) | Human PDA cell lines (MPanc-96, MAD08-608), Orthotopic murine model | Inhibited migration of tumor cells, cancer-associated fibroblasts, and macrophages.[6][7] Reduced tumor growth, invasion, and metastasis in vivo.[6][7] Decreased tumor cell proliferation and the number of tumor-associated macrophages and fibroblasts.[6][7] |
| High-Grade Serous Ovarian Cancer (HGSOC) | SKOV3, A2780 | Significantly inhibited cell adhesion, migration, and colony formation.[8][9] Induced G1 phase cell cycle arrest and cell senescence.[8][9] |
| Osteosarcoma | 143B, MG63, WELL5, U2OS, HOS | Suppressed proliferation and colony formation with IC50 values ranging from 1.76 to 3.83 μM.[10] Induced apoptosis and downregulated the PI3K/Akt/mTOR pathway.[8][10] Reduced tumor volume, weight, and angiogenesis in xenograft models.[10] |
| Glioblastoma | Primary human glioma cells, GL261/C57Bl/6 mouse model | In combination with temozolomide, significantly reduced viability, cell cycle progression, and invasion.[5] |
| Prostate Cancer | PC3-M | Caused G1 arrest at 3.3 μM.[4] Inhibited tumor growth by 45% in xenograft models at a dose of 50 mg/kg.[4] |
| Breast Cancer | MDA-MB-231 (bone metastasis model) | Suppressed tumor growth and restored tumor-induced bone loss in a rat model at a dose of 5 mg/kg.[4] |
| Lung Cancer | H125 xenografts | Resulted in a 2-fold greater apoptosis in treated tumors at a dose of 25 mg/kg.[4] |
| Head and Neck Cancer | Phase I Clinical Trial (NCT00666926) | Included in the patient population for the first-in-human clinical trial.[1][11] |
| Colorectal Cancer | HCT116, SW480 | Induced apoptosis in a dose-dependent manner.[12] |
| Ewing's Sarcoma | TC32, A673 and other Ewing sarcoma cell lines | Impaired cell viability with an average IC50 of 2.4 μM after 3 days of treatment.[3] |
Comparison with Alternative FAK Inhibitors
Several other FAK inhibitors have been developed and tested in preclinical and clinical settings. The table below compares this compound with some of its alternatives.
| Inhibitor | Other Names | Primary Target(s) | Development Stage | Key Characteristics and Findings |
| This compound | VS-6062 | FAK, Pyk2 | Phase I Completed | Potent dual inhibitor of FAK and Pyk2.[1] Showed low toxicity and tumor-suppressive effects in a Phase I trial.[1] |
| Defactinib | VS-6063, PF-04554878 | FAK | Phase I/II | A second-generation FAK inhibitor that suppresses FAK Tyr397 phosphorylation.[1] |
| PF-573228 | PF-228 | FAK | Preclinical | Effectively blocks the phosphorylation of FAK Tyr397.[1] Has shown to arrest tumor growth and invasion in bladder cancer, hemangioma, small cell lung cancer, and neuroblastoma models.[1] |
| TAE226 | NVP-226 | FAK, IGF-IR | Preclinical | Inhibits FAK by blocking phosphorylation at Tyr397 and Tyr861.[1] Not advanced to clinical trials due to serious side effects on glucose metabolism.[1] |
| VS-4718 | PND-1186 | FAK | Clinical Trials Terminated/Withdrawn | A potent, reversible FAK inhibitor.[1] Showed to reduce proliferation and increase apoptosis in multiple myeloma cells.[1] Reasons for clinical trial termination were not disclosed.[1] |
| GSK2256098 | FAK | Clinical Trials | A FAK inhibitor that has been investigated in clinical trials.[1] | |
| IN10018 | BI-853520 | FAK | Phase I | Currently in Phase I clinical trials in combination with other agents.[1] |
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is a common method to assess the effect of a compound on cell proliferation.
-
Cell Seeding: Plate osteosarcoma cells (e.g., 143B, MG63) in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 0.5, 1, 2.5, 5 μM) for 72 hours.[10] Include a vehicle control (DMSO).
-
CCK-8 Reagent Addition: Add 10 μL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, can be determined from the dose-response curve.[10]
Caption: Workflow for determining cell viability after this compound treatment using a CCK-8 assay.
Transwell Migration Assay
This method is used to evaluate the effect of a compound on cell migration.
-
Cell Preparation: Culture cells (e.g., pancreatic cancer cells) to 70-80% confluency and then serum-starve them overnight.
-
Chamber Setup: Place Transwell inserts with an 8 μm pore size membrane into a 24-well plate.
-
Chemoattractant: Add media containing a chemoattractant (e.g., fetal bovine serum or specific growth factors) to the lower chamber.
-
Cell Seeding: Resuspend the serum-starved cells in serum-free media containing different concentrations of this compound or a vehicle control. Add the cell suspension to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate for a designated period (e.g., 24 hours) at 37°C to allow for cell migration through the membrane.
-
Cell Staining and Counting: Remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet.
-
Quantification: Count the number of migrated cells in several random microscopic fields. Compare the number of migrated cells in the this compound-treated groups to the control group.
Clinical Trial Insights and Safety Profile
A Phase I dose-escalation study (NCT00666926) evaluated the safety, pharmacokinetics, and pharmacodynamics of PF-00562271 in patients with advanced solid tumors, including pancreatic, head and neck, and prostate cancers.[1][11][13]
-
Dosing and Administration: The recommended phase II dose (RP2D) was established at 125 mg taken twice daily with food.[13]
-
Safety and Tolerability: The most common treatment-related toxicities were nausea, headache, vomiting, dehydration, and edema.[1][13] Grade 3 dose-limiting toxicities included headache, nausea/vomiting, and dehydration.[13] At the RP2D, nausea was the most frequent side effect, though it was generally mild (grade 1 or 2).[13]
-
Pharmacokinetics: PF-00562271 exhibited nonlinear pharmacokinetics that were dependent on dose and time.[13]
-
Antitumor Activity: Of 14 patients who were evaluable by [(18)F]fluorodeoxyglucose positron emission tomography, seven showed a metabolic response.[13] Additionally, 31 patients had stable disease at the first restaging scans, with 15 of these maintaining stability for six or more cycles.[13]
Conclusion
This compound has demonstrated significant preclinical efficacy across a diverse range of cancer types by effectively inhibiting the FAK/Pyk2 signaling axis. Its ability to impede cell proliferation, migration, and invasion, as well as to modulate the tumor microenvironment, underscores its potential as a valuable therapeutic agent. The completed Phase I clinical trial has established a manageable safety profile and recommended dose for further investigation. Future studies, potentially in combination with other targeted therapies or chemotherapies, will be crucial in fully elucidating the clinical utility of this compound in oncology.
References
- 1. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. glpbio.com [glpbio.com]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. FAK inhibitor this compound inhibits the migration and proliferation of high-grade serous ovarian cancer cells through FAK and FAK mediated cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antitumor effect of focal adhesion kinase inhibitor PF562271 against human osteosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. researchgate.net [researchgate.net]
- 13. Safety, pharmacokinetic, and pharmacodynamic phase I dose-escalation trial of PF-00562271, an inhibitor of focal adhesion kinase, in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
PF-562271 Demonstrates Synergistic Anti-Cancer Effects in Combination with Targeted Therapies
New research indicates that PF-562271, a potent inhibitor of Focal Adhesion Kinase (FAK), exhibits significant synergistic activity when combined with other targeted therapies in various cancer models. These findings, supported by robust preclinical data, suggest that combination strategies involving this compound could offer a promising avenue to enhance therapeutic efficacy and overcome drug resistance in cancer treatment.
This compound is an orally bioavailable, ATP-competitive small molecule that inhibits FAK, a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[1] By inhibiting FAK, this compound can disrupt downstream signaling pathways, including the PI3K/AKT and MAPK pathways, which are often dysregulated in cancer.[1] While this compound has shown anti-tumor activity as a single agent, its true potential may lie in its ability to synergize with other cancer drugs.
This guide provides a comparative overview of the synergistic effects of this compound with other targeted therapies, presenting key experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Synergy with Temozolomide in Glioblastoma
In preclinical models of glioblastoma (GBM), the combination of this compound with the standard chemotherapy agent temozolomide (TMZ) has shown significant synergistic effects. In vitro studies on primary human GBM cell lines demonstrated that the combination treatment led to a marked increase in cell death compared to either drug alone. For instance, in the CL-2 and CL-3 cell lines, the combination of this compound and TMZ resulted in 48% and 55% dead cells, respectively, a substantial increase from the effects of the single agents.[2]
In vivo, the combination therapy led to a prominent reduction in tumor size and invasive margins in a C57Bl/6-GL261 mouse glioma model.[2][3] Treatment with this compound alone resulted in a 55% reduction in tumor volume, while TMZ alone caused an 80% reduction. However, the combination treatment resulted in a more significant reduction in tumor growth and a 15% increase in the survival rate of the animals compared to TMZ monotherapy.[2][3]
Quantitative Data: this compound with Temozolomide in Glioblastoma
| Cell Line | Treatment | Dead Cells (%) | Tumor Volume Reduction (%) (in vivo) |
| CL-2 | This compound | 11 | N/A |
| Temozolomide | 34 | N/A | |
| This compound + Temozolomide | 48 | N/A | |
| CL-3 | This compound | 10 | N/A |
| Temozolomide | 29 | N/A | |
| This compound + Temozolomide | 55 | N/A | |
| GL261 | This compound | 10 | 55 |
| Temozolomide | 60 | 80 | |
| This compound + Temozolomide | 80 | >80 |
Experimental Protocols
In Vitro Viability Assay: Primary human GBM cell lines (CL-2, CL-3) and the GL261 mouse glioma cell line were treated with this compound (16 nM) and/or temozolomide (100 µM) for 72 hours. Cell viability was assessed to determine the percentage of dead cells.[2][3]
In Vivo Glioblastoma Model: A C57Bl/6-GL261 mouse glioma implantation model was used. Mice were treated with this compound (50 mg/kg, once daily, orally) and/or temozolomide (50 mg/kg, once daily, orally). Tumor size and animal survival were monitored.[2][3]
Signaling Pathway and Experimental Workflow
Figure 1. FAK signaling pathway and glioblastoma experimental workflow.
Synergy with ABT-737 in Ovarian Clear Cell Carcinoma
In ovarian clear cell carcinoma (OCCC), a cancer type known for its resistance to chemotherapy, this compound has been shown to synergize with the BCL-2/BCL-XL antagonist, ABT-737, to induce apoptosis.[4] The combination of this compound and ABT-737 was profoundly effective at inducing cell death in OCCC cell lines.[4]
Mechanistically, treatment with this compound led to the transient downregulation of the anti-apoptotic protein MCL1 through the PI3K/AKT pathway. This reduction in MCL1, combined with the inhibition of BCL-XL and BCL-2 by ABT-737, resulted in a potent pro-apoptotic signal. In the RMGI and OVMANA cell lines, the combination of this compound and ABT-737 lowered the EC50 by more than 6-10-fold.[5]
Quantitative Data: this compound with ABT-737 in Ovarian Cancer
| Cell Line | Treatment | EC50 (µM) |
| RMGI | ABT-737 | ~2.5 |
| This compound + ABT-737 | <0.4 | |
| OVMANA | ABT-737 | ~5.0 |
| This compound + ABT-737 | <0.8 | |
| OVISE | This compound (PF271) | ~10 |
| SNU-119 | This compound (PF271) | 4.41 |
Experimental Protocols
Cell Viability and Apoptosis Assays: Ovarian cancer cell lines (RMGI, OVMANA, OVISE, SNU-119) were treated with various concentrations of this compound and/or ABT-737 for 72 hours. Cell viability was determined to calculate EC50 values. Apoptosis was assessed by methods such as Western blotting for cleaved PARP.[4]
Signaling Pathway and Experimental Workflow
Figure 2. Apoptosis regulation and ovarian cancer experimental workflow.
Synergy with BRAF Inhibitors in BRAF-Mutant Cancers
This compound has also demonstrated synergistic anti-tumor effects when combined with BRAF inhibitors, such as vemurafenib, in preclinical models of BRAF-mutant colorectal cancer and melanoma.[6][7]
In a BRAF-mutant colorectal cancer xenograft model (HT-29), the combination of this compound (30 mg/kg) and vemurafenib (75 mg/kg) resulted in a significant reduction in tumor volume compared to either agent alone.[6] While specific tumor growth inhibition percentages were not detailed, the combination therapy showed a markedly superior effect in suppressing tumor growth over a 10-week period.[6]
Quantitative Data: this compound with Vemurafenib in Colorectal Cancer
| Treatment Group | Dosing Regimen | Outcome |
| Vehicle | N/A | Progressive tumor growth |
| Vemurafenib | 75 mg/kg, twice daily, oral gavage | Moderate tumor growth inhibition |
| This compound | 30 mg/kg, twice daily, oral gavage | Moderate tumor growth inhibition |
| Vemurafenib + this compound | 75 mg/kg + 30 mg/kg, twice daily, oral gavage | Significant reduction in tumor volume |
Experimental Protocols
In Vivo Colorectal Cancer Model: HT-29 cells (3 × 10⁶) were subcutaneously injected into athymic nude mice. When tumors reached approximately 50 mm³, mice were randomized and treated with vemurafenib (75 mg/kg), this compound (30 mg/kg), or the combination, administered twice daily by oral gavage for 4 days per week for up to 10 weeks. Tumor volumes were measured weekly.[6]
Signaling Pathway and Experimental Workflow
Figure 3. BRAF signaling and colorectal cancer xenograft workflow.
Conclusion
The preclinical data strongly suggest that this compound exhibits synergistic anti-cancer activity when combined with other targeted therapies across a range of malignancies. By targeting FAK, this compound appears to sensitize cancer cells to the effects of other drugs that target distinct oncogenic pathways. These findings provide a strong rationale for the continued investigation of this compound in combination therapy clinical trials to improve patient outcomes. Further research is warranted to elucidate the precise mechanisms of synergy and to identify optimal combination strategies for specific cancer types.
References
- 1. Pyk2/FAK Signaling Is Upregulated in Recurrent Glioblastoma Tumors in a C57BL/6/GL261 Glioma Implantation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The PYK2 inhibitor this compound enhances the effect of temozolomide on tumor growth in a C57Bl/6-Gl261 mouse glioma model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The PYK2 inhibitor this compound enhances the effect of temozolomide on tumor growth in a C57Bl/6-Gl261 mouse glioma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted Inhibition of FAK, PYK2 and BCL-XL Synergistically Enhances Apoptosis in Ovarian Clear Cell Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effects of PHA-665752 and vemurafenib combination treatment on in vitro and murine xenograft growth of human colorectal cancer cells with BRAFV600E mutations - PMC [pmc.ncbi.nlm.nih.gov]
A head-to-head comparison of PF-562271 and defactinib
A Head-to-Head Comparison of PF-562271 and Defactinib in Cancer Research
Published: November 20, 2025
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two prominent Focal Adhesion Kinase (FAK) inhibitors: this compound and defactinib. This document summarizes their performance, presents supporting experimental data, and offers detailed methodologies for key experiments.
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival, making it a compelling target in oncology.[1] Both this compound and defactinib are potent, ATP-competitive inhibitors of FAK, and have been extensively studied for their anti-tumor activities.[2] This guide provides a head-to-head comparison of these two inhibitors to aid researchers in selecting the appropriate tool for their specific research needs.
Mechanism of Action
Both this compound and defactinib function as ATP-competitive inhibitors of FAK.[2] They bind to the kinase domain of FAK, preventing its autophosphorylation at tyrosine 397 (Y397), a critical step in FAK activation and downstream signaling.[3] Inhibition of FAK disrupts key signaling pathways involved in cancer progression, including the PI3K/Akt and MAPK/ERK pathways.[1] Both compounds also exhibit inhibitory activity against the closely related proline-rich tyrosine kinase 2 (Pyk2).[2]
In Vitro Efficacy
The in vitro potency of this compound and defactinib has been evaluated in various cell-free and cell-based assays. The following table summarizes their inhibitory concentrations (IC50) against FAK and Pyk2.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | FAK | 1.5 | Cell-free | [2][4] |
| Pyk2 | 13 - 14 | Cell-free | [2][4] | |
| p-FAK (Y397) | 5 | Cell-based | [4][5] | |
| Defactinib | FAK | 0.6 | Cell-free | |
| Pyk2 | 0.6 | Cell-free |
In Vivo Efficacy
The anti-tumor activity of both inhibitors has been demonstrated in various preclinical xenograft models.
| Compound | Cancer Model | Dose and Schedule | Tumor Growth Inhibition | Reference |
| This compound | PC3M-luc-C6 (Prostate) | 25 mg/kg, p.o., BID, 5x/wk for 2 weeks | 62% | [6] |
| BxPc3 (Pancreatic) | 50 mg/kg, p.o., BID | 86% | [2] | |
| PC3-M (Prostate) | 50 mg/kg, p.o., BID | 45% | [2] | |
| Defactinib | HNSCC (Head and Neck) | Not specified in the provided search results. | Viability decrease in vitro | [7] |
Selectivity Profile
Pharmacokinetics
A phase I clinical trial of PF-00562271 showed that its exposure increased with dose and exhibited nonlinear disposition.[8] Steady-state concentrations were achieved within one week of administration.[8] Detailed pharmacokinetic parameters for defactinib were not available in a directly comparable format from the provided search results.
Signaling Pathway
The following diagram illustrates the FAK signaling pathway and the points of inhibition by this compound and defactinib.
Figure 1. FAK signaling cascade and inhibition points.
Experimental Protocols
FAK Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of FAK.
Materials:
-
Recombinant FAK enzyme
-
FAK substrate (e.g., a synthetic peptide)
-
ATP
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)[9]
-
Test compounds (this compound or defactinib)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 384-well plate, add the FAK enzyme, FAK substrate, and test compound to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[9]
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Cell Viability (MTT) Assay
This assay assesses the effect of the inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
96-well plates
-
Test compounds (this compound or defactinib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)[10]
-
Solubilization solution (e.g., DMSO)[11]
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and allow them to adhere overnight.[10]
-
Treat the cells with various concentrations of the test compounds and incubate for a desired period (e.g., 72 hours).[7]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[10]
-
Measure the absorbance at 570 nm using a microplate reader.[10]
-
Calculate the percentage of cell viability relative to untreated control cells.
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of the inhibitors in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line of interest
-
Vehicle control
-
Test compounds (this compound or defactinib)
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compounds or vehicle control to the mice according to the desired dose and schedule (e.g., oral gavage daily).
-
Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
Calculate the tumor growth inhibition as the percentage difference in tumor volume between the treated and control groups.
Experimental Workflow Diagram
The following diagram outlines a general workflow for evaluating FAK inhibitors.
Figure 2. General workflow for FAK inhibitor evaluation.
Conclusion
Both this compound and defactinib are potent and selective inhibitors of FAK with demonstrated anti-tumor activity in preclinical models. This compound shows slightly higher IC50 values for FAK and Pyk2 in cell-free assays compared to defactinib. However, both compounds exhibit strong inhibition of FAK phosphorylation in cell-based assays. The choice between these two inhibitors may depend on the specific research question, the cancer model being studied, and other experimental considerations. This guide provides a foundational comparison to assist researchers in making an informed decision.
References
- 1. Targeting FAK in anti-cancer combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioluminescent imaging study: FAK inhibitor, PF-562,271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Safety, pharmacokinetic, and pharmacodynamic phase I dose-escalation trial of PF-00562271, an inhibitor of focal adhesion kinase, in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promega.com.cn [promega.com.cn]
- 10. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 11. researchhub.com [researchhub.com]
Translating In Vitro Potency to In Vivo Efficacy: A Guide to PF-562271
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro inhibitory concentration (IC50) of the Focal Adhesion Kinase (FAK) inhibitor, PF-562271, with its observed in vivo efficacy in preclinical cancer models. By presenting key experimental data, detailed protocols, and visual aids, this document aims to facilitate a deeper understanding of the translational pharmacology of this compound.
Introduction to this compound
This compound is a potent, ATP-competitive, and reversible small molecule inhibitor of Focal Adhesion Kinase (FAK) and, to a lesser extent, the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[1] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival, making it a compelling target in oncology.[1] Understanding how the in vitro potency of this compound translates to its effectiveness in a complex in vivo environment is critical for its continued development and clinical application.
Data Presentation: In Vitro vs. In Vivo Activity
The following tables summarize the quantitative data on the in vitro and in vivo activities of this compound across various cancer cell lines and corresponding xenograft models.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Assay | System | IC50 | Reference |
| FAK (catalytic activity) | Cell-free | 1.5 nM | [2][3] |
| Pyk2 (catalytic activity) | Cell-free | 13-14 nM | [2] |
| Phospho-FAK (Y397) | Cell-based | 5 nM | [2][3] |
| Cell Viability (143B Osteosarcoma) | In Vitro | 1.98 µM | [4] |
| Cell Viability (MG63 Osteosarcoma) | In Vitro | 1.76 µM | [4] |
| Cell Viability (Ewing Sarcoma cell lines) | In Vitro | Avg. 2.4 µM | |
| Cell Cycle Arrest (G1) (PC3-M Prostate) | In Vitro | 3.3 µM | [2] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Model (Cell Line) | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Pancreatic Cancer (BxPc3) | 50 mg/kg, p.o., BID | 86% | [2] |
| Prostate Cancer (PC3-M) | 50 mg/kg, p.o., BID | 45% | [2] |
| Prostate Cancer (PC3M-luc-C6) | 25 mg/kg, p.o., BID | 62% | [5] |
| Pancreatic Cancer (MAD08-608) | 33 mg/kg, p.o., BID | 59% reduction in tumor size | [6] |
| Osteosarcoma (143B) | 50 mg/kg, p.o., daily | Significant reduction in tumor volume | [4] |
| Glioblastoma (GL261) | 50 mg/kg, p.o., daily (in combo w/ TMZ) | 97% reduction in tumor size (combo) | [7] |
Experimental Protocols
In Vitro FAK Kinase Assay (Cell-Free)
A purified, activated FAK kinase domain is incubated with a substrate (e.g., a random polymer of Glu and Tyr) and ATP in a kinase buffer (e.g., 50 mM HEPES pH 7.5, 125 mM NaCl, 48 mM MgCl2). This compound is added at serially diluted concentrations. The reaction is allowed to proceed for a set time (e.g., 15 minutes) at room temperature. The level of substrate phosphorylation is then quantified, typically using an anti-phosphotyrosine antibody in an ELISA-based format. The IC50 value is determined by fitting the dose-response curve to a suitable model, such as the Hill-Slope model.
Cell-Based Phospho-FAK Assay
Cancer cells are seeded in multi-well plates and allowed to adhere. The cells are then treated with varying concentrations of this compound for a specified duration. Following treatment, the cells are lysed, and the levels of phosphorylated FAK (at a specific site, e.g., Y397) and total FAK are determined by Western blotting or a quantitative immunoassay. The IC50 is calculated as the concentration of this compound that causes a 50% reduction in the ratio of phosphorylated FAK to total FAK.
Cell Viability/Proliferation Assay
Cancer cells are seeded in 96-well plates and treated with a range of this compound concentrations. After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric or fluorometric assay, such as MTT, MTS, or CellTiter-Glo. The absorbance or luminescence is measured, and the IC50 value is calculated as the drug concentration that inhibits cell growth by 50% compared to untreated controls.[4]
In Vivo Xenograft Study
Human cancer cells (e.g., 1-5 x 10^6 cells) are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude or SCID mice). Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into control and treatment groups. This compound is administered orally at a specified dose and schedule (e.g., 50 mg/kg, twice daily). Tumor volume is measured regularly (e.g., twice weekly) using calipers. At the end of the study, the percentage of tumor growth inhibition (TGI) is calculated relative to the vehicle-treated control group.
Mandatory Visualization
Signaling Pathway
Caption: FAK signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for translating in vitro IC50 to in vivo efficacy.
Discussion and Conclusion
The data presented in this guide illustrate the relationship between the in vitro IC50 of this compound and its in vivo efficacy. While the enzymatic and cell-based phosphorylation IC50 values are in the low nanomolar range, the IC50 for inhibiting cell proliferation is typically in the low micromolar range.[2][4] This difference suggests that at concentrations sufficient to inhibit FAK phosphorylation, other cellular mechanisms may initially compensate to maintain viability.
The translation to in vivo efficacy is further influenced by the pharmacokinetic and pharmacodynamic properties of the compound. Oral administration of this compound at doses of 25-50 mg/kg achieves plasma concentrations that are sufficient to inhibit FAK phosphorylation in tumors, leading to significant tumor growth inhibition.[2][5] For instance, in osteosarcoma, a cell viability IC50 of approximately 2 µM for the 143B cell line translates to significant tumor growth suppression in vivo at a 50 mg/kg daily dose.[4] Similarly, for PC3-M prostate cancer cells, a 3.3 µM concentration is required for G1 arrest in vitro, and a 50 mg/kg twice-daily dose results in 45% tumor growth inhibition in vivo.[2]
References
- 1. Inhibition of Focal Adhesion Kinase by PF-562,271 Inhibits the Growth and Metastasis of Pancreatic Cancer Concomitant with Altering the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor effect of focal adhesion kinase inhibitor PF562271 against human osteosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioluminescent imaging study: FAK inhibitor, PF-562,271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The PYK2 inhibitor this compound enhances the effect of temozolomide on tumor growth in a C57Bl/6-Gl261 mouse glioma model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Long-Term Preclinical Efficacy and Safety of PF-562271 and Other FAK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the long-term preclinical efficacy and safety of PF-562271, a potent inhibitor of Focal Adhesion Kinase (FAK). The performance of this compound is objectively compared with other notable FAK inhibitors, Defactinib (VS-6063) and GSK2256098, supported by available experimental data from various preclinical models. This document is intended to aid researchers and drug development professionals in making informed decisions regarding the selection and application of FAK inhibitors in their studies.
Executive Summary
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, proliferation, migration, and survival, making it a compelling target in oncology. This compound has demonstrated significant antitumor activity in a range of preclinical cancer models. This guide delves into the long-term efficacy and safety data for this compound and compares it with two other FAK inhibitors, Defactinib and GSK2256098, which are also under active investigation. While direct head-to-head long-term preclinical studies are limited, this guide synthesizes available data to provide a comparative overview.
Data Presentation: Efficacy of FAK Inhibitors in Preclinical Models
The following tables summarize the quantitative data on the long-term efficacy of this compound and its alternatives in various preclinical xenograft models.
Table 1: Long-Term Efficacy of this compound in Preclinical Cancer Models
| Cancer Type | Preclinical Model | Dosing Regimen | Treatment Duration | Key Efficacy Outcomes | Citation |
| Pancreatic Cancer | Orthotopic Murine Model | 33 mg/kg, twice daily | Not Specified | Reduced tumor growth, invasion, and metastases. | [1] |
| Prostate Cancer | Subcutaneous Xenograft (PC3M-luc-C6) | 25 mg/kg, twice daily, 5 days/week | 2 weeks | 62% tumor growth inhibition. | [2][3] |
| Prostate Cancer | Metastasis Model (PC3M-luc-C6) | 25 mg/kg, twice daily, 5 days/week | 18 days | Significant reduction in metastatic growth (2,854% change from baseline vs. 14,190% for vehicle). | [2][3] |
| Various Solid Tumors | Multiple Human S.C. Xenograft Models | Not Specified | Not Specified | Antitumor efficacy and regressions observed. | [4] |
Table 2: Long-Term Efficacy of Alternative FAK Inhibitors in Preclinical Models
| FAK Inhibitor | Cancer Type | Preclinical Model | Dosing Regimen | Treatment Duration | Key Efficacy Outcomes | Citation |
| Defactinib (VS-6063) | Endometrial Cancer | UTE10 Engrafted Mice | Not Specified | >9 days | Superior tumor growth inhibition in combination with Avutometinib. | [5] |
| GSK2256098 | Glioblastoma | Subcutaneous U87MG Xenograft | Not Specified | Not Specified | Dose- and time-dependent inhibition of pFAK. | [6][7] |
| GSK2256098 | Glioblastoma | Glioblastoma Cell Lines | Not Specified | Not Specified | Growth inhibition. | [6][7][8] |
Data Presentation: Safety and Tolerability of FAK Inhibitors
The following table summarizes the available preclinical and clinical safety data for this compound and its alternatives. Long-term preclinical toxicology data is limited in the public domain; therefore, insights from early-phase clinical trials are included to provide an indication of the potential long-term safety profile.
Table 3: Safety and Tolerability Profile of FAK Inhibitors
| FAK Inhibitor | Study Type | Key Safety Findings | Citation |
| This compound | Preclinical | No weight loss, morbidity, or mortality observed in in vivo experiments. | [4] |
| This compound | Phase I Clinical Trial | Maximum Tolerated Dose (MTD): 125 mg twice daily with food. Dose-limiting toxicities: headache, nausea/vomiting, dehydration, and edema. | [9] |
| Defactinib (VS-6063) | Preclinical Toxicology | Identified target organs for toxicity: liver, gall bladder, gastrointestinal tract, hematopoietic system, testes/epididymis, and cardiovascular system. | [10] |
| Defactinib (VS-6063) | Phase II Clinical Trial | Most common adverse events: fatigue, gastrointestinal issues, and increased bilirubin (generally grade 1 or 2). | [11] |
| GSK2256098 | Phase I Clinical Trial | MTD: 1000 mg twice daily. Dose-limiting toxicities: proteinuria, fatigue, nausea, vomiting, and asthenia. | [12] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below. These protocols are based on established preclinical research practices.
Orthotopic Pancreatic Cancer Xenograft Model
This model is designed to mimic the natural progression of pancreatic cancer more closely than subcutaneous models.
-
Cell Culture: Human pancreatic cancer cells (e.g., L3.6pl) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice), 6-8 weeks old, are used.
-
Orthotopic Implantation: Mice are anesthetized, and a small abdominal incision is made to expose the pancreas. A suspension of pancreatic cancer cells (typically 1 x 10^6 cells in 50 µL of media) is injected into the head of the pancreas. The abdominal wall and skin are then sutured.
-
Treatment: After a period of tumor establishment (e.g., 7-14 days), animals are randomized into treatment and control groups. This compound is administered orally at the specified dose and schedule.
-
Monitoring: Tumor growth is monitored non-invasively using imaging techniques such as high-resolution ultrasound or bioluminescence imaging (if using luciferase-expressing cells). Animal weight and general health are monitored regularly.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and primary tumors and potential metastatic sites (e.g., liver, lymph nodes) are excised for histopathological and immunohistochemical analysis to assess tumor growth, invasion, and metastasis.
Metastatic Prostate Cancer Xenograft Model
This model is used to evaluate the efficacy of therapeutics on the metastatic spread of prostate cancer.
-
Cell Culture: Human prostate cancer cells engineered to express a reporter gene like luciferase (e.g., PC3M-luc-C6) are cultured in standard conditions.
-
Animal Model: Male immunodeficient mice (e.g., NOD/SCID), 6-8 weeks old, are utilized.
-
Induction of Metastasis: A suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS) is injected into the left cardiac ventricle of anesthetized mice. This route of administration leads to widespread dissemination of tumor cells.
-
Treatment: Treatment with the FAK inhibitor or vehicle control is initiated, typically one day after cell injection, and continued for the duration of the study.
-
Monitoring: The development and progression of metastatic lesions are monitored using bioluminescence imaging at regular intervals.
-
Endpoint Analysis: The study is terminated when control animals show signs of significant tumor burden. The total metastatic burden, as quantified by bioluminescent signal, is compared between treatment and control groups.
Long-Term Rodent Toxicology Study (General Protocol)
This protocol outlines the general procedures for assessing the long-term safety of a test compound in rodents.
-
Animal Model: Two rodent species are typically used, often rats and mice.
-
Dose Selection: At least three dose levels (low, mid, and high) and a control group are used. The high dose is typically selected to be the maximum tolerated dose (MTD) determined from shorter-term studies.
-
Administration: The route of administration should mimic the intended clinical route (e.g., oral gavage). Dosing is performed daily for an extended period (e.g., 6-12 months).
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.
-
Clinical Pathology: Blood and urine samples are collected at multiple time points (e.g., 3, 6, and 12 months) for hematology, clinical chemistry, and urinalysis.
-
Pathology: At the end of the study, all animals undergo a full necropsy. Organs are weighed, and tissues are collected for histopathological examination by a veterinary pathologist.
Mandatory Visualizations
FAK Signaling Pathway
The following diagram illustrates the central role of Focal Adhesion Kinase (FAK) in mediating signals from the extracellular matrix (ECM) and growth factor receptors to downstream pathways that regulate key cellular processes implicated in cancer.
Caption: FAK signaling pathway and point of inhibition by this compound.
Experimental Workflow for Preclinical Efficacy Studies
The diagram below outlines a typical workflow for assessing the long-term efficacy of a FAK inhibitor in a preclinical xenograft model.
Caption: Workflow for in vivo long-term efficacy studies.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. doaj.org [doaj.org]
- 3. Frontiers | Modeling Human Prostate Cancer Metastasis in Mice via Resection of Subcutaneous Allografts [frontiersin.org]
- 4. ecetoc.org [ecetoc.org]
- 5. Development of Orthotopic Pancreatic Tumor Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection [jove.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Mouse models for studying prostate cancer bone metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. View of Computational Approaches to Identifying Potent FAK Inhibitors: A Molecular Docking and Toxicity Study [ijnrph.com]
- 10. A Murine Orthotopic Allograft to Model Prostate Cancer Growth and Metastasis [bio-protocol.org]
- 11. Bioluminescent imaging study: FAK inhibitor, PF-562,271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of focal adhesion kinase by PF-562,271 inhibits the growth and metastasis of pancreatic cancer concomitant with altering the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Link: FAK Expression as a Predictive Marker for PF-562271 Sensitivity
A comprehensive analysis of preclinical data suggests a direct correlation between the expression levels of Focal Adhesion Kinase (FAK) and the cellular sensitivity to the targeted inhibitor, PF-562271. This guide provides a comparative overview of experimental findings, detailed methodologies for key assays, and visual representations of the underlying biological pathways and workflows to aid researchers in oncology and drug development.
Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a critical mediator of cell adhesion, migration, proliferation, and survival. Its overexpression and hyperactivity are frequently observed in a multitude of human cancers, correlating with poor prognosis and metastatic potential. This compound is a potent and selective ATP-competitive inhibitor of FAK and the closely related proline-rich tyrosine kinase 2 (Pyk2).[1] This guide synthesizes preclinical evidence to explore the relationship between FAK expression, particularly its activated, phosphorylated form (p-FAK), and the efficacy of this compound across various cancer types.
Quantitative Correlation: FAK Expression and this compound IC50 Values
The sensitivity of cancer cell lines to this compound, as measured by the half-maximal inhibitory concentration (IC50), has been shown to be influenced by the expression levels of FAK and its phosphorylated state. Generally, cells with higher levels of FAK activity tend to exhibit greater sensitivity to the inhibitor.
| Cancer Type | Cell Line | FAK/p-FAK Expression Status | This compound IC50 (µM) | Reference |
| Osteosarcoma | 143B | High p-FAK (Y397) | 1.98 | [2] |
| MG63 | High p-FAK (Y397) | 1.76 | [2] | |
| WELL5 | High p-FAK (Y397) | Not specified | [2] | |
| U2OS | High p-FAK (Y397) | Not specified | [2] | |
| HOS | Low p-FAK (Y397) | > 2.5 | [2] | |
| MG63.2 | Low p-FAK (Y397) | > 2.5 | [2] | |
| Pancreatic Cancer | Various Cell Lines | Not specified | Not specified | [3] |
| High-Grade Serous Ovarian Cancer | SKOV3 | Overexpressed FAK | Not specified | [4] |
| A2780 | Overexpressed FAK | Not specified | [4] | |
| Breast Cancer | FAK-Copy-Gain Cells | Higher FAK expression | Significantly higher sensitivity | [5] |
Note: This table represents a selection of available data and is not exhaustive. IC50 values can vary based on experimental conditions.
FAK Signaling Pathway and this compound Inhibition
FAK acts as a central node in signaling pathways initiated by integrins and growth factor receptors. Upon activation, FAK autophosphorylates at tyrosine 397 (Y397), creating a docking site for Src family kinases. This FAK/Src complex then phosphorylates a host of downstream targets, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival, proliferation, and migration. This compound exerts its therapeutic effect by binding to the ATP-binding pocket of FAK, thereby preventing its kinase activity and the subsequent downstream signaling cascades.
Experimental Protocols
Reproducible and rigorous experimental design is paramount in assessing the correlation between FAK expression and drug sensitivity. Below are detailed protocols for the key experiments cited in this guide.
Western Blotting for FAK and phospho-FAK (Y397) Expression
This protocol outlines the procedure for determining the protein levels of total FAK and its activated form, phosphorylated at Y397.
Detailed Steps:
-
Cell Lysis: Harvest cells and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.
-
Protein Quantification: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) assay to ensure equal loading for electrophoresis.
-
SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for total FAK or phospho-FAK (Y397).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the intensity of the bands using densitometry software. Normalize p-FAK levels to total FAK and a loading control (e.g., GAPDH or β-actin).
Cell Viability (MTT) Assay for IC50 Determination
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and determine the IC50 of a compound.
Detailed Steps:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound, typically in a serial dilution. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the drug for a specified period, often 72 hours, to allow for an effect on cell proliferation.
-
MTT Reagent Addition: Add MTT solution to each well. The MTT is reduced by metabolically active cells to form purple formazan crystals.
-
Incubation: Incubate the plate for an additional 2-4 hours.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
Conclusion
The available preclinical data strongly support a correlation between elevated FAK expression and/or phosphorylation and increased sensitivity to the FAK inhibitor this compound. This suggests that FAK expression levels could serve as a valuable biomarker for patient stratification in clinical trials and for predicting therapeutic response. The experimental protocols provided in this guide offer a framework for researchers to further investigate this relationship and to evaluate the efficacy of FAK inhibitors in various cancer models. As research progresses, a more refined understanding of the molecular determinants of this compound sensitivity will be crucial for the successful clinical development of this and other FAK-targeted therapies.
References
- 1. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. mdpi.com [mdpi.com]
- 4. FAK inhibitor this compound inhibits the migration and proliferation of high-grade serous ovarian cancer cells through FAK and FAK mediated cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FAK-Copy-Gain Is a Predictive Marker for Sensitivity to FAK Inhibition in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of PF-562271: A Procedural Guide
For researchers, scientists, and drug development professionals handling PF-562271, a potent inhibitor of focal adhesion kinase (FAK), ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step approach to the safe disposal of this compound, ensuring compliance and minimizing risk.
Immediate Safety and Handling Protocols
Before proceeding with disposal, it is imperative to adhere to standard laboratory safety protocols. Personal Protective Equipment (PPE), including lab coats, safety goggles, and chemical-resistant gloves, should be worn at all times when handling this compound. All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to this compound.
| Property | Value | Source |
| Form | Powder | Sigma-Aldrich |
| Color | White to brown | Sigma-Aldrich |
| Solubility in DMSO | 2 mg/mL (clear) | Sigma-Aldrich |
| Storage Temperature | 2-8°C | Sigma-Aldrich |
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local environmental regulations. The following procedure outlines a general approach to its safe disposal.
Step 1: Waste Characterization
The first and most critical step is to characterize the waste. This compound waste may include the pure compound, contaminated labware (e.g., vials, pipette tips), and solutions containing the inhibitor. It is the responsibility of the waste generator to determine if the waste is classified as hazardous. This determination should be based on the criteria set forth by regulatory bodies such as the Environmental Protection Agency (EPA) in the United States.
Step 2: Segregation and Collection
All waste materials contaminated with this compound should be segregated from other laboratory waste streams. Use a designated, clearly labeled, and sealed container for collection. The container should be compatible with the chemical properties of this compound and any solvents used.
Step 3: Consultation with a Licensed Waste Disposal Service
Given the potent biological activity of this compound, it is highly recommended to consult with a licensed professional waste disposal service.[1] These services are equipped to handle and dispose of chemical waste in compliance with all regulations. They can provide specific guidance on packaging, labeling, and transportation of the waste.
Step 4: Packaging for Disposal
Follow the instructions provided by the waste disposal service for packaging the this compound waste. This typically involves placing the sealed primary container into a larger, durable, and properly labeled outer container.
Step 5: Documentation
Maintain a detailed record of the disposal process. This should include the date, quantity of waste, and the name of the licensed disposal service used. This documentation is crucial for regulatory compliance and internal safety audits.
Important Note: A Safety Data Sheet (SDS) for this compound (besylate) from one supplier suggests that smaller quantities can be disposed of with household waste.[2] However, another section of the same document and general chemical safety principles advise against this practice for chemical waste.[1][2] To ensure the highest level of safety and compliance, it is strongly recommended to treat all quantities of this compound as chemical waste and to follow the procedure outlined above.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, research professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory.
References
Personal protective equipment for handling PF-562271
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of PF-562271, a potent FAK and Pyk2 kinase inhibitor.
This document provides immediate and essential safety protocols for laboratory personnel working with this compound. Adherence to these guidelines is critical to ensure personal safety and proper management of this research chemical.
Personal Protective Equipment (PPE) Requirements
While the Safety Data Sheet (SDS) for this compound (besylate) indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is prudent to adhere to standard laboratory safety practices when handling any potent research compound.[1] The following PPE is recommended to minimize exposure and ensure a safe working environment.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or latex gloves | Prevents direct skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects eyes from potential splashes or airborne particles of the compound.[2] |
| Body Protection | Standard laboratory coat | Provides a removable barrier to protect personal clothing from contamination. |
| Respiratory Protection | Not generally required under normal handling conditions | Work in a well-ventilated area. A fume hood is recommended for procedures that may generate dust or aerosols. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety and research integrity. The following step-by-step plan outlines the key logistical and safety procedures.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the product label matches the order information.
-
Store the compound in a tightly sealed container as specified on the product insert.[1] Recommended storage for the solid form is typically at 4°C or -20°C.
2. Preparation of Solutions:
-
All weighing and solution preparation should be conducted in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Consult the product datasheet for solubility information. This compound is often dissolved in solvents like DMSO.
-
Use appropriate labware and ensure it is clean and dry before use.
3. Handling and Experimental Use:
-
Always wear the recommended PPE when handling the solid compound or its solutions.
-
Avoid direct contact with skin, eyes, and clothing.
-
In case of accidental contact, follow the first aid procedures outlined below.
-
After handling, thoroughly wash hands and any exposed skin.
4. Disposal:
-
Dispose of unused this compound and any contaminated materials (e.g., pipette tips, tubes, gloves) in accordance with local, state, and federal regulations for chemical waste.
-
Do not dispose of this compound down the drain or in the regular trash.
Emergency Procedures: First Aid
In the event of accidental exposure, follow these first aid measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention.[1] |
| Skin Contact | While the product is not reported to be a skin irritant, it is good practice to wash the affected area thoroughly with soap and water.[1] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] |
| Ingestion | If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention. |
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
